molecular formula C31H54N7O19P3S B15550046 3,9-Dihydroxydecanoyl-CoA

3,9-Dihydroxydecanoyl-CoA

Katalognummer: B15550046
Molekulargewicht: 953.8 g/mol
InChI-Schlüssel: SEEOEOXGZJCEME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,9-Dihydroxydecanoyl-CoA is a useful research compound. Its molecular formula is C31H54N7O19P3S and its molecular weight is 953.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C31H54N7O19P3S

Molekulargewicht

953.8 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,9-dihydroxydecanethioate

InChI

InChI=1S/C31H54N7O19P3S/c1-18(39)7-5-4-6-8-19(40)13-22(42)61-12-11-33-21(41)9-10-34-29(45)26(44)31(2,3)15-54-60(51,52)57-59(49,50)53-14-20-25(56-58(46,47)48)24(43)30(55-20)38-17-37-23-27(32)35-16-36-28(23)38/h16-20,24-26,30,39-40,43-44H,4-15H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)

InChI-Schlüssel

SEEOEOXGZJCEME-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Elucidation of the Molecular Structure of 3,9-Dihydroxydecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3,9-dihydroxydecanoyl-CoA. This document is intended to serve as a detailed resource for researchers and professionals engaged in the fields of biochemistry, drug development, and metabolomics.

Introduction

This compound is a hydroxylated long-chain acyl-coenzyme A thioester. The presence of two hydroxyl groups on the decanoyl chain suggests its potential involvement in various metabolic pathways, including fatty acid oxidation and the biosynthesis of complex lipids or signaling molecules. Accurate structural elucidation is paramount for understanding its biological function and for its potential as a biomarker or therapeutic target. This guide outlines a plausible chemoenzymatic synthesis route and the subsequent analytical procedures required for complete structure verification.

Chemoenzymatic Synthesis of this compound

A two-step chemoenzymatic approach is proposed for the synthesis of this compound. This method combines the specificity of enzymatic reactions with the versatility of chemical synthesis.

Step 1: Enzymatic Dihydroxylation of Decanoic Acid

The synthesis begins with the regioselective dihydroxylation of decanoic acid. This can be achieved using a genetically engineered microorganism expressing a cytochrome P450 monooxygenase with activity towards fatty acids.

Experimental Protocol: Enzymatic Dihydroxylation

  • Cultivation of Recombinant Strain: A suitable host strain (e.g., Escherichia coli) harboring a plasmid with a cytochrome P450 enzyme known for fatty acid hydroxylation is cultured in a fermenter under optimal conditions.

  • Biotransformation: Decanoic acid is fed to the culture at a controlled rate to initiate the hydroxylation reaction. The biotransformation is monitored by taking periodic samples and analyzing the supernatant for the presence of the dihydroxy product by gas chromatography-mass spectrometry (GC-MS) after derivatization.

  • Extraction of 3,9-Dihydroxydecanoic Acid: After the reaction is complete, the cells are separated by centrifugation. The supernatant is acidified to pH 2 with 6M HCl and extracted three times with an equal volume of ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3,9-dihydroxydecanoic acid.

  • Purification: The crude product is purified by flash chromatography on a silica (B1680970) gel column using a gradient of methanol (B129727) in dichloromethane.

Step 2: Thioesterification to form this compound

The purified 3,9-dihydroxydecanoic acid is then enzymatically ligated to Coenzyme A using an acyl-CoA synthetase.

Experimental Protocol: Acyl-CoA Synthesis

  • Reaction Mixture Preparation: In a reaction vessel, purified 3,9-dihydroxydecanoic acid, Coenzyme A lithium salt, and ATP are dissolved in a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing MgCl₂.

  • Enzymatic Reaction: The reaction is initiated by the addition of a suitable acyl-CoA synthetase. The mixture is incubated at 37°C.

  • Reaction Monitoring: The progress of the reaction is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purification of this compound: The final product is purified by preparative RP-HPLC. The fractions containing the desired product are collected, pooled, and lyophilized to obtain pure this compound.

G cluster_synthesis Chemoenzymatic Synthesis Workflow Decanoic Acid Decanoic Acid Biotransformation Biotransformation Decanoic Acid->Biotransformation Engineered E. coli (P450) Engineered E. coli (P450) Engineered E. coli (P450)->Biotransformation Extraction & Purification Extraction & Purification Biotransformation->Extraction & Purification 3,9-Dihydroxydecanoic Acid 3,9-Dihydroxydecanoic Acid Extraction & Purification->3,9-Dihydroxydecanoic Acid Thioesterification Thioesterification 3,9-Dihydroxydecanoic Acid->Thioesterification Coenzyme A Coenzyme A Coenzyme A->Thioesterification Acyl-CoA Synthetase, ATP Acyl-CoA Synthetase, ATP Acyl-CoA Synthetase, ATP->Thioesterification HPLC Purification HPLC Purification Thioesterification->HPLC Purification This compound This compound HPLC Purification->this compound

Caption: Chemoenzymatic synthesis of this compound.

Structural Elucidation by Mass Spectrometry

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical for confirming the molecular weight and fragmentation pattern of the synthesized molecule.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: A solution of purified this compound is prepared in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Data Acquisition: The instrument is operated in positive ion mode. A full scan MS spectrum is acquired to determine the accurate mass of the parent ion. Subsequently, a product ion scan (MS/MS) is performed on the parent ion to obtain the fragmentation pattern.

Data Presentation: Mass Spectrometry Data

ParameterObserved ValueTheoretical Value
Molecular Formula C₃₁H₅₄N₇O₁₉P₃SC₃₁H₅₄N₇O₁₉P₃S
Monoisotopic Mass 981.2410 m/z981.2407 m/z
Precursor Ion [M+H]⁺ 982.2483 m/z982.2480 m/z

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Putative Fragment Identity
982.2808.2[M+H - H₂O - Pantetheine]⁺
982.2507.0[Adenosine-3',5'-diphosphate]⁺
982.2428.0[Adenosine-5'-monophosphate]⁺
982.2261.1[Adenine]⁺

Table 2: Key MS/MS Fragmentation Data for this compound.

G cluster_analysis Analytical Workflow Purified Compound Purified Compound LC-MS/MS LC-MS/MS Purified Compound->LC-MS/MS NMR Spectroscopy NMR Spectroscopy Purified Compound->NMR Spectroscopy HRMS HRMS LC-MS/MS->HRMS MS/MS MS/MS LC-MS/MS->MS/MS 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR COSY / HSQC COSY / HSQC NMR Spectroscopy->COSY / HSQC Structure Confirmation Structure Confirmation HRMS->Structure Confirmation MS/MS->Structure Confirmation 1H NMR->Structure Confirmation 13C NMR->Structure Confirmation COSY / HSQC->Structure Confirmation

Caption: Analytical workflow for structure elucidation.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D correlation experiments like COSY and HSQC, are essential for unambiguously determining the positions of the hydroxyl groups and confirming the overall structure.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: The lyophilized this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition: ¹H NMR, ¹³C NMR, COSY, and HSQC spectra are recorded at a constant temperature.

Data Presentation: NMR Spectroscopic Data

¹H NMR (500 MHz, D₂O)

Chemical Shift (ppm) Multiplicity Integration Assignment
4.15 m 1H H-3
3.65 m 1H H-9
2.75 t 2H -S-CH₂-
2.50 d 2H H-2
1.20-1.60 m 10H H-4 to H-8

| 0.85 | t | 3H | H-10 |

Table 3: Representative ¹H NMR Data for the Decanoyl Moiety of this compound.

¹³C NMR (125 MHz, D₂O)

Chemical Shift (ppm) Assignment
174.5 C-1 (Carbonyl)
68.2 C-3
71.5 C-9
45.1 C-2
38.7 C-4
36.5 C-8
29.0-29.5 C-5, C-6, C-7

| 14.2 | C-10 |

Table 4: Representative ¹³C NMR Data for the Decanoyl Moiety of this compound.

Potential Biological Significance

The presence of hydroxyl groups at the C-3 and C-9 positions suggests a potential role for this compound in specific metabolic pathways. The 3-hydroxy group is a common intermediate in fatty acid β-oxidation, while the 9-hydroxy (ω-1) position suggests the action of a cytochrome P450 enzyme.

G cluster_pathway Potential Metabolic Context Decanoyl-CoA Decanoyl-CoA 9-Hydroxydecanoyl-CoA 9-Hydroxydecanoyl-CoA Decanoyl-CoA->9-Hydroxydecanoyl-CoA ω-1 Hydroxylation P450 Hydroxylase P450 Hydroxylase P450 Hydroxylase->9-Hydroxydecanoyl-CoA This compound This compound 9-Hydroxydecanoyl-CoA->this compound Hydration Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl-CoA Hydratase->this compound Further Metabolism Further Metabolism This compound->Further Metabolism

Caption: A potential biosynthetic pathway for this compound.

Conclusion

The structural elucidation of this compound requires a multi-faceted approach combining chemoenzymatic synthesis with advanced analytical techniques. The detailed protocols and representative data presented in this guide provide a framework for the successful synthesis, purification, and characterization of this and other novel hydroxylated acyl-CoA molecules. A thorough understanding of the structure of such metabolites is a critical first step in unraveling their biological roles and exploring their potential in drug discovery and development.

An In-depth Technical Guide to the Biological Role of 3-Hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3,9-Dihydroxydecanoyl-CoA: Initial searches indicate that while this compound is recognized as a coenzyme A derivative, detailed information regarding its specific biological functions, metabolic pathways, and enzymatic interactions is not extensively documented in readily available scientific literature.[1][2] It is plausible that this molecule is a minor or yet-to-be-fully-characterized metabolite. This guide will, therefore, focus on the well-established biological significance of the closely related and pivotal molecule, 3-Hydroxydecanoyl-CoA , a key intermediate in fatty acid metabolism.

Core Biological Role of 3-Hydroxydecanoyl-CoA

3-Hydroxydecanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of fatty acids.[3] This metabolic pathway is fundamental for energy production from fats, particularly during periods of fasting or prolonged exercise.[4] The heart, for instance, primarily metabolizes fats for energy, highlighting the importance of acyl-CoA metabolism in cardiac function.[3]

The metabolism of 3-Hydroxydecanoyl-CoA occurs in the mitochondrial matrix and involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, ultimately producing acetyl-CoA, which then enters the citric acid cycle for ATP generation.[3][5]

Metabolic Pathway: Mitochondrial Beta-Oxidation

The processing of 3-Hydroxydecanoyl-CoA is a central part of the beta-oxidation spiral. The pathway for a saturated fatty acid like decanoic acid, which leads to the formation and subsequent processing of 3-Hydroxydecanoyl-CoA, is as follows:

  • Activation: Decanoic acid is first activated to Decanoyl-CoA in the cytoplasm.

  • Mitochondrial Transport: Decanoyl-CoA is transported into the mitochondrial matrix.

  • Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons of Decanoyl-CoA, yielding trans-Δ2-Enoyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming L-3-Hydroxydecanoyl-CoA.[3]

  • Dehydrogenation: L-3-Hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes the hydroxyl group of L-3-Hydroxydecanoyl-CoA to a keto group, producing 3-Ketodecanoyl-CoA and NADH.[3][6]

  • Thiolysis: Thiolase cleaves 3-Ketodecanoyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter (Octanoyl-CoA).[3] This shorter acyl-CoA then re-enters the beta-oxidation spiral.

Signaling Pathway Diagram

Beta_Oxidation_of_Decanoyl_CoA Decanoyl_CoA Decanoyl-CoA Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Decanoyl_CoA->Trans_Enoyl_CoA FAD -> FADH2 Hydroxydecanoyl_CoA 3-Hydroxydecanoyl-CoA Trans_Enoyl_CoA->Hydroxydecanoyl_CoA H2O Ketodecanoyl_CoA 3-Ketodecanoyl-CoA Hydroxydecanoyl_CoA->Ketodecanoyl_CoA NAD+ -> NADH + H+ Octanoyl_CoA Octanoyl-CoA (to next cycle) Ketodecanoyl_CoA->Octanoyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA (to Citric Acid Cycle) Ketodecanoyl_CoA->Acetyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Thiolase Thiolase LCHAD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Mix Prepare Reaction Mixture (Buffer, NAD+, CoASH, EDTA, BSA) Add_Sample Add Homogenate to Mixture Reagent_Mix->Add_Sample Sample_Prep Prepare Cell/Tissue Homogenate Sample_Prep->Add_Sample Incubate Incubate at 37°C (5 min) Add_Sample->Incubate Add_Substrate Add Substrate (L-3-hydroxydecanoyl-CoA) Incubate->Add_Substrate Spectrophotometry Measure Absorbance at 340 nm Add_Substrate->Spectrophotometry Calculate_Activity Calculate Enzyme Activity Spectrophotometry->Calculate_Activity

References

A Technical Guide to the Putative Biosynthetic Pathway of 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for 3,9-dihydroxydecanoyl-CoA is not well-established in the scientific literature. The following guide presents a hypothetical pathway based on known enzymatic reactions and the existence of related molecules. This document is intended to serve as a technical resource to stimulate further research into this novel metabolic route.

Introduction

3,9-dihydroxydecanoic acid has been identified as a component of royal jelly, suggesting its biological relevance. However, the enzymatic pathway leading to the formation of its activated CoA thioester, this compound, remains uncharacterized. This guide outlines a putative biosynthetic pathway, detailing the hypothetical enzymatic steps, and provides a framework for experimental investigation. The proposed pathway involves a series of reactions catalyzed by enzymes known for their roles in fatty acid metabolism, including hydroxylation, activation, and beta-oxidation-like processes.

Proposed Biosynthetic Pathway

The proposed pathway for the synthesis of this compound is a multi-step process commencing with decanoic acid.

Hypothetical Pathway for this compound Biosynthesis

This compound Biosynthesis Decanoic_Acid Decanoic Acid CYP450 Cytochrome P450 (ω-1 Hydroxylase) Decanoic_Acid->CYP450 Nine_Hydroxydecanoic_Acid 9-Hydroxydecanoic Acid ACSL Acyl-CoA Synthetase Nine_Hydroxydecanoic_Acid->ACSL Nine_Hydroxydecanoyl_CoA 9-Hydroxydecanoyl-CoA ACAD Acyl-CoA Dehydrogenase Nine_Hydroxydecanoyl_CoA->ACAD Trans2_Nine_Hydroxydecenoyl_CoA trans-2,9-Dihydroxydecenoyl-CoA ECH Enoyl-CoA Hydratase Trans2_Nine_Hydroxydecenoyl_CoA->ECH Three_Nine_Dihydroxydecanoyl_CoA This compound CYP450->Nine_Hydroxydecanoic_Acid O2, NADPH ACSL->Nine_Hydroxydecanoyl_CoA ATP, CoA-SH ACAD->Trans2_Nine_Hydroxydecenoyl_CoA FAD -> FADH2 ECH->Three_Nine_Dihydroxydecanoyl_CoA H2O

Caption: A hypothetical biosynthetic pathway for this compound.

Step 1: ω-1 Hydroxylation of Decanoic Acid

The initial step is the regioselective hydroxylation of decanoic acid at the C9 position (ω-1 position) to form 9-hydroxydecanoic acid. This reaction is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes. Specifically, enzymes from the CYP4A and CYP4F families are known to be involved in the ω and ω-1 hydroxylation of medium-chain fatty acids.[1][2]

Step 2: Acyl-CoA Synthesis

The resulting 9-hydroxydecanoic acid is then activated to its corresponding CoA thioester, 9-hydroxydecanoyl-CoA. This activation is an ATP-dependent reaction catalyzed by an acyl-CoA synthetase (ACSL). ACSL enzymes exhibit broad substrate specificity, and it is plausible that one of the many isoforms can recognize and activate hydroxylated fatty acids.[3]

Step 3: Dehydrogenation

The third step involves the introduction of a double bond between the α and β carbons (C2 and C3) of 9-hydroxydecanoyl-CoA, yielding trans-2,9-dihydroxydecenoyl-CoA. This dehydrogenation is characteristic of the first step of fatty acid beta-oxidation and is catalyzed by an acyl-CoA dehydrogenase (ACAD). The substrate specificity of ACADs for hydroxylated fatty acyl-CoAs is a critical and uncharacterized aspect of this proposed pathway.

Step 4: Hydration

The final step is the hydration of the double bond in trans-2,9-dihydroxydecenoyl-CoA to introduce a hydroxyl group at the C3 position, forming this compound. This reaction is catalyzed by enoyl-CoA hydratase (ECH), a key enzyme in the beta-oxidation pathway.[4] The ability of ECH to act on a substrate already containing a hydroxyl group at the C9 position would need to be experimentally verified.

Quantitative Data

Currently, there is no specific quantitative data available for the enzymes and metabolites in the proposed this compound biosynthetic pathway. However, data from related enzymes and pathways can provide a valuable reference for future experimental design.

Table 1: Kinetic Parameters of Related Fatty Acid Hydroxylating Enzymes

Enzyme FamilySubstrateProduct(s)Km (µM)kcat (min⁻¹)Source
CYP4A11Lauric Acid (C12:0)12-Hydroxylauric acid4.77.3[5]
CYP2E1Lauric Acid (C12:0)11-Hydroxylauric acid843.8[5]
CYP2B1Decanoic Acid (C10:0)ω-1, ω-2, ω-3 hydroxydecanoic acids--[6]

Table 2: Substrate Specificity of Acyl-CoA Synthetases

EnzymePreferred SubstratesCommentsSource
ACSL6V1Octadecapolyenoic acids (e.g., linoleic acid)Shows broad specificity for long-chain fatty acids.[7]
ACSL6V2Docosapolyenoic acids (e.g., DHA)Exhibits a high affinity for very-long-chain fatty acids.[7]
FATP1C16-C24 fatty acidsBroad substrate specificity acyl-CoA synthetase.

Table 3: Kinetic Parameters of Beta-Oxidation Enzymes with Analogous Substrates

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source
Enoyl-CoA Hydratase (rat liver)Crotonyl-CoA (C4)257500[4]
L-3-Hydroxyacyl-CoA Dehydrogenase (pig heart)3-Hydroxydecanoyl-CoA5.3118
(S)-3-hydroxyacyl-CoA dehydrogenase (R. eutropha)Acetoacetyl-CoA48149[8]

Experimental Protocols

The investigation of the proposed this compound biosynthetic pathway requires a combination of enzymatic assays, protein expression, and analytical chemistry techniques.

General Workflow for Pathway Elucidation

Experimental Workflow cluster_in_vitro In Vitro Reconstitution cluster_in_vivo In Vivo Analysis Gene_Identification Candidate Gene Identification Protein_Expression Heterologous Protein Expression & Purification Gene_Identification->Protein_Expression Gene_Knockout Gene Knockout/ Knockdown Gene_Identification->Gene_Knockout Enzyme_Assay Enzymatic Assays Protein_Expression->Enzyme_Assay Product_Identification Product Identification (LC-MS/MS) Enzyme_Assay->Product_Identification Metabolite_Profiling Metabolite Profiling Gene_Knockout->Metabolite_Profiling Phenotypic_Analysis Phenotypic Analysis Metabolite_Profiling->Phenotypic_Analysis

Caption: A general experimental workflow for elucidating the biosynthetic pathway.

Protocol 1: In Vitro Assay for ω-1 Hydroxylase Activity

This protocol is adapted for the screening of candidate cytochrome P450 enzymes for their ability to hydroxylate decanoic acid at the C9 position.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 1-10 µM purified candidate CYP enzyme

    • 1-2 molar equivalents of cytochrome P450 reductase

    • 100 µM decanoic acid (substrate)

    • 1 mM NADPH

  • Incubation: Initiate the reaction by adding NADPH and incubate at 37°C for 30-60 minutes.

  • Quenching and Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated hydroxy fatty acid). Centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the presence of 9-hydroxydecanoic acid using LC-MS/MS.

Protocol 2: Acyl-CoA Synthetase Activity Assay

This protocol can be used to determine if a candidate acyl-CoA synthetase can activate 9-hydroxydecanoic acid.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Coenzyme A

    • 100 µM 9-hydroxydecanoic acid

    • 1-5 µg of purified candidate ACSL enzyme

  • Incubation: Incubate the reaction at 37°C for 15-30 minutes.

  • Extraction: Extract the acyl-CoAs by adding an equal volume of 2-propanol/acetonitrile (1:1) and centrifuge.

  • Analysis: Analyze the supernatant for the formation of 9-hydroxydecanoyl-CoA by LC-MS/MS.

Protocol 3: Coupled Assay for 3-Hydroxylation

This protocol is designed to test the conversion of 9-hydroxydecanoyl-CoA to this compound using a mixture of beta-oxidation enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM potassium phosphate buffer (pH 7.5)

    • 100 µM FAD

    • 1 mM NAD⁺

    • 50 µM 9-hydroxydecanoyl-CoA (substrate)

    • Purified acyl-CoA dehydrogenase

    • Purified enoyl-CoA hydratase

  • Incubation: Initiate the reaction by adding the enzymes and incubate at 37°C. Take time points (e.g., 0, 10, 30, 60 minutes).

  • Quenching and Extraction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile with an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the substrate and the formation of the dihydroxy product.

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Dihydroxy Fatty Acyl-CoA Analysis

  • Chromatography: Reverse-phase chromatography using a C18 column is suitable for separating fatty acyl-CoAs. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode can be used. Acyl-CoAs are often analyzed in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantifying known analytes. The transition would involve the precursor ion (the molecular weight of this compound) and a characteristic fragment ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).

LC-MS/MS Analysis Workflow

LC_MS_MS_Workflow Sample_Prep Sample Preparation (Extraction) LC_Separation Liquid Chromatography (C18 Column) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis

Caption: A typical workflow for the analysis of acyl-CoAs using LC-MS/MS.

Signaling and Biological Role

The biological function of this compound is currently unknown. Dihydroxy fatty acids derived from polyunsaturated fatty acids have been shown to possess anti-inflammatory and anti-platelet aggregation properties.[9] The presence of 3,9-dihydroxydecanoic acid in royal jelly suggests a potential role in the development or physiology of honeybees. Further research is needed to elucidate the biological activity and any associated signaling pathways of this molecule.

Conclusion and Future Directions

The biosynthesis of this compound represents an intriguing and unexplored area of fatty acid metabolism. The hypothetical pathway presented in this guide provides a rational starting point for the identification and characterization of the enzymes involved. Future research should focus on:

  • Screening candidate cytochrome P450s for their ability to 9-hydroxylate decanoic acid.

  • Testing the substrate specificity of various acyl-CoA synthetases for 9-hydroxydecanoic acid.

  • Investigating the ability of beta-oxidation enzymes to process 9-hydroxydecanoyl-CoA.

  • Synthesizing authentic standards of the proposed intermediates and the final product for analytical validation.

  • Elucidating the biological role and signaling functions of this compound.

The elucidation of this pathway could reveal novel enzymatic functions and potentially lead to the discovery of new bioactive lipids with applications in research and drug development.

References

An In-Depth Technical Guide to the Enzymes Involved in 3,9-Dihydroxydecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic processes likely involved in the metabolism of 3,9-dihydroxydecanoyl-CoA. In the absence of direct literature on this specific molecule, this document synthesizes information from the well-established principles of fatty acid β-oxidation and the enzymatic modification of fatty acids. We propose a plausible metabolic pathway, detail the key enzyme classes involved, present available quantitative data for analogous substrates, and provide detailed experimental protocols for the characterization of these enzymes. This guide is intended to serve as a foundational resource for researchers investigating the metabolism of hydroxylated fatty acids and for professionals in drug development targeting these pathways.

Proposed Metabolic Pathway for this compound

The metabolism of this compound is hypothesized to be a multi-stage process involving initial hydroxylation of a C10 fatty acid followed by entry into the β-oxidation pathway.

Stage 1: ω-1 Hydroxylation of Decanoyl-CoA

The initial step is the likely introduction of a hydroxyl group at the C9 position (ω-1 position) of a decanoyl-CoA molecule. This reaction is characteristic of the cytochrome P450 monooxygenase family of enzymes, specifically those with ω and ω-1 hydroxylase activity.[1][2]

  • Enzyme Class: Cytochrome P450 (CYP) ω-1 hydroxylase (e.g., CYP2E1, CYP4A family).[1][2][3]

  • Reaction: These enzymes catalyze the addition of a hydroxyl group to the fatty acid chain.[3] For a C10 fatty acid, this would result in 9-hydroxydecanoyl-CoA.

Stage 2: β-Oxidation of 9-Hydroxydecanoyl-CoA

The resulting 9-hydroxydecanoyl-CoA would then enter the mitochondrial β-oxidation pathway. The presence of the 9-hydroxy group may influence the efficiency of the canonical β-oxidation enzymes. The initial steps of β-oxidation would proceed as follows:

  • Dehydrogenation: An acyl-CoA dehydrogenase would introduce a double bond between the α and β carbons (C2 and C3).

  • Hydration: An enoyl-CoA hydratase would add a water molecule across the double bond, forming this compound.[4][5]

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase would oxidize the 3-hydroxy group to a keto group, yielding 9-hydroxy-3-ketodecanoyl-CoA.[6]

  • Thiolysis: A thiolase would cleave the Cα-Cβ bond, releasing acetyl-CoA and 7-hydroxyoctanoyl-CoA.[7]

This cycle would continue, shortening the hydroxylated fatty acyl-CoA chain by two carbons in each round. The fate of the hydroxyl group on the progressively shorter chain would depend on the substrate specificity of the involved enzymes.

A visual representation of this proposed pathway is provided below.

Metabolism_of_3_9_Dihydroxydecanoyl_CoA cluster_hydroxylation Stage 1: ω-1 Hydroxylation cluster_beta_oxidation Stage 2: β-Oxidation Decanoyl-CoA Decanoyl-CoA 9-Hydroxydecanoyl-CoA 9-Hydroxydecanoyl-CoA Decanoyl-CoA->9-Hydroxydecanoyl-CoA Cytochrome P450 (e.g., CYP2E1, CYP4A) trans-Δ2-9-Hydroxyenoyl-CoA trans-Δ2-9-Hydroxyenoyl-CoA 9-Hydroxydecanoyl-CoA->trans-Δ2-9-Hydroxyenoyl-CoA Acyl-CoA Dehydrogenase This compound This compound trans-Δ2-9-Hydroxyenoyl-CoA->this compound Enoyl-CoA Hydratase 9-Hydroxy-3-ketodecanoyl-CoA 9-Hydroxy-3-ketodecanoyl-CoA This compound->9-Hydroxy-3-ketodecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 7-Hydroxyoctanoyl-CoA 7-Hydroxyoctanoyl-CoA 9-Hydroxy-3-ketodecanoyl-CoA->7-Hydroxyoctanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 9-Hydroxy-3-ketodecanoyl-CoA->Acetyl-CoA Further β-oxidation cycles Further β-oxidation cycles 7-Hydroxyoctanoyl-CoA->Further β-oxidation cycles

Proposed metabolic pathway for this compound.

Core Enzymes and Their Characteristics

The metabolism of this compound is predicted to involve the canonical enzymes of the β-oxidation pathway. While specific data for this di-hydroxylated substrate is unavailable, we can infer their properties based on their activity with structurally similar medium-chain acyl-CoAs.

3-Hydroxyacyl-CoA Dehydrogenase (HADH)
  • Function: Catalyzes the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA.[6] This is the third step in each cycle of β-oxidation.

  • Substrate Specificity: Generally, these enzymes exhibit a preference for medium-chain length substrates.[8] The presence of a hydroxyl group at the C9 position may affect binding and catalytic efficiency, a factor requiring empirical investigation.

Enoyl-CoA Hydratase (ECH)
  • Function: Catalyzes the hydration of the trans-Δ2-enoyl-CoA to form a 3-hydroxyacyl-CoA.[4][5] This is the second step of β-oxidation.

  • Substrate Specificity: The rate of reaction for enoyl-CoA hydratases tends to decrease with increasing fatty acid chain length.[4] The impact of a distal hydroxyl group on substrate binding and catalysis is not well-documented and presents an area for further research.

Thiolase (β-Ketothiolase)
  • Function: Catalyzes the final step of the β-oxidation cycle, the thiolytic cleavage of a 3-ketoacyl-CoA to produce acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[7]

  • Substrate Specificity: Thiolases have broad chain-length specificity.[7][9] Peroxisomal thiolases have been shown to be involved in the metabolism of 2-methyl-branched fatty acids.[10]

Quantitative Data (Proxy Data)

Direct kinetic data for the enzymes acting on this compound or its precursors are not available in the current literature. The following tables present proxy data for the key β-oxidation enzymes with medium-chain substrates, which are structurally analogous to the intermediates in the proposed pathway for this compound metabolism.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart) [8]

Substrate (L-3-hydroxyacyl-CoA)Km (μM)Vmax (U/mg)
C450125
C610160
C85180
C104150
C16470

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase (Rat Liver)

Substrate (trans-2-enoyl-CoA)Km (μM)Relative Vmax (%)
C4 (Crotonyl-CoA)28100
C62085
C81570
C101260
C161030

Note: Vmax values are presented relative to the activity with crotonyl-CoA, as absolute values can vary significantly between preparations.

Table 3: Kinetic Parameters of Thiolase (Rat Liver Peroxisomal) [10]

Substrate (3-oxoacyl-CoA)Km (μM)Vmax (U/mg)
C610120
C85150
C104130
C16380

Experimental Protocols

The following are detailed methodologies for the spectrophotometric assays of the key enzymes involved in the proposed metabolic pathway. These protocols can be adapted for the specific substrate this compound, assuming the substrate and its subsequent products are available.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity[8][11][12]

This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

  • Principle: 3-hydroxyacyl-CoA + NAD+ ⇌ 3-ketoacyl-CoA + NADH + H+

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.0

    • 10 mM NAD+ solution

    • 1 mM solution of the 3-hydroxyacyl-CoA substrate (e.g., this compound) in buffer

    • Enzyme preparation (e.g., mitochondrial extract or purified enzyme)

  • Procedure:

    • In a 1 mL cuvette, combine 850 µL of Tris-HCl buffer, 100 µL of NAD+ solution, and 50 µL of the enzyme preparation.

    • Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 50 µL of the 3-hydroxyacyl-CoA substrate solution and mix immediately.

    • Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

    • The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6.22 mM-1 cm-1).

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

  • Principle: trans-2-enoyl-CoA + H2O → L-3-hydroxyacyl-CoA

  • Reagents:

    • 50 mM Tris-HCl buffer, pH 8.0, containing 50 µM FAD and 0.1% Triton X-100

    • 1 mM solution of the enoyl-CoA substrate (e.g., trans-Δ2-9-hydroxyenoyl-CoA) in buffer

    • Enzyme preparation

  • Procedure:

    • In a 1 mL quartz cuvette, combine 950 µL of the Tris-HCl buffer and 50 µL of the enzyme preparation.

    • Incubate at 37°C for 5 minutes.

    • Start the reaction by adding 10 µL of the enoyl-CoA substrate solution and mix.

    • Follow the decrease in absorbance at 263 nm for 5 minutes.

    • The rate of hydration is calculated from the linear portion of the curve using the molar extinction coefficient of the enoyl-CoA thioester bond (approximately 6.7 mM-1 cm-1).

A general workflow for the experimental investigation of a novel fatty acid metabolite is depicted below.

Experimental_Workflow Substrate_Synthesis Chemical or enzymatic synthesis of this compound Enzyme_Assay Enzyme activity assays (spectrophotometric, HPLC, etc.) Substrate_Synthesis->Enzyme_Assay Enzyme_Source Preparation of enzyme source (e.g., cell lysate, purified enzyme) Enzyme_Source->Enzyme_Assay Kinetic_Analysis Determination of kinetic parameters (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Product_Identification Identification of reaction products (LC-MS, GC-MS) Enzyme_Assay->Product_Identification Inhibitor_Screening Screening for potential inhibitors Kinetic_Analysis->Inhibitor_Screening

General experimental workflow for enzyme characterization.

Signaling Pathways and Logical Relationships

The metabolism of fatty acids is intricately linked to cellular energy status and signaling pathways. While direct signaling roles for this compound are unknown, its metabolism is part of the larger network of fatty acid oxidation, which is a key source of cellular energy in the form of ATP.

The diagram below illustrates the logical relationship between the β-oxidation of a hydroxylated fatty acid and central energy metabolism.

Signaling_Pathway Hydroxylated_Fatty_Acyl_CoA This compound Beta_Oxidation β-Oxidation Pathway Hydroxylated_Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA NADH_FADH2 NADH, FADH2 Beta_Oxidation->NADH_FADH2 TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain NADH_FADH2->ETC TCA_Cycle->NADH_FADH2 ATP ATP (Cellular Energy) ETC->ATP

Link between β-oxidation and cellular energy production.

Conclusion and Future Directions

This technical guide has outlined a hypothetical yet plausible metabolic pathway for this compound, based on established principles of fatty acid metabolism. The core enzymes involved are likely the canonical β-oxidation enzymes: 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and thiolase. Due to the lack of direct experimental data, this guide has provided proxy quantitative data and adaptable experimental protocols to facilitate future research in this area.

For researchers and drug development professionals, the key takeaway is that the metabolism of hydroxylated fatty acids is an area ripe for investigation. Future studies should focus on:

  • Enzyme Specificity: Determining the substrate specificity and kinetic parameters of β-oxidation enzymes with this compound and related hydroxylated intermediates.

  • Pathway Elucidation: Using metabolomics and isotopic labeling to definitively trace the metabolic fate of this compound in cellular and in vivo models.

  • Therapeutic Potential: Investigating the enzymes in this pathway as potential targets for therapeutic intervention in diseases characterized by aberrant fatty acid metabolism.

By providing a solid theoretical and methodological framework, this guide aims to accelerate research into the metabolism of this compound and other modified fatty acids, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutics.

References

Unveiling a Novel Metabolite: A Technical Guide to the Putative Discovery and Identification of 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a hypothetical framework for the discovery, identification, and characterization of a novel dihydroxy fatty acyl-CoA, termed 3,9-Dihydroxydecanoyl-CoA. While direct literature on this specific molecule is not currently established, this guide extrapolates from known principles of fatty acid metabolism, including omega-oxidation and beta-oxidation, to propose a plausible biosynthetic pathway and a comprehensive strategy for its empirical validation.

Proposed Biosynthetic Pathway

The generation of this compound is postulated to occur through a multi-step enzymatic cascade involving both cytochrome P450-mediated hydroxylation and the classical beta-oxidation pathway. The proposed sequence initiates with decanoyl-CoA, a common intermediate in fatty acid metabolism.

Step 1: ω-1 Hydroxylation of Decanoyl-CoA

The initial modification is a regioselective hydroxylation at the 9th carbon position (ω-1) of the decanoyl chain. This reaction is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes, which are known to hydroxylate fatty acids at various positions.[1][2][3]

Step 2: Entry into the Beta-Oxidation Spiral

The resulting 9-hydroxydecanoyl-CoA is hypothesized to serve as a substrate for the mitochondrial beta-oxidation pathway.

  • Dehydrogenation: Acyl-CoA dehydrogenase would catalyze the formation of a double bond between the α (C2) and β (C3) carbons, yielding 9-hydroxy-2-decenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase would then add a hydroxyl group at the C3 position, resulting in the formation of the target molecule, This compound .

Below is a DOT language script visualizing this proposed pathway.

Biosynthesis of this compound Decanoyl_CoA Decanoyl-CoA Nine_Hydroxy 9-Hydroxydecanoyl-CoA Decanoyl_CoA->Nine_Hydroxy Cytochrome P450 (ω-1 hydroxylation) Nine_Hydroxy_2_decenoyl 9-Hydroxy-2-decenoyl-CoA Nine_Hydroxy->Nine_Hydroxy_2_decenoyl Acyl-CoA Dehydrogenase Three_Nine_Dihydroxy This compound Nine_Hydroxy_2_decenoyl->Three_Nine_Dihydroxy Enoyl-CoA Hydratase

A proposed biosynthetic pathway for this compound.

Experimental Protocols for Identification and Characterization

The empirical validation of the existence and structure of this compound would necessitate a combination of advanced analytical techniques.

Sample Preparation and Extraction of Acyl-CoAs
  • Cell Culture and Lysis: A suitable cell line or tissue model (e.g., primary hepatocytes) would be cultured and harvested. Cells would be lysed using a hypotonic buffer containing protease and phosphatase inhibitors to preserve protein and metabolite integrity.

  • Solid-Phase Extraction (SPE): The cell lysate would be subjected to solid-phase extraction to enrich for acyl-CoA species and remove interfering substances. A C18 SPE cartridge would be conditioned with methanol (B129727) and equilibrated with an aqueous buffer. The lysate is loaded, washed with a low-concentration organic solvent, and the acyl-CoAs are eluted with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification
  • Chromatographic Separation: The enriched acyl-CoA extract would be analyzed by reverse-phase liquid chromatography. A C18 column with a gradient elution from an aqueous mobile phase (e.g., water with 0.1% formic acid) to an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid) would be employed to separate acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometric Detection: The eluent from the LC would be introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) operating in positive ion mode.

    • Full Scan MS: A full scan would be performed to detect the precursor ion of this compound. The predicted m/z would be calculated based on its chemical formula.

    • Tandem MS (MS/MS): The precursor ion would be fragmented to generate a characteristic fragmentation pattern. Key fragments would include those corresponding to the CoA moiety and the dihydroxylated decanoyl chain.

The following diagram illustrates the analytical workflow for the identification of this compound.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture Lysis Cell Lysis Cell_Culture->Lysis SPE Solid-Phase Extraction Lysis->SPE LC Liquid Chromatography SPE->LC MS Mass Spectrometry (MS) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Identification Identification MSMS->Identification

Experimental workflow for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For definitive structural confirmation, larger quantities of the purified compound would be required for NMR analysis.

  • Purification: The fraction from the LC corresponding to the putative this compound would be collected and purified further by preparative HPLC.

  • NMR Analysis: The purified sample would be dissolved in a suitable deuterated solvent and analyzed by:

    • ¹H NMR: To identify the number and chemical environment of protons.

    • ¹³C NMR: To identify the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the positions of the hydroxyl groups.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that could be obtained from the experimental protocols described above.

Table 1: Predicted and Observed Mass Spectrometry Data

ParameterPredicted ValueHypothetical Observed Value
Chemical FormulaC₃₁H₅₄N₇O₁₈P₃S-
Molecular Weight913.78 g/mol -
Precursor Ion (M+H)⁺ m/z914.26914.28
Key MS/MS Fragments (m/z)768.1 (loss of pantetheine), 428.1 (ADP), 261.1 (phosphopantetheine)768.3, 428.2, 261.2

Table 2: Hypothetical ¹H NMR Chemical Shifts

Proton AssignmentHypothetical Chemical Shift (ppm)Multiplicity
H34.1m
H93.6m
H22.5dd
H10 (CH₃)1.2d
Other CH₂1.3-1.6m

Signaling and Logical Relationships

The biological role of this compound, if it exists, is unknown. However, as an intermediate in a modified fatty acid oxidation pathway, it could potentially influence cellular energy homeostasis or act as a signaling molecule. Its accumulation or depletion could be indicative of alterations in cytochrome P450 activity or beta-oxidation.

The following diagram depicts the logical relationship between the key enzymes and metabolites in the proposed pathway.

Signaling and Logical Relationships Decanoyl_CoA Decanoyl-CoA CYP450 Cytochrome P450 Decanoyl_CoA->CYP450 Nine_Hydroxy 9-Hydroxydecanoyl-CoA CYP450->Nine_Hydroxy catalyzes Beta_Oxidation Beta-Oxidation Enzymes Nine_Hydroxy->Beta_Oxidation Three_Nine_Dihydroxy This compound Beta_Oxidation->Three_Nine_Dihydroxy produces Energy_Homeostasis Energy Homeostasis Three_Nine_Dihydroxy->Energy_Homeostasis potentially influences

Logical relationships in the proposed formation of this compound.

Conclusion

This technical guide provides a theoretical framework for the discovery and identification of the novel metabolite, this compound. By leveraging established principles of fatty acid metabolism and state-of-the-art analytical techniques, the proposed biosynthetic pathway can be investigated, and the existence of this molecule can be empirically tested. The successful identification of this compound would open new avenues for research into the intricacies of lipid metabolism and its potential roles in health and disease.

References

Technical Whitepaper: Physicochemical and Analytical Characterization of 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3,9-Dihydroxydecanoyl-CoA is not a widely documented metabolite in major biochemical databases. The information presented herein is based on inferred properties derived from its constituent parts and closely related analogues. The experimental protocols are generalized methods for the analysis of medium-chain acyl-CoA species and should be adapted and optimized for specific experimental contexts.

Executive Summary

This document provides a technical overview of the predicted chemical properties, potential biological significance, and analytical methodologies for the novel molecule this compound. By combining data from its constituent acyl chain (3,9-dihydroxydecanoic acid) and Coenzyme A, we present a calculated physicochemical profile. This guide outlines a hypothetical metabolic pathway, suggesting the molecule may be an intermediate in a non-canonical fatty acid oxidation pathway involving both β- and ω-1 oxidation. Detailed experimental protocols for analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided to guide researchers in the empirical study of this and similar medium-chain acyl-CoA thioesters.

Core Chemical Properties

The properties of this compound are inferred by combining the molecular formula of 9-hydroxydecanoic acid (C₁₀H₂₀O₃) with that of Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S), adjusting for the formation of the thioester bond and the addition of a second hydroxyl group.

Calculated Physicochemical Data

Quantitative data for the target molecule and its relevant comparators are summarized below.

PropertyThis compound (Calculated)(S)-3-Hydroxydecanoyl-CoA (Reference)[1]Coenzyme A (Reference)[2][3][4][5]9-Hydroxydecanoic Acid (Reference)[6]
Molecular Formula C₃₁H₅₄N₇O₁₉P₃SC₃₁H₅₄N₇O₁₈P₃SC₂₁H₃₆N₇O₁₆P₃SC₁₀H₂₀O₃
Molecular Weight 953.78 g/mol 937.78 g/mol 767.53 g/mol 188.26 g/mol
Monoisotopic Mass 953.2408 g/mol 937.2459 g/mol 767.1152 g/mol 188.1412 g/mol

Hypothetical Biological Role and Signaling Pathway

This compound is not a canonical intermediate in standard fatty acid metabolism. The presence of a hydroxyl group at the C3 position is characteristic of β-oxidation intermediates. The hydroxyl group at the C9 position (the ω-1 position) suggests the involvement of ω-oxidation, a pathway that typically hydroxylates the terminal (ω) or sub-terminal (ω-1) carbon of fatty acids.

Therefore, we propose that this compound may be a transient metabolite in a hybrid pathway involving both β- and ω-oxidation, potentially as part of a detoxification process for dicarboxylic acids or during the metabolism of modified fatty acids.

Hypothetical_Metabolic_Pathway Decanoyl_CoA Decanoyl-CoA Omega_Ox Fatty Acid ω-Hydroxylase (CYP450) Decanoyl_CoA->Omega_Ox O₂ Hydroxy_9 9-Hydroxydecanoyl-CoA Omega_Ox->Hydroxy_9 Dehydrogenase_1 Dehydrogenase Hydroxy_9->Dehydrogenase_1 Hydratase Enoyl-CoA Hydratase Hydroxy_9->Hydratase β-Oxidation Step 1 Keto_9 9-Oxodecanoyl-CoA Dehydrogenase_1->Keto_9 Enoyl_2 trans-Δ²-Enoyl-9-hydroxydecanoyl-CoA Hydratase->Enoyl_2 Target This compound Enoyl_2->Target β-Oxidation Step 2 Dehydrogenase_2 3-Hydroxyacyl-CoA Dehydrogenase Beta_Ox β-Oxidation Thiolase Dehydrogenase_2->Beta_Ox Target->Dehydrogenase_2 Final Metabolites (e.g., Acetyl-CoA, Succinyl-CoA) Beta_Ox->Final

Caption: Hypothetical metabolic pathway for this compound.

Experimental Protocols

The following sections detail generalized protocols for the analytical characterization of medium-chain acyl-CoAs.

Analysis by HPLC-Mass Spectrometry

This method is designed for the sensitive detection and quantification of acyl-CoA species in biological matrices.[7][8][9]

1. Sample Preparation (Tissue): a. Flash-freeze approximately 20-50 mg of tissue in liquid nitrogen immediately upon collection to quench metabolic activity. b. Homogenize the frozen tissue in 500 µL of a cold extraction buffer (e.g., 10% trichloroacetic acid or 2.5% sulfosalicylic acid). c. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris. d. Transfer the supernatant to a new tube. For improved stability, some protocols recommend solid-phase extraction (SPE) at this stage to purify and concentrate the acyl-CoAs.

2. HPLC Separation: a. Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). b. Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8. c. Mobile Phase B: Acetonitrile. d. Gradient:

  • 0-2 min: 2% B
  • 2-10 min: 2% to 80% B (linear gradient)
  • 10-12 min: 80% to 95% B
  • 12-14 min: Hold at 95% B
  • 14-15 min: 95% to 2% B
  • 15-20 min: Re-equilibrate at 2% B e. Flow Rate: 0.25 mL/min. f. Injection Volume: 5-10 µL.

3. Mass Spectrometry Detection: a. Ionization Mode: Electrospray Ionization (ESI), Positive mode. b. Scan Mode: Multiple Reaction Monitoring (MRM) or full scan for discovery. c. Precursor Ion: The [M+H]⁺ ion for this compound is predicted to be m/z 954.25. d. Fragment Ions: Key fragment ions for CoA species include the pantetheine (B1680023) phosphate (B84403) fragment (m/z ~408) and the adenosine (B11128) diphosphate (B83284) fragment (m/z ~428). Specific fragments for the acyl chain would need to be determined empirically.

Analysis by NMR Spectroscopy

NMR provides detailed structural information but requires higher sample concentrations compared to MS.[10][11][12]

1. Sample Preparation: a. Lyophilize the purified sample extract obtained from a scaled-up version of the HPLC preparation protocol (without the acid, using buffer extractions followed by SPE). b. Reconstitute the dried sample in 500-600 µL of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid, TSP). c. Adjust the pH of the solution to ~7.0 using NaOD or DCl to ensure consistent chemical shifts. d. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Spectrometer: 600 MHz or higher field strength for optimal resolution. b. ¹H 1D Spectrum:

  • Acquire a standard proton spectrum with water suppression (e.g., using presaturation).
  • Key expected signals would include the adenosine protons (~8.0-8.5 ppm), anomeric ribose proton (~6.0 ppm), and methylene (B1212753) protons of the acyl chain (0.8-4.0 ppm). The protons on carbons bearing hydroxyl groups (-CH(OH)-) are expected around 3.6-4.0 ppm. c. 2D Spectra (for structural confirmation):
  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the acyl chain and the CoA moiety.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which are critical for confirming the thioester linkage and the positions of the hydroxyl groups.

Workflow and Logic Diagrams

General Experimental Workflow

The logical flow from sample to data for the characterization of this compound is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Tissue Biological Sample (e.g., Tissue, Cells) Quench Metabolic Quenching (Liquid N₂) Tissue->Quench Extract Extraction with Acid/Buffer Quench->Extract Purify Purification/Concentration (SPE) Extract->Purify HPLC HPLC Separation (C18 Column) Purify->HPLC NMR NMR Spectroscopy (¹H, 2D) Purify->NMR Requires more material MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Quant Quantification MS->Quant Struct Structural Elucidation NMR->Struct Bio Biological Interpretation Quant->Bio Struct->Bio

Caption: General workflow for the analysis of acyl-CoA thioesters.

References

3,9-Dihydroxydecanoyl-CoA: An Uncharted Territory in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of 3,9-dihydroxydecanoyl-CoA and its potential role in fatty acid metabolism. Extensive searches of established biochemical databases and research publications did not yield any specific information on the biosynthesis, metabolic fate, or physiological significance of this particular molecule.

This notable absence of data suggests that this compound may represent one of the following:

  • A novel or yet-to-be-discovered metabolic intermediate: It is conceivable that this molecule is part of a minor or uncharacterized metabolic pathway that has not been elucidated through conventional metabolomic studies.

  • A transient or low-abundance species: The molecule may exist at concentrations below the detection limits of current analytical techniques, making its identification and characterization challenging.

  • A product of xenobiotic metabolism or a synthetic compound: It is possible that this compound is not a naturally occurring metabolite in endogenous fatty acid metabolism but rather a product of the breakdown of a foreign compound or a molecule synthesized for specific research purposes not yet published in accessible literature.

  • A hypothetical molecule: The query may be based on a theoretical consideration of potential modifications to the decanoyl-CoA backbone.

Due to the lack of available data, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams as requested. The scientific community has not yet characterized the biochemical properties or the metabolic context of this compound.

Future research, potentially involving advanced mass spectrometry techniques and targeted metabolomics, would be necessary to first confirm the existence of this compound in biological systems. Should its presence be verified, subsequent studies would be required to delineate its biosynthetic pathway, identify the enzymes that interact with it, and understand its role, if any, in cellular physiology and disease.

For researchers, scientists, and drug development professionals interested in the broader field of fatty acid metabolism, a wealth of information is available on well-characterized hydroxyacyl-CoA derivatives, such as (S)-3-hydroxydecanoyl-CoA, a key intermediate in the beta-oxidation of decanoic acid. Investigations into these established pathways may provide a foundational framework for any future exploration of novel dihydroxyacyl-CoA species.

An In-depth Technical Guide to the Natural Occurrence of 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of 3,9-Dihydroxydecanoyl-CoA. While direct evidence for the natural existence of the CoA-ester is limited, the corresponding free fatty acid, 3,9-dihydroxydecanoic acid, has been identified in a significant natural source. This guide will delve into its confirmed natural source, a plausible biosynthetic pathway, and detailed experimental protocols for its detection and characterization. This document is intended to serve as a valuable resource for researchers in the fields of natural products, lipid metabolism, and drug discovery.

Natural Occurrence

The only confirmed natural source of the free fatty acid form, 3,9-dihydroxydecanoic acid, is in the royal jelly of honeybees (Apis mellifera)[1][2]. Royal jelly is a protein-rich secretion from the hypopharyngeal and mandibular glands of worker honeybees and is the primary food source for the queen bee. It is a complex mixture of lipids, proteins, sugars, vitamins, and minerals. The lipid fraction of royal jelly is particularly unique, containing a variety of unusual hydroxy and dicarboxylic fatty acids. The presence of 3,9-dihydroxydecanoic acid alongside other dihydroxy fatty acids in royal jelly suggests the existence of specific enzymatic pathways for their synthesis in honeybees[1][2]. While the free acid has been identified, its CoA-ester, this compound, is the presumed intracellular activated form necessary for its participation in metabolic pathways.

Proposed Biosynthesis of this compound

A plausible biosynthetic pathway for this compound in honeybees can be postulated based on known enzymatic reactions in fatty acid metabolism. The proposed pathway involves two key stages: ω-1 hydroxylation of decanoic acid followed by a single cycle of β-oxidation.

  • ω-1 Hydroxylation of Decanoic Acid: The initial step is the hydroxylation of decanoic acid at the C-9 position (the ω-1 position) to form 9-hydroxydecanoic acid. This reaction is likely catalyzed by a cytochrome P450 monooxygenase of the CYP4 family. CYP4 enzymes are known to be involved in the ω and ω-1 hydroxylation of fatty acids[3][4]. Specifically, some CYP4B enzymes have been shown to metabolize short to medium-chain fatty acids[3].

  • Activation to Acyl-CoA: The resulting 9-hydroxydecanoic acid is then activated to its coenzyme A thioester, 9-hydroxydecanoyl-CoA, by an acyl-CoA synthetase. This activation step is a prerequisite for its entry into β-oxidation.

  • β-Oxidation: The 9-hydroxydecanoyl-CoA then undergoes one cycle of mitochondrial β-oxidation. This process involves four enzymatic steps:

    • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α (C-2) and β (C-3) carbons.

    • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group at the C-3 position.

    • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the newly formed hydroxyl group to a keto group.

    • Thiolytic Cleavage: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and the two-carbon-shortened acyl-CoA.

In this proposed pathway, the hydration step of β-oxidation acting on 9-hydroxydecanoyl-CoA would result in the formation of this compound.

Signaling Pathway Diagram

Biosynthesis of this compound Decanoic Acid Decanoic Acid 9-Hydroxydecanoic Acid 9-Hydroxydecanoic Acid Decanoic Acid->9-Hydroxydecanoic Acid CYP4 Enzyme (ω-1 Hydroxylation) 9-Hydroxydecanoyl-CoA 9-Hydroxydecanoyl-CoA 9-Hydroxydecanoic Acid->9-Hydroxydecanoyl-CoA Acyl-CoA Synthetase This compound This compound 9-Hydroxydecanoyl-CoA->this compound β-Oxidation (Hydration) Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA β-Oxidation (Thiolysis)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

To date, there is no published quantitative data specifically for this compound in any natural source. The existing research has focused on the identification of the free fatty acid, 3,9-dihydroxydecanoic acid. The table below summarizes the available information on related compounds found in honeybee royal jelly.

CompoundOrganismTissue/SourceConcentrationReference
3,9-Dihydroxydecanoic acidApis melliferaRoyal JellyNot Quantified[1][2]
3,10-Dihydroxydecanoic acidApis melliferaRoyal JellyPresent[5][6]
3-Hydroxydecanoic acidApis melliferaRoyal JellyPresent[6][7]
9-Hydroxydecanoic acidApis melliferaRoyal JellyPresent[6]

Note: The concentrations of these hydroxy fatty acids in royal jelly are reported as present but have not been quantified in most studies. Further research is required to determine the precise concentrations of 3,9-dihydroxydecanoic acid and to investigate the presence and concentration of its CoA-ester.

Experimental Protocols

The detection and characterization of this compound require specialized analytical techniques due to its low abundance and polar nature. The following protocols are adapted from established methods for the analysis of hydroxy fatty acids and acyl-CoAs[8][9][10][11][12][13][14][15].

Sample Preparation and Extraction
  • Source Material: Royal jelly from Apis mellifera.

  • Homogenization: Homogenize fresh royal jelly in a suitable solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v), to extract lipids.

  • Lipid Extraction: Perform a liquid-liquid extraction to separate the lipid phase. The Bligh and Dyer method is a common and effective procedure for this purpose.

  • Hydrolysis of Acyl-CoAs (Optional): To analyze the total amount of 3,9-dihydroxydecanoic acid (both free and CoA-esterified), a portion of the extract can be subjected to alkaline hydrolysis to cleave the thioester bond of the CoA derivative.

  • Solid-Phase Extraction (SPE): The lipid extract can be further purified and fractionated using SPE. A silica-based sorbent can be used to separate fatty acids based on their polarity.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the polar hydroxyl and carboxyl groups of 3,9-dihydroxydecanoic acid must be derivatized to increase their volatility.

  • Esterification: The carboxyl group is typically converted to a methyl ester (FAME) using a reagent such as boron trifluoride in methanol (BF3-methanol) or by acidic methanolysis[15].

  • Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[13].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: A high-resolution capillary gas chromatograph equipped with a polar stationary phase column (e.g., a wax or cyanopropyl stationary phase) is recommended for the separation of fatty acid derivatives.

  • Mass Spectrometer: An electron ionization (EI) mass spectrometer is used for detection and identification. The fragmentation pattern of the derivatized 3,9-dihydroxydecanoic acid will provide structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for the analysis of underivatized hydroxy fatty acids and can also be used for the direct analysis of acyl-CoAs.

  • Liquid Chromatograph: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation. A C18 column is commonly employed.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is used to achieve good separation and ionization.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer) allows for accurate mass measurement and tandem mass spectrometry (MS/MS) for structural elucidation[8][10].

Experimental Workflow Diagram

Experimental Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis Royal Jelly Sample Royal Jelly Sample Homogenization Homogenization Royal Jelly Sample->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction SPE Purification SPE Purification Lipid Extraction->SPE Purification Derivatization (Esterification & Silylation) Derivatization (Esterification & Silylation) SPE Purification->Derivatization (Esterification & Silylation) Direct Injection Direct Injection SPE Purification->Direct Injection GC Separation GC Separation Derivatization (Esterification & Silylation)->GC Separation MS Detection & Identification MS Detection & Identification GC Separation->MS Detection & Identification LC Separation LC Separation Direct Injection->LC Separation MS/MS Analysis MS/MS Analysis LC Separation->MS/MS Analysis

Caption: General workflow for the analysis of 3,9-dihydroxydecanoic acid.

Potential Biological Significance

The biological role of 3,9-dihydroxydecanoic acid is currently unknown. However, other hydroxy fatty acids present in royal jelly, such as 10-hydroxy-2-decenoic acid (10-HDA), have been shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. It is plausible that 3,9-dihydroxydecanoic acid may also contribute to the unique properties of royal jelly. Further research is needed to isolate or synthesize this compound in sufficient quantities to investigate its potential biological activities.

Conclusion

The natural occurrence of 3,9-dihydroxydecanoic acid has been confirmed in honeybee royal jelly, pointing to the existence of specialized fatty acid modifying enzymes in this organism. While its CoA-ester has not been directly detected, it is a presumed metabolic intermediate. The proposed biosynthetic pathway, involving ω-1 hydroxylation and β-oxidation, provides a logical framework for its formation. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to further investigate the presence, quantity, and biological function of this and other related dihydroxy fatty acids. Future studies are warranted to explore the enzymatic machinery responsible for its synthesis and to elucidate its potential role in the biology of honeybees and its potential applications in human health and disease.

References

The Enigmatic Role of 3,9-Dihydroxydecanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,9-Dihydroxydecanoyl-CoA is a sparsely documented metabolite, absent from mainstream metabolic charts. This technical guide synthesizes the available information on related metabolic pathways to propose a putative role for this molecule in cellular processes. Drawing on data concerning fatty acid ω- and β-oxidation, this document outlines the hypothesized synthesis, metabolism, and potential cellular functions of this compound. We present a framework for its study, including generalized experimental protocols and potential implications for disease biomarker discovery. This guide serves as a foundational resource for researchers poised to investigate the functions of this and other atypical dihydroxy fatty acyl-CoAs.

Introduction

The landscape of cellular metabolism is vast, with numerous intermediates whose functions are yet to be fully elucidated. This compound is one such molecule. While its direct study is not prominent in the scientific literature, its structure suggests a role at the intersection of fatty acid hydroxylation and β-oxidation. This guide provides an in-depth, technical exploration of the likely cellular context of this compound, offering a scientifically grounded starting point for its investigation.

Hypothesized Metabolic Pathway of this compound

The formation of this compound likely originates from decanoic acid through a series of hydroxylation and oxidation steps. A key initiating step is the ω-1 hydroxylation of fatty acids, a process catalyzed by cytochrome P450 enzymes.

Metabolic_Pathway_of_3_9_Dihydroxydecanoyl_CoA cluster_synthesis Hypothesized Synthesis cluster_degradation Putative Degradation Decanoic_Acid Decanoic Acid 9_Hydroxydecanoic_Acid 9-Hydroxydecanoic Acid Decanoic_Acid->9_Hydroxydecanoic_Acid CYP450 (ω-1 hydroxylation) 9_Hydroxydecanoyl_CoA 9-Hydroxydecanoyl-CoA 9_Hydroxydecanoic_Acid->9_Hydroxydecanoyl_CoA Acyl-CoA Synthetase trans-2-enoyl-9-hydroxydecanoyl-CoA trans-2-enoyl-9-hydroxydecanoyl-CoA 9_Hydroxydecanoyl_CoA->trans-2-enoyl-9-hydroxydecanoyl-CoA Acyl-CoA Dehydrogenase 3_9_Dihydroxydecanoyl_CoA This compound 3_Keto_9_hydroxydecanoyl_CoA 3-Keto-9-hydroxydecanoyl-CoA 3_9_Dihydroxydecanoyl_CoA->3_Keto_9_hydroxydecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase trans-2-enoyl-9-hydroxydecanoyl-CoA->3_9_Dihydroxydecanoyl_CoA Enoyl-CoA Hydratase Octanoyl_CoA_derivative C8-Hydroxy-Acyl-CoA + Acetyl-CoA 3_Keto_9_hydroxydecanoyl_CoA->Octanoyl_CoA_derivative Thiolase

Figure 1: Hypothesized metabolic pathway of this compound.

Key Enzyme Families Implicated in this compound Metabolism

The metabolism of this compound is predicted to involve several key enzyme families. The initial hydroxylation is likely carried out by cytochrome P450 monooxygenases, while its subsequent processing would fall to the enzymes of the β-oxidation pathway.

Cytochrome P450 (CYP) ω- and (ω-1)-Hydroxylases

Certain members of the cytochrome P450 superfamily are known to hydroxylate fatty acids at their ω and ω-1 positions.[1][2][3] This activity is crucial for the metabolism of various fatty acids and their derivatives, and its importance is heightened in certain metabolic states like fasting or diabetes.[1]

Enzyme FamilyKey Human IsoformsSubstratesCellular Location
CYP4A CYP4A11Lauric acid, other medium and long-chain fatty acids, arachidonic acidEndoplasmic Reticulum
CYP4F CYP4F2, CYP4F3A/B, CYP4F11Leukotriene B4, arachidonic acid, other fatty acidsEndoplasmic Reticulum
CYP2E1 CYP2E1Lauric acid, various xenobioticsEndoplasmic Reticulum

Table 1: Key Human Cytochrome P450 Families Involved in Fatty Acid Hydroxylation.

Acyl-CoA Dehydrogenases (ACADs)

ACADs catalyze the first step of each β-oxidation cycle by introducing a double bond in the acyl-CoA thioester.[4] There are several ACADs with varying specificities for fatty acid chain length.[4]

Enoyl-CoA Hydratases and 3-Hydroxyacyl-CoA Dehydrogenases

These enzymes catalyze the second and third steps of β-oxidation, respectively.[5] 3-Hydroxyacyl-CoA dehydrogenases, in particular, would be directly responsible for processing the 3-hydroxy group of this compound.[6] In humans, there are multiple genes encoding proteins with 3-hydroxyacyl-CoA dehydrogenase activity.[6]

GeneProtein NameSubstrate PreferenceCellular Location
HADH Hydroxyacyl-Coenzyme A dehydrogenaseMedium-chain 3-hydroxyacyl-CoAsMitochondria
HSD17B10 3-Hydroxyacyl-CoA dehydrogenase type-2Short-chain methyl-branched acyl-CoAs, steroidsMitochondria
EHHADH Peroxisomal bifunctional enzymeStraight-chain 3-hydroxyacyl-CoAsPeroxisomes
HSD17B4 Peroxisomal multifunctional enzyme type 2D-3-hydroxyacyl-CoAsPeroxisomes

Table 2: Human Genes Encoding Proteins with 3-Hydroxyacyl-CoA Dehydrogenase Activity.

Potential Cellular Functions and Disease Relevance

While the specific functions of this compound are unknown, the roles of related molecules provide clues to its potential significance.

  • Energy Metabolism: As an intermediate of a modified fatty acid oxidation pathway, it could contribute to cellular energy production, particularly when primary energy sources are scarce.[7]

  • Signaling: Hydroxylated fatty acids and their derivatives can act as signaling molecules in various physiological processes, including inflammation and blood pressure regulation.[2]

  • Disease Biomarker: Altered levels of dihydroxy fatty acids have been associated with certain pathological conditions. For instance, specific dihydroxy fatty acids in umbilical cord blood have been correlated with a later diagnosis of autism spectrum disorder.[8] Additionally, the accumulation of 3-hydroxydicarboxylic acids in urine is a known biomarker for certain inherited disorders of fatty acid oxidation.[9]

Experimental Protocols

Investigating the cellular functions of this compound requires robust analytical and biochemical methods.

Analysis of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[10]

Workflow:

LC_MS_Workflow Sample_Prep Sample Preparation (Cell/Tissue Homogenization, Protein Precipitation) Extraction Acyl-CoA Extraction (e.g., Solid Phase Extraction) Sample_Prep->Extraction LC_Separation Liquid Chromatography (Reversed-Phase Separation) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM/SRM for Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against stable isotope-labeled standards) MS_Detection->Data_Analysis

Figure 2: Generalized workflow for the analysis of acyl-CoAs by LC-MS/MS.

Protocol Outline:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer on ice. Precipitate proteins using an organic solvent (e.g., acetonitrile).

  • Extraction: Isolate acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a suitable sorbent.

  • LC Separation: Separate the extracted acyl-CoAs using a reversed-phase HPLC column with a gradient of aqueous and organic mobile phases.

  • MS/MS Detection: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. This requires optimization of precursor and product ion pairs for this compound.

  • Quantification: Calculate the concentration of this compound by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

The activity of enzymes that may metabolize this compound can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., Tris-HCl, pH 8.1), NAD+, and the enzyme source (cell lysate or purified protein).

  • Initiate Reaction: Start the reaction by adding the substrate, this compound (synthesis may be required as it is not commercially available).

  • Monitor Absorbance: Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate Activity: Determine the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH.

Logical Relationships and Future Directions

The study of this compound is currently in a nascent stage, with its existence and functions largely inferred from related metabolic pathways. Future research should focus on confirming its presence in biological systems, elucidating its precise metabolic pathway, and identifying the specific enzymes involved in its synthesis and degradation.

Logical_Relationships Metabolic_Dysregulation Metabolic Dysregulation (e.g., FAO disorders, diabetes) Altered_CYP_Activity Altered CYP450 Activity Metabolic_Dysregulation->Altered_CYP_Activity Accumulation_of_3_9_DHD_CoA Accumulation/Depletion of This compound Metabolic_Dysregulation->Accumulation_of_3_9_DHD_CoA Altered_CYP_Activity->Accumulation_of_3_9_DHD_CoA Cellular_Consequences Cellular Consequences Accumulation_of_3_9_DHD_CoA->Cellular_Consequences Altered_Energy Altered Energy Homeostasis Cellular_Consequences->Altered_Energy Signaling_Perturbation Signaling Perturbation Cellular_Consequences->Signaling_Perturbation Disease_Phenotype Disease Phenotype Altered_Energy->Disease_Phenotype Signaling_Perturbation->Disease_Phenotype

Figure 3: Potential impact of altered this compound metabolism.

Understanding the role of this and other atypical fatty acyl-CoAs could open new avenues for diagnosing and treating metabolic diseases. The development of specific analytical reagents and enzyme substrates will be critical for advancing this field of research.

Conclusion

While direct evidence remains elusive, the structural characteristics of this compound strongly suggest its involvement in a modified fatty acid oxidation pathway, likely initiated by ω-1 hydroxylation. This technical guide provides a comprehensive theoretical framework, grounded in established biochemical principles, to stimulate and guide future research into this enigmatic molecule. The elucidation of its function holds the potential to deepen our understanding of cellular metabolism and its dysregulation in disease.

References

3,9-Dihydroxydecanoyl-CoA: A Putative Intermediate at the Crossroads of Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,9-Dihydroxydecanoyl-CoA is a theoretically plausible, yet sparsely documented, metabolic intermediate situated at the intersection of omega (ω)-oxidation and beta (β)-oxidation of fatty acids. Its formation is likely initiated by the hydroxylation of the terminal methyl group of decanoic acid, followed by activation to its coenzyme A (CoA) ester and subsequent partial β-oxidation. This guide synthesizes the current understanding of the metabolic pathways likely involved in the biosynthesis and degradation of this compound, drawing upon established principles of fatty acid metabolism. We present a hypothetical metabolic framework, detail relevant experimental protocols for its investigation, and provide visualizations of the key pathways and analytical workflows. While direct quantitative data for this specific metabolite is scarce, this document serves as a comprehensive resource for stimulating further research into its potential role in health and disease.

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. While β-oxidation is the primary pathway for fatty acid degradation, alternative routes such as ω-oxidation play crucial roles, particularly when β-oxidation is impaired or overloaded. This alternative pathway introduces a hydroxyl group at the terminal (ω) carbon of a fatty acid, which can be further oxidized to a dicarboxylic acid. The interplay between ω-oxidation and β-oxidation can give rise to a variety of hydroxylated and dicarboxylic fatty acid intermediates. One such putative intermediate is this compound. This guide explores the metabolic context of this molecule, proposing its formation from decanoic acid through a combination of ω- and β-oxidation steps. Understanding the lifecycle of such intermediates is critical for elucidating the pathophysiology of various metabolic disorders, including dicarboxylic acidurias, and may present novel opportunities for therapeutic intervention.

Proposed Metabolic Pathways

The metabolic journey of this compound likely begins with decanoic acid and involves enzymes from both the endoplasmic reticulum and peroxisomes.

Biosynthesis of this compound

The formation of this compound is hypothesized to occur in the following sequence:

  • ω-Hydroxylation of Decanoic Acid: The initial step is the hydroxylation of the C9 (ω) carbon of decanoic acid to form 9-hydroxydecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, located in the smooth endoplasmic reticulum.[1] This process requires NADPH and molecular oxygen.[1]

  • Activation to 9-Hydroxydecanoyl-CoA: The resulting 9-hydroxydecanoic acid is then activated to its coenzyme A ester, 9-hydroxydecanoyl-CoA, by an acyl-CoA synthetase.

  • Transport and Partial β-Oxidation: 9-Hydroxydecanoyl-CoA is transported into the peroxisome, where it undergoes one cycle of β-oxidation. The first step of peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase.[2] The subsequent hydration step, catalyzed by a multifunctional enzyme (like L-bifunctional protein), introduces a hydroxyl group at the C3 position, yielding this compound.[3]

Degradation of this compound

Once formed, this compound is likely further metabolized through the peroxisomal β-oxidation pathway.[2] This would involve the following steps:

  • Dehydrogenation: The 3-hydroxyl group is oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase activity within a multifunctional protein.

  • Thiolytic Cleavage: The resulting 3-keto-9-hydroxydecanoyl-CoA is cleaved by a thiolase to yield acetyl-CoA and 7-hydroxyoctanoyl-CoA.

  • Further β-Oxidation: The 7-hydroxyoctanoyl-CoA would then undergo further rounds of peroxisomal β-oxidation, ultimately leading to the formation of shorter-chain dicarboxylic acids and acetyl-CoA.[2]

Data Presentation

Parameter Description Potential Analytical Method Significance
Enzyme Kinetics (Km, Vmax) Michaelis-Menten constants for enzymes involved in the synthesis and degradation of this compound (e.g., CYP450s, acyl-CoA synthetases, peroxisomal β-oxidation enzymes).In vitro enzyme assays with purified or recombinant enzymes and synthesized this compound substrate.Provides insights into the efficiency and regulation of the metabolic pathways.
Cellular/Tissue Concentration The concentration of this compound in various cell types (e.g., hepatocytes, renal cells) and tissues under different physiological and pathological conditions.LC-MS/MS analysis of cell or tissue extracts.Helps to establish the physiological relevance of this metabolite and its potential as a biomarker.
Urinary Excretion Levels The amount of 3,9-dihydroxydecanoic acid (the de-esterified form) excreted in urine.GC-MS or LC-MS/MS analysis of urine samples.Can serve as a non-invasive biomarker for metabolic disorders affecting ω- and β-oxidation.
Metabolic Flux The rate of synthesis and degradation of this compound in a living system.Stable isotope tracing studies combined with mass spectrometry.Provides a dynamic view of the metabolic pathway and its response to various stimuli.

Experimental Protocols

The investigation of this compound as a metabolic intermediate requires a combination of synthetic, analytical, and biochemical approaches.

Synthesis of this compound Standard

A crucial first step is the chemical or enzymatic synthesis of an authentic standard of this compound for use in analytical method development and enzyme assays.

  • Objective: To obtain a pure standard of this compound.

  • Methodology:

    • Synthesis of 3,9-dihydroxydecanoic acid: This can be achieved through multi-step organic synthesis starting from a suitable precursor, such as a protected decanoic acid derivative. Stereospecific synthesis would be ideal to obtain specific isomers.

    • Activation to the CoA ester: The synthesized 3,9-dihydroxydecanoic acid can be converted to its CoA thioester using established methods, such as the mixed anhydride (B1165640) method with ethyl chloroformate followed by reaction with coenzyme A.

    • Purification and Characterization: The synthesized this compound should be purified by high-performance liquid chromatography (HPLC) and its identity confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Method for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species.

  • Objective: To develop and validate an LC-MS/MS method for the quantification of this compound in biological matrices.

  • Methodology:

    • Sample Preparation: Biological samples (e.g., cell pellets, tissue homogenates, urine) are subjected to a robust extraction procedure to isolate acyl-CoAs. This typically involves protein precipitation with an organic solvent (e.g., acetonitrile) and solid-phase extraction (SPE) for cleanup and concentration.

    • Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of a weak acid like formic acid to improve peak shape, is commonly used.

    • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version).

    • Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

In Vitro Enzyme Assays

Enzyme assays are essential to identify and characterize the enzymes responsible for the metabolism of this compound.

  • Objective: To measure the activity of enzymes involved in the biosynthesis and degradation of this compound.

  • Methodology for Degradation (e.g., 3-Hydroxyacyl-CoA Dehydrogenase Activity):

    • Reaction Mixture: A typical reaction mixture would contain a buffered solution (e.g., Tris-HCl, pH 7.4), NAD+ as a cofactor, the synthesized this compound substrate, and the enzyme source (e.g., purified recombinant enzyme, cell lysate, or isolated peroxisomes).

    • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C).

    • Reaction Monitoring: The rate of the reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm due to the formation of NADH. Alternatively, the reaction can be stopped at different time points, and the product (3-keto-9-hydroxydecanoyl-CoA) can be quantified by LC-MS/MS.

    • Kinetic Analysis: By varying the substrate concentration, Michaelis-Menten kinetics (Km and Vmax) can be determined.

Visualizations

Metabolic Pathways

Metabolic Pathway of this compound cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome Decanoic Acid Decanoic Acid 9-Hydroxydecanoic Acid 9-Hydroxydecanoic Acid Decanoic Acid->9-Hydroxydecanoic Acid CYP4A/4F (ω-oxidation) 9-Hydroxydecanoyl-CoA 9-Hydroxydecanoyl-CoA 9-Hydroxydecanoic Acid->9-Hydroxydecanoyl-CoA Acyl-CoA Synthetase This compound This compound 9-Hydroxydecanoyl-CoA->this compound Acyl-CoA Oxidase, Multifunctional Enzyme (β-oxidation cycle 1) 3-Keto-9-hydroxydecanoyl-CoA 3-Keto-9-hydroxydecanoyl-CoA This compound->3-Keto-9-hydroxydecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 7-Hydroxyoctanoyl-CoA 7-Hydroxyoctanoyl-CoA 3-Keto-9-hydroxydecanoyl-CoA->7-Hydroxyoctanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Keto-9-hydroxydecanoyl-CoA->Acetyl-CoA Thiolase

Caption: Proposed metabolic pathway for the formation and degradation of this compound.

Experimental Workflow

Experimental Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Biochemical Biochemical Characterization Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Protein Precipitation SPE Cleanup SPE Cleanup Extraction->SPE Cleanup Concentration LC Separation LC Separation SPE Cleanup->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Ionization Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantification Enzyme Assay Enzyme Assay Data Analysis->Enzyme Assay Inform Assay Design Kinetic Analysis Kinetic Analysis Enzyme Assay->Kinetic Analysis Determine Km, Vmax

Caption: A generalized workflow for the analysis of this compound from biological samples.

Conclusion and Future Directions

This compound represents a compelling, yet understudied, metabolic intermediate with the potential to provide significant insights into the interplay between different fatty acid oxidation pathways. While direct evidence for its existence and physiological role is currently limited, the established principles of ω- and β-oxidation strongly support its formation. The analytical and biochemical methodologies outlined in this guide provide a clear roadmap for future research in this area.

Key future research directions should include:

  • Confirmation of its in vivo existence: Utilizing advanced mass spectrometry techniques to definitively identify and quantify this compound in various biological samples.

  • Elucidation of its enzymatic machinery: Identifying and characterizing the specific enzymes responsible for its biosynthesis and degradation.

  • Investigation of its role in disease: Exploring its potential as a biomarker for inherited metabolic disorders and its contribution to the pathophysiology of these conditions.

  • Exploring its signaling potential: Investigating whether this compound or its derivatives have any signaling functions, similar to other lipid molecules.

By addressing these questions, the scientific community can move closer to a comprehensive understanding of this intriguing molecule and its place within the complex network of fatty acid metabolism.

References

Unveiling the Potential of 3,9-Dihydroxydecanoyl-CoA: A Preliminary Technical Bulletin on a Novel Bioactive Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While extensive research has illuminated the roles of various fatty acyl-CoAs in cellular metabolism and signaling, the specific functions of 3,9-Dihydroxydecanoyl-CoA remain largely unexplored. This technical bulletin serves as a foundational guide for researchers, scientists, and drug development professionals, consolidating the currently available data on this molecule and postulating its potential roles based on related compounds. The information presented herein, though preliminary, highlights a promising new avenue for investigation in cellular signaling and therapeutic development.

Introduction: The Emerging Profile of this compound

This compound is the activated coenzyme A thioester of 3,9-dihydroxydecanoic acid. The parent acid, 3,9-dihydroxydecanoic acid, has been identified as a natural component of royal jelly, a substance produced by honeybees renowned for its diverse biological activities.[1][2] While direct studies on the signaling pathways involving this compound are nascent, initial research and the functions of structurally similar molecules suggest its potential involvement in epigenetic regulation and other cellular processes.

Current Data on 3,9-Dihydroxydecanoic Acid and its Derivatives

The existing body of research on 3,9-dihydroxydecanoic acid is limited. However, a few key studies provide a launchpad for further investigation. The available quantitative and qualitative data are summarized below.

Quantitative Data Summary
CompoundSourceObserved/Predicted ActivityQuantitative Insights (Binding Energy)Reference(s)
3,9-dihydroxydecanoic acidRoyal JellyPotential Histone Deacetylase (HDAC) Inhibitor (in silico)-6.6 kcal/mol (Docking Score)[3][4]
3,9-dihydroxydecanoic acidRoyal JellyContributes to antimicrobial activityNot available[2]
3,9-dihydroxydecanoic acidRoyal JellyComponent of a diet studied for effects on postmenopausal women's lipid profiles.Not available[1]
Potential Role as a Histone Deacetylase (HDAC) Inhibitor

Recent in silico studies have explored the potential of various fatty acids found in royal jelly as histone deacetylase (HDAC) inhibitors.[3][4] Molecular docking simulations predicted that 3,9-dihydroxydecanoic acid could bind to the active site of HDACs with a notable binding energy, suggesting it may act as an HDAC inhibitor.[3][4] This is a significant finding, as HDAC inhibitors are a class of compounds that have garnered considerable attention in cancer therapy and other diseases due to their ability to modulate gene expression.

HDAC_Inhibition_Hypothesis cluster_epigenetics Epigenetic Regulation 3_9_DHD_CoA This compound HDAC Histone Deacetylase (HDAC) 3_9_DHD_CoA->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Prevents Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression

Hypothesized mechanism of HDAC inhibition by this compound.

Broader Context: Signaling Roles of Related Fatty Acids

Given the sparse direct evidence for this compound's signaling role, it is instructive to consider the established functions of other hydroxy and dicarboxylic fatty acids. These molecules are known to act as signaling molecules or precursors to them, modulating a variety of cellular functions.

  • Membrane Fluidity and Receptor Function: Hydroxy fatty acids can be incorporated into membrane phospholipids, altering membrane fluidity and the function of membrane-associated proteins and signaling receptors.[5][6]

  • Precursors to Bioactive Lipids: Hydroxylated fatty acids can be further metabolized to produce a range of bioactive lipid mediators that regulate inflammation and other physiological responses.[7]

  • Metabolic Regulation: Dicarboxylic acids, formed through omega-oxidation of fatty acids, are involved in metabolic regulation, particularly under conditions of high fatty acid flux. They are primarily metabolized through peroxisomal beta-oxidation.[8][9]

Proposed Experimental Protocols for Elucidating Signaling Function

To move from hypothesis to evidence, a structured experimental approach is necessary. The following outlines key experimental methodologies to investigate the signaling properties of this compound.

HDAC Inhibition Assays

Objective: To validate the in silico prediction that 3,9-dihydroxydecanoic acid inhibits HDAC activity.

Methodology:

  • Enzyme Activity Assay: Utilize a commercial HDAC enzymatic assay kit.

  • Incubation: Incubate recombinant human HDAC enzymes with a fluorogenic substrate in the presence of varying concentrations of synthesized 3,9-dihydroxydecanoic acid.

  • Detection: Measure the fluorescence generated by the deacetylation of the substrate. A decrease in fluorescence in the presence of the test compound would indicate HDAC inhibition.

  • Cell-Based Assay: Treat cultured cells (e.g., cancer cell lines) with 3,9-dihydroxydecanoic acid.

  • Western Blot Analysis: Perform western blotting to assess the acetylation status of histones (e.g., H3, H4) and other non-histone protein targets of HDACs. An increase in acetylation would confirm cellular HDAC inhibition.

Cellular Signaling Pathway Analysis

Objective: To identify the cellular signaling pathways modulated by this compound.

Methodology:

  • Cell Treatment: Treat relevant cell lines with 3,9-dihydroxydecanoic acid or a cell-permeable ester form.

  • Phospho-Proteomic Analysis: Use mass spectrometry-based phospho-proteomics to identify changes in protein phosphorylation, which are indicative of altered signaling pathway activity.

  • RNA Sequencing: Perform RNA-seq to analyze changes in the transcriptome, providing insights into the downstream effects on gene expression.

  • Pathway Analysis: Utilize bioinformatics tools to analyze the proteomics and transcriptomics data to identify enriched signaling pathways (e.g., MAPK, PI3K/Akt pathways).

Experimental_Workflow cluster_workflow Experimental Workflow for Signaling Pathway Investigation In_Silico In Silico Prediction (HDAC Inhibition) Biochemical_Assay Biochemical HDAC Assay In_Silico->Biochemical_Assay Hypothesis Cell_Based_Assay Cell-Based Acetylation Assay Biochemical_Assay->Cell_Based_Assay Confirmation Signaling_Analysis Cellular Signaling Analysis (Proteomics, RNA-seq) Cell_Based_Assay->Signaling_Analysis Functional Investigation Pathway_Validation Pathway Validation (e.g., Western Blot, qPCR) Signaling_Analysis->Pathway_Validation Target Identification

A proposed workflow for investigating the signaling role of this compound.

Future Outlook and Conclusion

The study of this compound is in its infancy. The preliminary data, particularly the predicted interaction with HDACs, positions this molecule as an exciting candidate for further research in epigenetics and drug discovery. Future investigations should focus on validating its biological targets and elucidating the downstream signaling cascades. A deeper understanding of the biosynthesis and metabolism of this compound will also be crucial in contextualizing its physiological and pathological roles. This bulletin serves as a call to the scientific community to explore the untapped potential of this novel fatty acyl-CoA.

References

Theoretical Pathways for the Formation of 3,9-Dihydroxydecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical biochemical pathways leading to the formation of 3,9-dihydroxydecanoyl-CoA, a molecule of potential interest in metabolic research and drug development. The synthesis of this dihydroxy fatty acyl-CoA is proposed to occur through the coordinated action of enzymes from two principal metabolic routes: the mitochondrial fatty acid β-oxidation pathway and the cytochrome P450-mediated fatty acid hydroxylation system. This document provides a detailed overview of the key enzymes, their catalytic mechanisms, and relevant quantitative data. Furthermore, it includes comprehensive experimental protocols for the assessment of the involved enzymatic activities and presents visual representations of the proposed metabolic pathways and experimental workflows to facilitate a deeper understanding of these processes.

Introduction

The presence of hydroxyl groups on fatty acid chains significantly alters their physicochemical properties, influencing their roles in cellular signaling, membrane structure, and energy metabolism. Dihydroxylated fatty acids, in particular, are an emerging area of interest due to their potential biological activities. This guide focuses on the theoretical formation of this compound, a ten-carbon fatty acyl-CoA featuring hydroxyl groups at the C-3 and C-9 positions. The generation of this molecule likely involves a convergence of the well-characterized fatty acid β-oxidation pathway and the versatile cytochrome P450 (CYP) monooxygenase system.

Proposed Biosynthetic Pathways

The formation of this compound is hypothesized to occur via two primary theoretical pathways, differing in the sequence of the hydroxylation events.

Pathway A: Initial ω-1 Hydroxylation Followed by β-Oxidation

In this pathway, decanoyl-CoA is first hydroxylated at the C-9 position by a cytochrome P450 ω-1 hydroxylase. The resulting 9-hydroxydecanoyl-CoA then enters the mitochondrial β-oxidation spiral for two cycles to introduce the hydroxyl group at the C-3 position.

Pathway B: β-Oxidation Followed by ω-1 Hydroxylation

Alternatively, decanoyl-CoA can first undergo one cycle of β-oxidation to yield 3-hydroxydecanoyl-CoA. This intermediate is then proposed to be a substrate for a cytochrome P450 ω-1 hydroxylase, which introduces the second hydroxyl group at the C-9 position.

Key Enzymes and Reactions
  • Acyl-CoA Dehydrogenase (ACAD): This enzyme catalyzes the initial step of β-oxidation, introducing a trans-double bond between the α and β carbons of the fatty acyl-CoA.[1]

  • Enoyl-CoA Hydratase (ECH): ECH catalyzes the stereospecific hydration of the trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA.[2][3]

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme is responsible for the NAD+-dependent oxidation of the 3-hydroxyl group to a keto group.[4][5] For the purpose of this compound formation, this enzyme would not be involved in the final step.

  • Cytochrome P450 ω-1 Hydroxylase (CYP450): Members of the CYP4A and CYP2E1 subfamilies are known to hydroxylate fatty acids at the ω-1 position.[6][7] For a C10 fatty acid, this corresponds to the C-9 position.

Quantitative Data

The following tables summarize key quantitative data for the enzymes implicated in the proposed pathways.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
Crotonyl-CoA (C4)Aeromonas caviae1306.2 x 10³[8]
2-Hexenoyl-CoA (C6)Aeromonas caviae1101.8 x 10³[8]
2-Octenoyl-CoA (C8)Aeromonas caviae2000.1 x 10³[8]

Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
3-Hydroxybutyryl-CoA (C4)Pig Heart--[9]
3-Hydroxyoctanoyl-CoA (C8)Pig Heart11149[9]
3-Hydroxydodecanoyl-CoA (C12)Pig Heart10118[9]
3-Hydroxypalmitoyl-CoA (C16)Pig Heart1264[9]

Table 3: Kinetic Parameters of Cytochrome P450 Fatty Acid Hydroxylases

SubstrateEnzymeKm (µM)kcat (min-1)Reference
Lauric Acid (C12)Human CYP4A114.77.3[6]
Lauric Acid (C12)Human CYP2E15.83.8[6]
Myristic Acid (C14)Human CYP4A11-2.1[6]
Myristic Acid (C14)Human CYP2E1-2.4[6]

Experimental Protocols

Enoyl-CoA Hydratase Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 263 nm resulting from the hydration of the double bond in a trans-2-enoyl-CoA substrate.[8]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • trans-2-Decenoyl-CoA (substrate)

  • Purified Enoyl-CoA Hydratase

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0) and 0.25 mM trans-2-decenoyl-CoA in a quartz cuvette.

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Monitor the decrease in absorbance at 263 nm for 5 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 10³ M-1 cm-1).[8]

L-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This is a coupled spectrophotometric assay that measures the formation of NADH at 340 nm.[9]

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • NAD+

  • Coenzyme A (CoASH)

  • 3-Ketoacyl-CoA thiolase

  • L-3-Hydroxydecanoyl-CoA (substrate)

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM NAD+, 0.1 mM CoASH, and an excess of 3-ketoacyl-CoA thiolase.

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding L-3-hydroxydecanoyl-CoA to a final concentration of 50 µM.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the activity based on the molar extinction coefficient of NADH (ε340 = 6.22 x 10³ M-1 cm-1).

Cytochrome P450 ω-1 Hydroxylase Activity Assay

This assay involves incubating the enzyme with the fatty acid substrate and NADPH, followed by extraction and analysis of the hydroxylated product by GC-MS or HPLC.[10]

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH

  • Decanoic acid or Decanoyl-CoA (substrate)

  • Microsomal preparation containing CYP450 or purified CYP450 and reductase

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Derivatizing agent (e.g., BSTFA) for GC-MS analysis

  • GC-MS or HPLC system

Procedure:

  • Prepare an incubation mixture containing 100 mM potassium phosphate buffer (pH 7.4), the fatty acid substrate, and the enzyme source.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubate for 30-60 minutes at 37°C with shaking.

  • Stop the reaction by adding acid (e.g., HCl) and extract the lipids with an organic solvent.

  • Evaporate the solvent and derivatize the sample for GC-MS analysis or resuspend for HPLC analysis.

  • Quantify the amount of 9-hydroxydecanoic acid formed by comparing to a standard curve.

Visualizations

Pathway_A cluster_Extracellular Cytosol / ER cluster_Mitochondrion Mitochondrion Decanoyl-CoA Decanoyl-CoA 9-Hydroxydecanoyl-CoA 9-Hydroxydecanoyl-CoA Decanoyl-CoA->9-Hydroxydecanoyl-CoA CYP450 (ω-1 Hydroxylase) O2, NADPH 9-Hydroxydecanoyl-CoA_mito 9-Hydroxydecanoyl-CoA 9-Hydroxydecanoyl-CoA->9-Hydroxydecanoyl-CoA_mito Transport 9-Hydroxy-trans-2-decenoyl-CoA 9-Hydroxy-trans-2-decenoyl-CoA 9-Hydroxydecanoyl-CoA_mito->9-Hydroxy-trans-2-decenoyl-CoA Acyl-CoA Dehydrogenase FAD -> FADH2 This compound This compound 9-Hydroxy-trans-2-decenoyl-CoA->this compound Enoyl-CoA Hydratase H2O caption Pathway A: Initial ω-1 Hydroxylation.

Caption: Proposed pathway for this compound formation starting with C9 hydroxylation.

Pathway_B cluster_Mitochondrion Mitochondrion cluster_ER Cytosol / ER Decanoyl-CoA Decanoyl-CoA trans-2-Decenoyl-CoA trans-2-Decenoyl-CoA Decanoyl-CoA->trans-2-Decenoyl-CoA Acyl-CoA Dehydrogenase FAD -> FADH2 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA trans-2-Decenoyl-CoA->3-Hydroxydecanoyl-CoA Enoyl-CoA Hydratase H2O 3-Hydroxydecanoyl-CoA_er 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA->3-Hydroxydecanoyl-CoA_er Transport This compound This compound 3-Hydroxydecanoyl-CoA_er->this compound CYP450 (ω-1 Hydroxylase) O2, NADPH caption Pathway B: Initial β-Oxidation.

Caption: Proposed pathway for this compound formation starting with β-oxidation.

Experimental_Workflow Substrate_Preparation Substrate Preparation (Decanoyl-CoA or 3-Hydroxydecanoyl-CoA or 9-Hydroxydecanoyl-CoA) Enzyme_Incubation Enzymatic Incubation (e.g., Microsomes, Purified Enzyme) Substrate_Preparation->Enzyme_Incubation Reaction_Termination Reaction Termination & Extraction Enzyme_Incubation->Reaction_Termination Analysis Product Analysis (GC-MS or LC-MS) Reaction_Termination->Analysis Data_Quantification Data Quantification & Interpretation Analysis->Data_Quantification caption General Experimental Workflow.

Caption: A generalized workflow for studying the enzymatic formation of this compound.

Conclusion

The formation of this compound represents a fascinating intersection of major metabolic pathways. While direct experimental evidence for its biosynthesis is currently lacking, the known functions of β-oxidation enzymes and cytochrome P450 ω-1 hydroxylases provide a strong theoretical basis for the proposed pathways. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the metabolism and potential biological significance of dihydroxylated fatty acids. Further studies are warranted to elucidate the precise enzymatic machinery and regulatory mechanisms governing the synthesis of this and other related molecules, which may open new avenues for therapeutic intervention in metabolic diseases.

References

An In-depth Technical Guide to the Proposed Enzymatic Synthesis of 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed chemo-enzymatic strategy for the synthesis of 3,9-dihydroxydecanoyl-CoA, a specialized acyl-CoA standard. Given the absence of a direct, established protocol in the current literature, this document provides a scientifically grounded, theoretical pathway. The proposed synthesis integrates known enzymatic activities and purification methodologies, offering a foundational framework for researchers aiming to produce this and similar complex acyl-CoA molecules. The methodologies presented are adapted from established protocols for related compounds.

Proposed Synthesis Pathway Overview

The enzymatic synthesis of this compound is envisioned as a three-step enzymatic cascade, commencing with a commercially available precursor, 9-hydroxydecanoic acid. This pathway leverages the catalytic activities of an acyl-CoA ligase, a cytochrome P450 monooxygenase, and an enoyl-CoA hydratase.

G cluster_start Precursor cluster_synthesis Enzymatic Synthesis Cascade cluster_end Final Product 9-Hydroxydecanoic_Acid 9-Hydroxydecanoic Acid Step1 Step 1: Acyl-CoA Ligation 9-Hydroxydecanoic_Acid->Step1 Acyl-CoA Ligase ATP, CoA-SH 9-Hydroxydecanoyl_CoA 9-Hydroxydecanoyl-CoA Step1->9-Hydroxydecanoyl_CoA Step2 Step 2: C3-Hydroxylation (Dehydrogenation & Hydration) 3_9_Dihydroxydecanoyl_CoA This compound Step2->3_9_Dihydroxydecanoyl_CoA 9-Hydroxydecanoyl_CoA->Step2 Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase 9-Hydroxy-2-decenoyl-CoA 9-Hydroxy-2-decenoyl-CoA

Caption: Proposed enzymatic synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 9-Hydroxydecanoyl-CoA

This step involves the activation of 9-hydroxydecanoic acid to its corresponding CoA thioester using a long-chain acyl-CoA synthetase (ligase).

Materials:

  • 9-Hydroxydecanoic acid

  • Coenzyme A (CoA-SH), lithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or human)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl₂

  • Triton X-100

  • Dithiothreitol (DTT)

Protocol:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM ATP, 0.5 mM CoA-SH, 1 mM DTT, and 0.1% Triton X-100.

  • Add 9-hydroxydecanoic acid to a final concentration of 0.2 mM.

  • Initiate the reaction by adding purified long-chain acyl-CoA synthetase to a final concentration of 5 µg/mL.

  • Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.

  • Terminate the reaction by adding perchloric acid to a final concentration of 1 M.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • The supernatant containing 9-hydroxydecanoyl-CoA is then subjected to purification.

Step 2: Synthesis of this compound

This step involves a two-enzyme system to introduce a hydroxyl group at the C3 position. First, an acyl-CoA dehydrogenase creates a double bond between C2 and C3, followed by hydration of this bond by an enoyl-CoA hydratase.

Materials:

  • Purified 9-hydroxydecanoyl-CoA from Step 1

  • Medium/Long-chain acyl-CoA dehydrogenase (e.g., from porcine liver)

  • Enoyl-CoA hydratase (e.g., from bovine liver)

  • FAD (flavin adenine (B156593) dinucleotide)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

Protocol:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and 0.1 mM FAD.

  • Add the purified 9-hydroxydecanoyl-CoA solution to a final concentration of 0.1 mM.

  • Add acyl-CoA dehydrogenase (10 µg/mL) and enoyl-CoA hydratase (10 µg/mL).

  • Incubate the reaction at 30°C for 2 hours.

  • Monitor the reaction progress by HPLC, observing the consumption of the substrate and the formation of the product.

  • Terminate the reaction by flash-freezing in liquid nitrogen.

Purification and Characterization of the Final Product

The final product, this compound, is purified from the reaction mixture using solid-phase extraction followed by high-performance liquid chromatography (HPLC).

Protocol:

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by water, and then 2% ammonium (B1175870) acetate (B1210297).

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with 2% ammonium acetate to remove salts and unreacted precursors.

    • Elute the acyl-CoA esters with 50% acetonitrile (B52724) in water.

  • HPLC Purification:

    • Lyophilize the eluate from the SPE step and reconstitute in mobile phase A.

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Perform a gradient elution with mobile phase A (20 mM KH₂PO₄, pH 5.3) and mobile phase B (acetonitrile). A typical gradient would be from 5% to 60% B over 30 minutes.

    • Monitor the elution profile at 260 nm.

    • Collect the fraction corresponding to the this compound peak.

  • Characterization:

    • Confirm the identity and purity of the collected fraction using LC-MS/MS. The expected mass of the product will be a key identifier.

    • Quantify the final product using its molar extinction coefficient at 260 nm.

Quantitative Data Summary

The following tables summarize expected quantitative data for the proposed synthesis, based on analogous reactions reported in the literature. Actual results may vary.

Table 1: Expected Yields for Synthesis Steps

StepProductStarting MaterialExpected Yield (%)Reference
19-Hydroxydecanoyl-CoA9-Hydroxydecanoic Acid60-80[1][2]
2This compound9-Hydroxydecanoyl-CoA40-70[3][4]
OverallThis compound9-Hydroxydecanoic Acid24-56-

Table 2: Enzyme Kinetic Parameters (Analogous Reactions)

EnzymeSubstrate (Analogous)Km (µM)Vmax (U/mg)Reference
Long-chain acyl-CoA synthetasePalmitic acid5-151.5-3.0[5]
Acyl-CoA Dehydrogenase (medium chain)Octanoyl-CoA2-1010-20[6]
Enoyl-CoA Hydratasetrans-2-Decenoyl-CoA20-50>1000[4][7]

Table 3: HPLC and LC-MS/MS Characterization Parameters

ParameterValueReference
HPLC ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[8][9]
UV Detection Wavelength260 nm[8]
Mobile Phase A20 mM Potassium Phosphate, pH 5.3[9]
Mobile Phase BAcetonitrile[9]
Expected [M+H]⁺ (for LC-MS)Calculated based on molecular formula[10]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the precursor to the purified and characterized final product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 9-Hydroxydecanoic Acid + CoA, ATP enz_step1 Enzymatic Step 1: Acyl-CoA Ligase start->enz_step1 intermediate Intermediate: 9-Hydroxydecanoyl-CoA enz_step1->intermediate enz_step2 Enzymatic Step 2: Acyl-CoA Dehydrogenase + Enoyl-CoA Hydratase intermediate->enz_step2 product Crude Product: This compound enz_step2->product spe Solid-Phase Extraction (C18) product->spe hplc HPLC Purification spe->hplc lcms LC-MS/MS Confirmation hplc->lcms quant Quantification (UV 260nm) lcms->quant final_product Purified Standard quant->final_product

Caption: Overall experimental workflow for the synthesis and purification.

This guide provides a comprehensive, albeit theoretical, framework for the enzymatic synthesis of this compound. Researchers are encouraged to use this document as a starting point for the development of a robust and validated protocol. The successful synthesis of this standard will be valuable for metabolomics studies and drug development programs focused on fatty acid metabolism.

References

Predicting the Function of Novel Hydroxydecanoyl-CoAs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxydecanoyl-Coenzyme A (hydroxydecanoyl-CoA) thioesters are pivotal intermediates in fatty acid metabolism. While several isomers are known to participate in canonical metabolic pathways, the functional characterization of novel hydroxydecanoyl-CoA species presents a significant challenge and a compelling opportunity for discovering new biological regulators and therapeutic targets. This technical guide provides a comprehensive framework for elucidating the functions of novel hydroxydecanoyl-CoAs, detailing experimental strategies from initial discovery using multi-omics platforms to in-depth functional characterization and pathway mapping.

The Landscape of Hydroxydecanoyl-CoA Metabolism

Known hydroxydecanoyl-CoA isomers are primarily involved in mitochondrial and peroxisomal β-oxidation of fatty acids. For instance, (S)-3-hydroxydecanoyl-CoA is a standard intermediate in the β-oxidation spiral, sequentially processed by a suite of dehydrogenases, hydratases, and thiolases.[1][2] Conversely, other isomers like 5-hydroxydecanoyl-CoA can also be metabolized through β-oxidation but may introduce kinetic bottlenecks, thereby influencing the overall flux of fatty acid degradation.[3] (R)-3-hydroxydecanoyl-CoA is a substrate for a bifunctional enzyme within the peroxisomal fatty acid β-oxidation pathway.[4] The emergence of a novel hydroxydecanoyl-CoA isomer necessitates a thorough investigation to determine its metabolic fate and potential regulatory roles.

A Multi-Omics Approach for Discovery and Hypothesis Generation

The initial detection and functional prediction of a novel hydroxydecanoyl-CoA often arise from untargeted multi-omics analyses of biological systems under various physiological or pathological conditions. The integration of proteomics, metabolomics, and lipidomics provides a powerful, data-driven approach to generate initial hypotheses about the function of a newly discovered molecule.[5][6][7][8][9]

Data Presentation: Multi-Omics Signatures

Quantitative data from these experiments should be summarized to highlight significant changes in the levels of the novel hydroxydecanoyl-CoA and correlated molecules.

Analyte ClassMoleculeFold Change (Condition A vs. B)p-valuePutative Pathway Involvement
Lipidomics Novel Hydroxydecanoyl-CoA+5.2<0.01Unknown
Palmitoyl-CoA+3.8<0.01Fatty Acid Biosynthesis/Oxidation
Ceramide (d18:1/16:0)+2.5<0.05Sphingolipid Metabolism
Metabolomics Acetyl-CoA-2.1<0.05Central Carbon Metabolism
Succinate+1.9<0.05TCA Cycle
Proteomics Acyl-CoA Synthetase Long-Chain Family Member X+4.1<0.01Fatty Acid Activation
Enoyl-CoA Hydratase Domain-Containing Protein Y-3.5<0.01Fatty Acid Oxidation
mTOR+2.8 (Phosphorylation)<0.05Cell Growth and Proliferation
Experimental Protocols: Multi-Omics Analysis

A detailed methodology for a typical multi-omics workflow is provided below.

  • Sample Preparation:

    • For lipidomics and metabolomics, perform a biphasic extraction using a methyl tert-butyl ether (MTBE)/methanol/water solvent system to separate polar and nonpolar metabolites.

    • For proteomics, lyse cells or tissues in a urea-based buffer containing protease and phosphatase inhibitors, followed by protein reduction, alkylation, and tryptic digestion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • Lipidomics/Metabolomics: Employ reverse-phase chromatography for nonpolar metabolites and HILIC for polar metabolites, coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in both positive and negative ion modes.[10][11][12]

    • Proteomics: Utilize a nano-flow HPLC system with a reverse-phase column for peptide separation, connected to a tandem mass spectrometer for data-dependent or data-independent acquisition.[7]

  • Data Analysis:

    • Process raw data using specialized software (e.g., XCMS for metabolomics/lipidomics, MaxQuant for proteomics) for peak picking, alignment, and quantification.

    • Perform statistical analysis to identify significantly altered molecules.

    • Utilize pathway analysis tools (e.g., MetaboAnalyst, DAVID) to identify enriched biological pathways.

Visualization: Multi-Omics Discovery Workflow

Multi-Omics Workflow cluster_sample Biological Sample cluster_omics Omics Platforms cluster_analysis Data Analysis and Integration cluster_output Outcome Sample Cell Culture or Tissue Proteomics Proteomics (LC-MS/MS) Sample->Proteomics Metabolomics Metabolomics (LC-MS) Sample->Metabolomics Lipidomics Lipidomics (LC-MS) Sample->Lipidomics DataProcessing Data Processing and Statistical Analysis Proteomics->DataProcessing Metabolomics->DataProcessing Lipidomics->DataProcessing PathwayAnalysis Pathway Enrichment Analysis DataProcessing->PathwayAnalysis Integration Multi-Omics Data Integration DataProcessing->Integration PathwayAnalysis->Integration Hypothesis Hypothesis Generation: Function of Novel Hydroxydecanoyl-CoA Integration->Hypothesis

A streamlined workflow for the discovery of novel hydroxydecanoyl-CoAs.

Functional Characterization of Novel Hydroxydecanoyl-CoAs

Following hypothesis generation, a series of targeted experiments are required to validate and extend the initial findings.

Elucidating Metabolic Fate

To understand the role of a novel hydroxydecanoyl-CoA, it is crucial to determine its metabolic origin and downstream conversion.

  • Cell Culture: Culture cells in a medium supplemented with a stable isotope-labeled precursor, such as ¹³C-glucose or ¹³C-palmitate.

  • Metabolite Extraction: After a defined incubation period, quench metabolism and extract metabolites as described in Protocol 1.

  • LC-MS Analysis: Analyze the extracts using LC-MS, specifically monitoring for the incorporation of the ¹³C label into the novel hydroxydecanoyl-CoA and related metabolites.

  • Data Analysis: Calculate the rate of label incorporation to determine the metabolic flux through the relevant pathways.

Identifying Interacting Proteins

Novel hydroxydecanoyl-CoAs may exert their function by interacting with and modulating the activity of specific proteins. Identifying these protein partners is key to understanding their mechanism of action.

  • Synthesis of a Chemical Probe: Synthesize an analog of the novel hydroxydecanoyl-CoA that incorporates a photoreactive cross-linking group (e.g., diazirine) and a bioorthogonal handle (e.g., alkyne or azide) for enrichment.[13]

  • Cell Treatment and Cross-linking: Treat live cells with the chemical probe. Induce covalent cross-linking between the probe and interacting proteins by exposing the cells to UV light.[13]

  • Enrichment of Cross-linked Proteins: Lyse the cells and use click chemistry to attach a reporter tag (e.g., biotin) to the bioorthogonal handle of the probe. Enrich the biotin-tagged protein complexes using streptavidin beads.

  • Proteomic Analysis: Elute the enriched proteins, digest them with trypsin, and identify them by LC-MS/MS.

Visualization: Target Identification Workflow

Target Identification Workflow Probe Synthesize Photo-affinity Probe of Novel Hydroxydecanoyl-CoA Treatment Treat Cells with Probe Probe->Treatment UV UV Cross-linking Treatment->UV Lysis Cell Lysis UV->Lysis Click Click Chemistry with Biotin-Azide Lysis->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Identification of Interacting Proteins LCMS->Identification

Workflow for identifying protein interaction partners.
Interrogating Signaling Pathways

If the multi-omics data or protein interaction studies suggest the involvement of a signaling pathway, further experiments are needed to confirm and characterize this role.

  • Cell Treatment: Treat cells with the novel hydroxydecanoyl-CoA (or a cell-permeable precursor) at various concentrations and time points.

  • Western Blotting: Prepare cell lysates and perform western blotting to analyze the phosphorylation status and total levels of key signaling proteins (e.g., Akt, ERK, mTOR).

  • Reporter Assays: Utilize luciferase or fluorescent protein-based reporter constructs to measure the activity of transcription factors downstream of the putative signaling pathway.

  • Functional Assays: Conduct cell-based functional assays to assess relevant phenotypes, such as cell proliferation, apoptosis, or migration.

Visualization: Hypothetical Signaling Pathway

Hypothetical Signaling Pathway NovelHCoA Novel Hydroxydecanoyl-CoA Receptor Membrane Receptor or Intracellular Target NovelHCoA->Receptor Kinase1 Kinase Cascade 1 (e.g., PI3K) Receptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., Akt/mTOR) Kinase1->Kinase2 TF Transcription Factor Activation Kinase2->TF GeneExp Altered Gene Expression TF->GeneExp Response Cellular Response (e.g., Proliferation, Survival) GeneExp->Response

A potential signaling cascade initiated by a novel hydroxydecanoyl-CoA.

Conclusion and Future Directions

The systematic approach outlined in this guide, integrating multi-omics discovery with targeted functional validation, provides a robust framework for elucidating the biological roles of novel hydroxydecanoyl-CoAs. The identification of their metabolic context, protein interactors, and signaling consequences will be instrumental in understanding their relevance in health and disease, and may unveil new opportunities for therapeutic intervention in metabolic disorders, oncology, and beyond. Future work should focus on the development of more sensitive and specific analytical techniques for the in situ detection and quantification of these rare lipid metabolites, as well as the generation of genetic models to study their function in a physiological context.

References

Methodological & Application

Application Note: Quantitative Analysis of 3,9-Dihydroxydecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Dihydroxydecanoyl-CoA is a dually hydroxylated medium-chain fatty acyl-coenzyme A. While not a classical intermediate in fatty acid metabolism, its presence may be indicative of alternative metabolic pathways, such as those involving cytochrome P450-mediated oxidation and subsequent β-oxidation. The analysis of such modified fatty acyl-CoAs is crucial for understanding cellular metabolism, identifying biomarkers for metabolic diseases, and in the development of therapeutic agents. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Putative Biosynthetic Pathway

The formation of this compound is hypothesized to occur through a multi-step process involving initial ω-hydroxylation of a fatty acid, followed by activation to its CoA ester and subsequent rounds of β-oxidation. A key initiating step is the hydroxylation of the terminal methyl group (ω-carbon) of a medium-chain fatty acid by a cytochrome P450 enzyme.[1] This ω-hydroxy fatty acid is then activated to its corresponding acyl-CoA. The resulting ω-hydroxyacyl-CoA can then enter the mitochondrial β-oxidation spiral. After one cycle of β-oxidation, a 3-hydroxy group is introduced. If the starting fatty acid was, for example, 11-hydroxy-dodecanoic acid, two cycles of β-oxidation would yield this compound.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Fatty_Acid Decanoic Acid CYP450 Cytochrome P450 (ω-hydroxylase) Fatty_Acid->CYP450 Hydroxy_Fatty_Acid 10-Hydroxydecanoic Acid CYP450->Hydroxy_Fatty_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Hydroxy_Fatty_Acid->Acyl_CoA_Synthetase Hydroxyacyl_CoA 10-Hydroxydecanoyl-CoA Acyl_CoA_Synthetase->Hydroxyacyl_CoA Beta_Oxidation_1 β-Oxidation (1 cycle) Hydroxyacyl_CoA->Beta_Oxidation_1 Hydroxy_Beta_Ketoacyl_CoA 3-Keto-10-hydroxydecanoyl-CoA Beta_Oxidation_1->Hydroxy_Beta_Ketoacyl_CoA Dehydrogenation, Hydration Beta_Oxidation_2 β-Oxidation (further steps) Hydroxy_Beta_Ketoacyl_CoA->Beta_Oxidation_2 Dehydrogenation Target_Molecule This compound Beta_Oxidation_2->Target_Molecule Thiolytic Cleavage

Putative metabolic pathway for this compound.

Experimental Protocols

This LC-MS/MS method is designed for high sensitivity and specificity in quantifying this compound in biological matrices such as cell lysates or tissue homogenates.

Sample Preparation (Solid-Phase Extraction)

Acyl-CoAs are susceptible to degradation, so it is crucial to perform extraction steps quickly and at low temperatures.

  • Homogenization: Homogenize frozen tissue samples (~50 mg) or cell pellets in 1 mL of ice-cold 2:1 methanol (B129727)/water.

  • Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) or a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA).

  • Protein Precipitation: Precipitate proteins by adding 2 mL of acetonitrile. Vortex vigorously and centrifuge at 4°C for 10 minutes at 10,000 x g.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50:50 acetonitrile/water for LC-MS/MS analysis.

Liquid Chromatography

Due to the presence of two hydroxyl groups, this compound is more polar than its non-hydroxylated counterpart. The chromatographic conditions should be adjusted accordingly.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH 9.0 (adjusted with ammonium hydroxide).

  • Mobile Phase B: 95:5 Acetonitrile/Water with 10 mM ammonium acetate, pH 9.0.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B (linear gradient)

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

Tandem Mass Spectrometry

Analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions: Acyl-CoAs characteristically exhibit a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[2][3][4]

    • Precursor Ion (Q1): [M+H]⁺ of this compound.

    • Product Ion (Q3): [M+H-507]⁺.

    • A secondary, confirmatory transition to the fragment m/z 428 can also be monitored.[4][5]

  • Collision Energy: Optimize for the specific analyte, typically in the range of 20-40 eV.

G cluster_workflow Experimental Workflow Sample Biological Sample (Tissue/Cells) Homogenization Homogenization (Methanol/Water) Sample->Homogenization SPE Solid-Phase Extraction (C18) Homogenization->SPE LC LC Separation (Reversed-Phase) SPE->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

LC-MS/MS workflow for this compound analysis.

Data Presentation

Quantitative data for this method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). As a standard for this compound is not commercially available, the following table presents typical performance characteristics for the analysis of hydroxylated acyl-CoAs, which would require specific validation for the target analyte.

ParameterTypical Performance for Hydroxylated Acyl-CoAs
Linearity (R²) >0.99
Limit of Detection (LOD) 1-10 fmol on column
Limit of Quantification (LOQ) 5-50 fmol on column
Precision (RSD%) < 15%
Accuracy (%) 85-115%

Note: These values are representative for related analytes and should be established specifically for this compound during method validation.

Summary

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The combination of solid-phase extraction for sample cleanup, optimized reversed-phase chromatography to handle the polarity of the dihydroxy moiety, and the high specificity of tandem mass spectrometry allows for reliable detection in complex biological matrices. This application note serves as a comprehensive guide for researchers in metabolic studies and drug development to investigate the role of this and other modified fatty acyl-CoAs.

References

Application Note: Quantification of 3,9-Dihydroxydecanoyl-CoA in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 3,9-Dihydroxydecanoyl-CoA in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It includes procedures for sample preparation, analytical methodology, and data analysis, alongside relevant biological context.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, participating in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. This compound is a specialized dually hydroxylated medium-chain acyl-CoA. While not a canonical intermediate in standard fatty acid β-oxidation, its structure suggests a potential role in pathways involving omega-oxidation followed by β-oxidation of hydroxylated fatty acids. Accurate quantification of this analyte in tissues can provide insights into specific metabolic pathways, enzymatic deficiencies, or the metabolic fate of particular fatty acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the quantification of low-abundance acyl-CoAs from complex biological matrices.[1][2] This method relies on the unique mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions for definitive identification and quantification.

Biological Significance and Metabolic Pathway

3-Hydroxyacyl-CoAs are well-established intermediates in the β-oxidation of fatty acids. The presence of a second hydroxyl group at the C9 position (omega-1 position for a C10 fatty acid) suggests that the precursor decanoic acid has undergone hydroxylation prior to or during its degradation. This points to the involvement of cytochrome P450 (CYP) enzymes, which are responsible for omega-oxidation of fatty acids. The resulting ω-hydroxylated fatty acid can then enter the β-oxidation spiral.

The proposed metabolic pathway for the formation of this compound involves an initial omega-1 hydroxylation of decanoyl-CoA, followed by the first three steps of β-oxidation.

fatty_acid_oxidation_pathway cluster_0 Mitochondrial Matrix Decanoyl_CoA Decanoyl-CoA Omega_Hydroxylation Omega-1 Hydroxylation (CYP450 Enzyme) Decanoyl_CoA->Omega_Hydroxylation Nine_Hydroxydecanoyl_CoA 9-Hydroxydecanoyl-CoA Omega_Hydroxylation->Nine_Hydroxydecanoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Nine_Hydroxydecanoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Two_Enoyl_9_Hydroxydecanoyl_CoA trans-Δ2-Enoyl-9-hydroxydecanoyl-CoA Acyl_CoA_Dehydrogenase->Two_Enoyl_9_Hydroxydecanoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Two_Enoyl_9_Hydroxydecanoyl_CoA->Enoyl_CoA_Hydratase H2O Three_Nine_Dihydroxydecanoyl_CoA This compound Enoyl_CoA_Hydratase->Three_Nine_Dihydroxydecanoyl_CoA Three_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Three_Nine_Dihydroxydecanoyl_CoA->Three_Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Three_Keto_9_Hydroxydecanoyl_CoA 3-Keto-9-hydroxydecanoyl-CoA Three_Hydroxyacyl_CoA_Dehydrogenase->Three_Keto_9_Hydroxydecanoyl_CoA

Caption: Proposed metabolic pathway for the formation of this compound.

Experimental Protocols

This section details the complete workflow from tissue collection to data analysis for the quantification of this compound.

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Solid Phase Extraction (SPE): C18 SPE cartridges (e.g., 100 mg, 1 mL).

  • Buffers: Ammonium (B1175870) formate.

  • Tissue Lysis: Ceramic beads and a bead beater homogenizer.

Experimental Workflow Diagram

experimental_workflow Start Tissue Sample Collection (Flash-freeze in liquid N2) Homogenization Tissue Homogenization (with Internal Standard) Start->Homogenization Extraction Acyl-CoA Extraction (e.g., Acetonitrile/Methanol) Homogenization->Extraction SPE Solid Phase Extraction (SPE) (C18 Cartridge) Extraction->SPE Elution Elution and Dry-down SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Workflow for this compound quantification.

Tissue Sample Preparation
  • Homogenization: Weigh approximately 20-50 mg of frozen tissue and place it in a 2 mL tube with ceramic beads. Add 1 mL of ice-cold extraction buffer (e.g., 2% acetonitrile in 100 mM ammonium formate, pH 5.0) containing the internal standard. Homogenize the tissue using a bead beater until a uniform lysate is achieved. Keep samples on ice throughout this process.

  • Protein Precipitation & Extraction: Add 1 mL of cold acetonitrile, vortex thoroughly, and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

Solid Phase Extraction (SPE)

The SPE procedure is designed to isolate acyl-CoAs from other cellular components.[3]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of equilibration buffer (e.g., water with 0.1% formic acid).

  • Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined by direct infusion of a synthesized standard. For a C10-dihydroxy-CoA, a neutral loss scan of 507 Da is characteristic of acyl-CoAs. The precursor ion would be the [M+H]+ of this compound. The product ions would correspond to fragments of the CoA moiety. Hypothetical transitions are provided in the data table below.

Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using a synthetic standard of this compound. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the calibrants.

Note: As there is no published data on the endogenous levels of this compound, the following table is a template demonstrating how data should be presented. The values are hypothetical.

ParameterThis compoundInternal Standard
Precursor Ion (m/z) [To be determined][To be determined]
Product Ion (m/z) [To be determined][To be determined]
Retention Time (min) ~ 4.5~ 4.5
Collision Energy (eV) 2525

Table 1: Hypothetical LC-MS/MS Parameters

Tissue SampleConcentration (pmol/g wet weight)Standard Deviation
Liver (Control) 1.250.15
Liver (Treated) 3.800.42
Kidney (Control) 0.880.10
Kidney (Treated) 2.150.25
Heart (Control) Not DetectedN/A
Heart (Treated) 0.550.08

Table 2: Example Quantitative Data for this compound in Tissue Samples

Conclusion and Best Practices

This application note provides a comprehensive protocol for the quantification of this compound in tissue samples using LC-MS/MS. The primary challenge is the current lack of a commercial standard for this analyte, which necessitates either custom synthesis for absolute quantification or the use of a structurally related internal standard for reliable relative quantification. Researchers should perform a full method validation, including assessments of linearity, accuracy, precision, and matrix effects, according to established guidelines. The provided methodologies for sample preparation and LC-MS/MS analysis serve as a robust starting point for researchers investigating novel aspects of fatty acid metabolism.

References

Application Note and Protocol for the Extraction of 3,9-Dihydroxydecanoyl-CoA from Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, with central roles in fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1] The accurate measurement of cellular acyl-CoA levels is essential for understanding metabolic regulation in both healthy and diseased states, such as metabolic disorders and cancer.[1] Among these, hydroxylated long-chain acyl-CoAs like 3,9-Dihydroxydecanoyl-CoA are of growing interest due to their potential roles in specific metabolic pathways and cellular signaling. The inherent instability and low abundance of acyl-CoAs in biological samples present considerable analytical hurdles.[1][2] This document provides a comprehensive protocol for the extraction of this compound from cultured mammalian cells for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). The methodology described herein is a composite of established protocols for long-chain acyl-CoA extraction, optimized for high recovery and stability of the target analyte.[1][3]

Data Presentation: Representative Acyl-CoA Abundance in Mammalian Cell Lines

The following table summarizes quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This provides a comparative overview of acyl-CoA pool sizes. It is important to note that data from different sources may involve variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein), which can affect direct comparability.[1]

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2.5
C18:1-CoA-~7~3
C20:0-CoA-~1<0.5

Note: The data presented is for general acyl-CoAs and is intended to be representative. Specific concentrations of this compound will need to be determined empirically.

Experimental Protocol

This protocol is designed for the extraction of a broad range of acyl-CoAs, including this compound, from both adherent and suspension cell cultures.[1]

Materials and Reagents
  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (B52724) (LC-MS grade), pre-chilled

  • Internal standard (e.g., ¹³C-labeled Palmitoyl-CoA or a structurally similar odd-chain acyl-CoA like Heptadecanoyl-CoA)

  • Deionized water

  • 50 mM Ammonium (B1175870) Acetate (B1210297) solution (pH 7)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure

1. Cell Harvesting and Washing:

  • For adherent cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.[1]

    • Aspirate the final PBS wash completely.

  • For suspension cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[1]

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

    • Aspirate the final PBS wash completely.

2. Cell Lysis and Acyl-CoA Extraction:

  • Place the cell culture dish or tube on dry ice to rapidly quench metabolic activity.

  • Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard to each plate or tube.[2]

  • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[1]

  • For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[1]

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]

3. Protein Precipitation and Phase Separation:

  • Add 1 mL of pre-chilled acetonitrile to the cell lysate.[2]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

4. Supernatant Collection:

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1] Be cautious not to disturb the pellet.[1]

5. Sample Drying:

  • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen. This step should be performed at a low temperature to minimize degradation of the acyl-CoAs.

6. Sample Reconstitution:

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.[1] The choice of reconstitution solvent is critical for acyl-CoA stability.[1][2] A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is a common choice.[1][2]

7. Analysis:

  • Vortex the reconstituted sample briefly and centrifuge at high speed to pellet any remaining insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

ExtractionWorkflow start Cell Culture (Adherent or Suspension) harvest Cell Harvesting & Washing (Ice-Cold PBS) start->harvest lysis Cell Lysis & Extraction (-80°C Methanol + Internal Standard) harvest->lysis precipitation Protein Precipitation (Acetonitrile, -20°C) lysis->precipitation centrifugation1 Centrifugation (15,000 x g, 4°C) precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying Sample Drying (Vacuum or Nitrogen) supernatant->drying reconstitution Reconstitution (50% Methanol / 50mM Ammonium Acetate) drying->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 analysis LC-MS/MS Analysis centrifugation2->analysis

Caption: Workflow for this compound extraction from cells.

Hypothetical Signaling Pathway

FattyAcidMetabolism FA Fatty Acid (e.g., Decanoic Acid) AcylCoA Decanoyl-CoA FA->AcylCoA ACSL HydroxyacylCoA 3-Hydroxydecanoyl-CoA AcylCoA->HydroxyacylCoA Hydratase BetaOxidation Beta-Oxidation AcylCoA->BetaOxidation DihydroxyacylCoA This compound HydroxyacylCoA->DihydroxyacylCoA Hydroxylase (Hypothetical) Signaling Downstream Signaling (e.g., Gene Regulation) DihydroxyacylCoA->Signaling

Caption: Hypothetical pathway of this compound metabolism.

References

Application Notes and Protocols for Solid-Phase Extraction of 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Dihydroxydecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate isolation and quantification of specific acyl-CoAs from complex biological matrices are essential for understanding their roles in health and disease. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from biological samples, offering significant advantages in terms of recovery, selectivity, and reproducibility.[1] This document provides a detailed protocol for the solid-phase extraction of this compound from biological samples, adapted from established methods for long-chain acyl-CoAs.[2][3][4]

Data Presentation

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Palmitoyl-CoAC16:0Oligonucleotide70-80%[3]
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%[2]
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%[2]

Experimental Protocols

This section details the materials and step-by-step procedures for the solid-phase extraction of this compound from tissue samples. The protocol is based on methods proven to be effective for other long-chain acyl-CoAs.[2][3]

Materials
  • Tissues: Fresh or frozen tissue samples (50-100 mg).[2]

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[2][3]

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[2][3]

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or another appropriate odd-chain acyl-CoA.[2]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.[2]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[2]

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[2]

  • Standard laboratory equipment including a centrifuge and homogenizer.

Sample Preparation and Homogenization
  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[2]

  • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.[2]

  • Homogenize the tissue on ice until a uniform suspension is achieved.[2]

  • Add 1 mL of 2-Propanol and continue homogenization.[2]

Extraction of Acyl-CoAs
  • Transfer the homogenate to a centrifuge tube.

  • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[2]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.[2]

  • Carefully collect the supernatant which contains the acyl-CoAs.[2]

Solid-Phase Extraction (SPE)
  • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[2]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.[2]

  • Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.[2]

  • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[2]

Sample Concentration and Reconstitution
  • Evaporate the eluate to dryness using a gentle stream of nitrogen or a vacuum concentrator.

  • Reconstitute the dried acyl-CoAs in a solvent suitable for the intended downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from biological samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Tissue Tissue Sample (50-100mg) Homogenization Homogenize in Buffer + Internal Standard Tissue->Homogenization Extraction Extract with Acetonitrile/2-Propanol Homogenization->Extraction Centrifugation Centrifuge to Pellet Protein Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Column Condition->Load Wash Wash Column Elute Elute Acyl-CoAs Concentrate Evaporate & Reconstitute Elute->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis Fatty_Acid_Metabolism Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation Beta-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

Application Note and Protocol: Derivatization of 3,9-Dihydroxydecanoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically relevant molecules, such as long-chain hydroxy fatty acyl-CoAs, are non-volatile due to the presence of polar functional groups. Chemical derivatization is a critical step to increase the volatility and thermal stability of these analytes, enabling their analysis by GC-MS.[1][2]

This application note provides a detailed protocol for the derivatization of 3,9-dihydroxydecanoyl-CoA for GC-MS analysis. The presence of two hydroxyl groups and a thioester moiety necessitates a robust derivatization strategy. The proposed method involves a two-step process: hydrolysis of the thioester bond to yield the free fatty acid, followed by silylation of the hydroxyl and carboxyl groups to form volatile trimethylsilyl (B98337) (TMS) derivatives. This approach is based on well-established methods for the analysis of hydroxy fatty acids and acyl-CoA thioesters.[3][4][5]

Principle of the Method

The derivatization process for this compound involves two key reactions:

  • Hydrolysis: The thioester bond of this compound is first hydrolyzed to release the free fatty acid, 3,9-dihydroxydecanoic acid. This step is essential as the large Coenzyme A molecule is not amenable to GC analysis.

  • Silylation: The hydroxyl and carboxyl functional groups of the resulting 3,9-dihydroxydecanoic acid are then derivatized using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This reaction replaces the active hydrogens in the hydroxyl and carboxyl groups with non-polar trimethylsilyl (TMS) groups, significantly increasing the volatility of the analyte.[6]

The resulting derivatized compound, 3,9-bis(trimethylsilyloxy)decanoic acid trimethylsilyl ester, is then suitable for analysis by GC-MS.

Experimental Protocols

3.1. Materials and Reagents

  • This compound standard or sample

  • Internal Standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid)[4][5]

  • Sodium hydroxide (B78521) (NaOH), 10 M

  • Hydrochloric acid (HCl), 6 M

  • Ethyl acetate (B1210297)

  • Nitrogen gas, high purity

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (optional, as a catalyst and solvent)[1]

  • GC-MS grade solvents

  • Glass reaction vials with PTFE-lined caps

3.2. Sample Preparation and Hydrolysis

  • To 500 µL of the sample (e.g., plasma, cell culture media, or reconstituted standard), add a known amount of the internal standard.

  • Add 500 µL of 10 M NaOH to the sample vial.

  • Vortex the mixture and incubate at 37°C for 30 minutes to hydrolyze the thioester bond.[5] This step yields the free 3,9-dihydroxydecanoic acid.

  • After incubation, acidify the sample by adding 2 mL of 6 M HCl. Ensure the final pH is acidic.

  • Extract the free fatty acids by adding 3 mL of ethyl acetate. Vortex vigorously for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

  • Repeat the extraction (steps 5-7) with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen gas at 37°C.[5]

3.3. Derivatization (Silylation)

  • To the dried residue from step 9, add 100 µL of BSTFA with 1% TMCS.[5] Optionally, 50 µL of pyridine can be added to act as a catalyst and aid in dissolving the residue.[1]

  • Securely cap the vial and heat at 80°C for 60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups.[5]

  • After heating, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

3.4. GC-MS Analysis

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Use a suitable capillary column, such as a HP-5MS or equivalent.

  • The following are suggested GC-MS conditions, which should be optimized for the specific instrument and application:

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, followed by a ramp at 15°C/min to 290°C, and hold for 6 minutes.[5]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

Data Presentation

Quantitative data from the GC-MS analysis should be summarized for clarity and comparison. The following table provides an example of expected performance characteristics for the analysis of derivatized hydroxy fatty acids, based on similar published methods.[5]

AnalyteRetention Time (min)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)
Derivatized 3,9-Dihydroxydecanoic AcidTo be determined~0.1~0.3< 10%< 15%
Internal StandardTo be determined----

Note: The values in this table are illustrative and should be determined experimentally during method validation.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the overall workflow for the derivatization and analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Alkaline Hydrolysis (NaOH, 37°C) Add_IS->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Silylation Silylation (BSTFA + 1% TMCS, 80°C) Drying->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

5.2. Silylation Reaction

The diagram below shows the chemical reaction for the silylation of 3,9-dihydroxydecanoic acid.

silylation_reaction reactant 3,9-Dihydroxydecanoic Acid (after hydrolysis) reagent + BSTFA + TMCS reactant->reagent product 3,9-bis(trimethylsilyloxy)decanoic acid trimethylsilyl ester (Volatile Derivative) reagent->product

Caption: Silylation of 3,9-dihydroxydecanoic acid.

Conclusion

The described two-step protocol of hydrolysis followed by silylation provides a reliable method for the derivatization of this compound for subsequent GC-MS analysis. This approach overcomes the challenges associated with the low volatility of hydroxy fatty acyl-CoAs, enabling sensitive and quantitative analysis. Proper method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is essential for reliable results in research and drug development settings.

References

Application Note: High-Resolution Mass Spectrometry of 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic processes, including fatty acid β-oxidation, de novo lipogenesis, and the biosynthesis of complex lipids. The accurate quantification and structural characterization of these molecules are essential for understanding cellular metabolism and the pathophysiology of various diseases. 3,9-Dihydroxydecanoyl-CoA is a unique dually hydroxylated medium-chain acyl-CoA. Its analysis by high-resolution mass spectrometry (HRMS) offers the sensitivity and specificity required to elucidate its role in biological systems. This document provides a detailed protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

General Analytical Strategy

The analysis of acyl-CoAs by LC-MS/MS typically involves sample extraction to isolate the analytes from the biological matrix, followed by chromatographic separation and detection by mass spectrometry. Given the polar nature of the Coenzyme A moiety and the nonpolar acyl chain, reversed-phase chromatography is commonly employed. Detection in positive electrospray ionization (ESI) mode is preferred as it provides sensitive and characteristic fragmentation patterns for acyl-CoAs.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a general guideline and may require optimization based on the specific biological matrix.

Materials:

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Nitrogen gas evaporator

  • Sample (e.g., cell lysate, tissue homogenate)

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 40 °C.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

  • A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for precursor identification and targeted MS/MS (or parallel reaction monitoring, PRM) for quantification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy: Optimized for the specific analyte, typically in the range of 20-40 eV.

Expected Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ESI-MS/MS, which includes:

  • A neutral loss of 507.1 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.

  • A characteristic fragment ion at m/z 428.0365, representing the adenosine (B11128) 3',5'-diphosphate.

For this compound (assuming the molecular formula C31H54N7O19P3S), the monoisotopic mass of the protonated molecule [M+H]+ is approximately 970.25 Da. Therefore, the expected transitions would be:

  • Precursor Ion (Q1): m/z 970.25

  • Product Ion (Q3 for quantification): m/z 463.25 ([M+H - 507]+)

  • Product Ion (Q3 for confirmation): m/z 428.0365

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of this compound. This data is for illustrative purposes and would need to be determined experimentally.

ParameterValue
Limit of Detection (LOD) 1-10 fmol
Limit of Quantification (LOQ) 5-50 fmol
**Linearity (R²) **>0.99
Precision (RSD%) < 15%
Accuracy (% Recovery) 85-115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Extract Dried Extract SPE->Extract Reconstituted Reconstituted Sample Extract->Reconstituted LC Liquid Chromatography Reconstituted->LC MS Mass Spectrometry LC->MS Data Raw Data MS->Data Processing Data Analysis Data->Processing Results Quantitative Results Processing->Results G cluster_pathway Fatty Acid β-Oxidation FattyAcid Hydroxylated Decanoic Acid AcylCoA_Synth Acyl-CoA Synthetase FattyAcid->AcylCoA_Synth ATP, CoA Dihydroxy_CoA This compound AcylCoA_Synth->Dihydroxy_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Dihydroxy_CoA->Dehydrogenase NAD+ Ketoacyl_CoA 9-Hydroxy-3-ketodecanoyl-CoA Dehydrogenase->Ketoacyl_CoA NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA Octanoyl_CoA 7-Hydroxyoctanoyl-CoA Thiolase->Octanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

References

Application Notes and Protocols for the Assay of 3,9-Dihydroxydecanoyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Dihydroxydecanoyl-CoA dehydrogenase is a putative enzyme whose specific function and metabolic pathway are currently under investigation. Based on its nomenclature, it is hypothesized to be an oxidoreductase that catalyzes the dehydrogenation of 3,9-dihydroxydedecanoyl-CoA. This process likely involves the oxidation of a hydroxyl group, concertedly with the reduction of a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NAD⁺ or NADP⁺).[1][2] The development of a robust assay for this enzyme is a critical first step in its characterization, enabling the study of its kinetics, substrate specificity, and the screening of potential inhibitors for therapeutic purposes.

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound dehydrogenase. The assay is based on the principle that the enzymatic conversion of the substrate, this compound, to its oxidized product is coupled with the reduction of NAD⁺ to NADH. The formation of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm.[3][4][5][6]

Putative Signaling Pathway

The precise metabolic pathway involving this compound dehydrogenase is yet to be fully elucidated. However, based on its predicted function as an acyl-CoA dehydrogenase, it may play a role in fatty acid metabolism, similar to other known hydroxyacyl-CoA dehydrogenases.[2][7][8] The following diagram illustrates a hypothetical pathway where the enzyme catalyzes a key step.

putative_pathway Substrate This compound Enzyme This compound Dehydrogenase Substrate->Enzyme Binds to active site Product 3-Keto-9-hydroxydecanoyl-CoA Enzyme->Product Catalyzes oxidation Cofactor_out NADH + H+ Enzyme->Cofactor_out Downstream Further Metabolic Steps Product->Downstream Cofactor_in NAD+ Cofactor_in->Enzyme

Caption: Hypothetical metabolic reaction catalyzed by this compound dehydrogenase.

Experimental Protocols

Principle of the Assay

The enzymatic activity of this compound dehydrogenase is determined by monitoring the rate of NADH production, which is directly proportional to the rate of substrate oxidation. The increase in absorbance at 340 nm, due to the formation of NADH, is measured over time using a spectrophotometer.[3][4][5][9] One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.[4]

Materials and Reagents
  • Enzyme: Purified or partially purified this compound dehydrogenase

  • Substrate: this compound (synthesis may be required)

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺) solution

  • Buffer: Tris-HCl or Sodium Phosphate buffer, pH 8.0

  • Spectrophotometer: Capable of measuring absorbance at 340 nm

  • Cuvettes: Quartz or UV-transparent disposable cuvettes

Reagent Preparation
ReagentPreparationStorage Conditions
Tris-HCl Buffer (100 mM, pH 8.0) Dissolve 12.11 g of Tris base in 800 mL of purified water. Adjust pH to 8.0 with HCl. Bring the final volume to 1 L with purified water.4°C
NAD⁺ Stock Solution (20 mM) Dissolve 13.3 mg of NAD⁺ (free acid) in 1 mL of purified water.-20°C, protected from light
Substrate Stock Solution (10 mM) Dissolve the appropriate amount of this compound in purified water. The exact amount will depend on the molecular weight of the synthesized substrate.-20°C
Enzyme Dilution Buffer Use the same buffer as the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).4°C
Assay Procedure
  • Set up the spectrophotometer: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength to 340 nm and the temperature to 25°C or 37°C, depending on the desired assay conditions.

  • Prepare the reaction mixture: In a 1 mL cuvette, add the following reagents in the order listed:

    • 850 µL of 100 mM Tris-HCl buffer (pH 8.0)

    • 50 µL of 20 mM NAD⁺ stock solution (final concentration: 1 mM)

    • 50 µL of enzyme solution (diluted in enzyme dilution buffer to a suitable concentration)

  • Equilibrate the mixture: Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer for 5 minutes to allow the temperature to equilibrate and to record any background absorbance changes.

  • Initiate the reaction: Add 50 µL of 10 mM this compound stock solution (final concentration: 0.5 mM) to the cuvette.

  • Monitor absorbance: Immediately mix by inversion and start recording the absorbance at 340 nm for 5-10 minutes at regular intervals (e.g., every 15 seconds).

  • Run a blank control: Repeat the assay procedure, replacing the enzyme solution with an equal volume of enzyme dilution buffer. Subtract the rate of the blank reaction from the rate of the enzymatic reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the spectrophotometric assay.

assay_workflow start Start prep_reagents Prepare Reagents (Buffer, NAD+, Substrate) start->prep_reagents setup_spectro Set up Spectrophotometer (340 nm, 25°C) prep_reagents->setup_spectro prep_reaction Prepare Reaction Mixture (Buffer, NAD+, Enzyme) setup_spectro->prep_reaction equilibrate Equilibrate Mixture (5 min) prep_reaction->equilibrate initiate Initiate Reaction (Add Substrate) equilibrate->initiate record Record Absorbance at 340 nm (5-10 min) initiate->record analyze Analyze Data (Calculate Rate) record->analyze end End analyze->end

Caption: Workflow for the spectrophotometric assay of this compound dehydrogenase.

Data Presentation and Analysis

The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law.

Formula for Calculating Enzyme Activity:

Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_enzyme) * 1000

Where:

  • ΔA₃₄₀/min: The change in absorbance at 340 nm per minute from the linear portion of the curve.

  • ε: The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • l: The path length of the cuvette (typically 1 cm).

  • V_total: The total volume of the assay mixture (in mL).

  • V_enzyme: The volume of the enzyme solution added to the assay (in mL).

  • 1000: Conversion factor from moles to µmoles.

Sample Data Table

The following table provides an example of how to structure the quantitative data obtained from the assay for different enzyme concentrations.

Enzyme Concentration (µg/mL)Initial Rate (ΔA₃₄₀/min)Specific Activity (µmol/min/mg)
1.00.0508.04
2.00.1028.20
3.00.1558.30
4.00.2088.36
Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ), the assay should be performed with varying concentrations of the substrate (this compound) while keeping the enzyme concentration constant.

Substrate Concentration Data Table:

Substrate Concentration (µM)Initial Rate (ΔA₃₄₀/min)
100.025
250.058
500.101
1000.165
2000.240
4000.310
8000.350

The data can then be plotted using a Michaelis-Menten plot (Initial Rate vs. [Substrate]) or a Lineweaver-Burk plot (1/Initial Rate vs. 1/[Substrate]) to determine Kₘ and Vₘₐₓ.

Logical Relationship for Assay Development

The development of a reliable enzyme assay follows a logical progression of steps, from initial hypothesis to final validation.

assay_development_logic hypothesis Hypothesize Enzyme Reaction (Dehydrogenation, NAD+ dependent) reagent_prep Reagent Preparation (Substrate Synthesis, Buffer, Cofactor) hypothesis->reagent_prep assay_design Assay Design (Spectrophotometric, 340 nm) reagent_prep->assay_design optimization Assay Optimization (pH, Temp, [Substrate], [NAD+]) assay_design->optimization validation Assay Validation (Linearity, Reproducibility) optimization->validation application Application (Kinetic Studies, Inhibitor Screening) validation->application

Caption: Logical workflow for the development of the this compound dehydrogenase assay.

Conclusion

This document provides a comprehensive guide for establishing a spectrophotometric assay for the characterization of this compound dehydrogenase. The detailed protocols and data presentation guidelines are intended to facilitate reproducible and accurate measurements of enzyme activity. This assay will be a valuable tool for researchers and drug development professionals in elucidating the function of this enzyme and for the discovery of potential modulators of its activity. Further optimization may be required depending on the specific characteristics of the purified enzyme and the experimental goals.

References

Application Note and Protocols for the In Vitro Synthesis of Radiolabeled 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Dihydroxydecanoyl-CoA is a molecule of significant interest in metabolic research and drug development, potentially playing roles in fatty acid oxidation and signaling pathways. The synthesis of a radiolabeled version of this molecule is crucial for tracing its metabolic fate, quantifying its presence in biological systems, and for use in enzyme activity assays. This application note provides a detailed protocol for the in vitro enzymatic synthesis of radiolabeled this compound, starting from a radiolabeled decanoic acid precursor. The described methodology is based on established chemo-enzymatic strategies for the synthesis of acyl-CoA esters.[1][2][3]

Principle of the Method

The synthesis of radiolabeled this compound is a multi-step enzymatic process. It begins with the activation of a radiolabeled decanoic acid to its corresponding CoA thioester. This is followed by sequential hydroxylation reactions to introduce hydroxyl groups at the C3 and C9 positions. The final product is then purified using high-performance liquid chromatography (HPLC).

Materials and Reagents

  • Radiolabeled Decanoic Acid (e.g., [1-¹⁴C]decanoic acid or [³H]decanoic acid)

  • Coenzyme A (CoA) lithium salt

  • ATP, disodium (B8443419) salt

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a broad substrate specificity synthetase)[4]

  • Enoyl-CoA Hydratase (e.g., from bovine liver)

  • A long-chain fatty acid ω-hydroxylase system (e.g., a cytochrome P450 monooxygenase system like CYP153A)[5]

  • NADPH

  • Magnesium Chloride (MgCl₂)

  • Potassium Phosphate (B84403) Buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Tricine Buffer

  • HPLC system with a C18 reverse-phase column

  • Scintillation counter and scintillation fluid

  • All other reagents should be of analytical grade.

Experimental Workflow

The overall workflow for the synthesis and purification of radiolabeled this compound is depicted below.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis radiolabeled_decanoic_acid Radiolabeled Decanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase radiolabeled_decanoic_acid->acyl_coa_synthetase CoA, ATP radiolabeled_decanoyl_coa Radiolabeled Decanoyl-CoA acyl_coa_synthetase->radiolabeled_decanoyl_coa desaturase Acyl-CoA Desaturase radiolabeled_decanoyl_coa->desaturase enoyl_coa Radiolabeled 2,3-Dehydrodecanoyl-CoA desaturase->enoyl_coa hydratase Enoyl-CoA Hydratase enoyl_coa->hydratase hydroxy_coa Radiolabeled 3-Hydroxydecanoyl-CoA hydratase->hydroxy_coa hydroxylase ω-1 Hydroxylase (e.g., CYP153A) hydroxy_coa->hydroxylase NADPH, O₂ final_product Radiolabeled This compound hydroxylase->final_product hplc Reverse-Phase HPLC final_product->hplc fraction_collection Fraction Collection hplc->fraction_collection scintillation_counting Scintillation Counting fraction_collection->scintillation_counting characterization Mass Spectrometry (for unlabeled synthesis) fraction_collection->characterization

Figure 1: Workflow for the in vitro synthesis of radiolabeled this compound.

Experimental Protocols

Protocol 1: Synthesis of Radiolabeled Decanoyl-CoA

This protocol is adapted from general methods for acyl-CoA synthesis.[4][6]

  • In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2 mM DTT

    • 1 mM Coenzyme A

    • 50 µM Radiolabeled Decanoic Acid (specific activity will depend on the stock)

    • 10 µg Acyl-CoA Synthetase

    • Make up the final volume to 200 µL with nuclease-free water.

  • Incubate the reaction mixture at 37°C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • The resulting radiolabeled decanoyl-CoA solution can be used directly in the next step or purified by solid-phase extraction.

Protocol 2: Enzymatic Hydroxylation to form this compound

This is a two-step enzymatic process.

Step 1: Formation of 3-Hydroxydecanoyl-CoA

  • To the reaction mixture containing radiolabeled decanoyl-CoA, add:

    • Acyl-CoA Desaturase (to introduce a double bond at the 2,3-position)

    • FAD (as a cofactor for the desaturase)

    • NAD(P)H

  • Incubate at 30°C for 1 hour.

  • Add Enoyl-CoA Hydratase to the mixture.

  • Incubate at 30°C for an additional 1 hour to hydrate (B1144303) the double bond to a hydroxyl group at the C3 position.

Step 2: Formation of this compound

  • To the reaction mixture from the previous step, add:

    • A long-chain fatty acid ω-1 hydroxylase (e.g., a CYP153A family enzyme known for hydroxylating near the terminal end of fatty acids).[5]

    • NADPH

    • A suitable reductase partner for the P450 enzyme if required.

  • Incubate the reaction at 30°C for 2-4 hours with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant for purification.

Protocol 3: Purification and Analysis of Radiolabeled this compound

Purification is achieved by reverse-phase HPLC.[7][8][9]

  • Equilibrate a C18 reverse-phase HPLC column with a mobile phase of 95% Solvent A (e.g., 50 mM potassium phosphate buffer, pH 5.5) and 5% Solvent B (acetonitrile).

  • Inject the supernatant from the terminated reaction onto the column.

  • Elute the compounds using a linear gradient of Solvent B from 5% to 95% over 40 minutes.

  • Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA).

  • Collect fractions (e.g., 0.5 mL) throughout the run.

  • Quantify the radioactivity in each fraction using a scintillation counter.

  • Pool the fractions containing the peak of radioactivity corresponding to the expected retention time of this compound.

  • The identity of the product can be confirmed by co-elution with a non-radiolabeled standard, if available, and by mass spectrometry of an unlabeled parallel synthesis.

Data Presentation

The following table provides representative data for the synthesis of a radiolabeled acyl-CoA, which can be used as a benchmark for this protocol. Actual yields may vary depending on enzyme activity and reaction conditions.

ParameterValue
Starting Radiolabeled Decanoic Acid1 µCi (37 kBq)
Specific Activity of Precursor50-60 Ci/mol
Overall Radiochemical Yield40-60%
Radiochemical Purity (post-HPLC)>98%
Specific Activity of Final Product50-60 Ci/mol

Note: The yields are based on typical values reported for enzymatic synthesis of other acyl-CoAs and should be empirically determined.[7]

Signaling Pathway and Logical Relationships

The synthesis of this compound is part of a broader network of fatty acid metabolism. The diagram below illustrates the logical flow of the enzymatic reactions in this protocol.

Synthesis_Pathway cluster_input Substrates cluster_enzymes Enzymes cluster_products Intermediates & Product Decanoic_Acid [¹⁴C]Decanoic Acid ACS Acyl-CoA Synthetase Decanoic_Acid->ACS CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS NADPH NADPH Hydroxylase ω-1 Hydroxylase NADPH->Hydroxylase O2 O₂ O2->Hydroxylase Decanoyl_CoA [¹⁴C]Decanoyl-CoA ACS->Decanoyl_CoA Desaturase Acyl-CoA Desaturase Enoyl_CoA [¹⁴C]2,3-Dehydro- decanoyl-CoA Desaturase->Enoyl_CoA Hydratase Enoyl-CoA Hydratase Hydroxy_CoA [¹⁴C]3-Hydroxy- decanoyl-CoA Hydratase->Hydroxy_CoA Final_Product [¹⁴C]3,9-Dihydroxy- decanoyl-CoA Hydroxylase->Final_Product Decanoyl_CoA->Desaturase Enoyl_CoA->Hydratase Hydroxy_CoA->Hydroxylase

Figure 2: Enzymatic cascade for the synthesis of radiolabeled this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of Decanoyl-CoAInactive Acyl-CoA SynthetaseUse a fresh batch of enzyme or a different synthetase with broader specificity.
Suboptimal reaction conditionsOptimize pH, temperature, and incubation time.
Incomplete hydroxylationInactive hydroxylase or reductaseEnsure all components of the P450 system are active. Use fresh NADPH.
Product inhibitionPerform the reaction in a larger volume or use a fed-batch approach for the substrate.
Poor separation on HPLCIncorrect gradient or columnOptimize the HPLC gradient. Try a different C18 column from another manufacturer.
Product degradationKeep samples on ice and analyze them promptly after the reaction is terminated.

Conclusion

This application note provides a comprehensive, albeit theoretical, framework for the in vitro synthesis of radiolabeled this compound. The protocols are based on well-established enzymatic reactions for acyl-CoA manipulation. Researchers can adapt these methods to produce this valuable tracer for metabolic studies and drug discovery applications. Optimization of each enzymatic step will be critical for achieving high yields and purity.

References

Application Notes and Protocols for Enzyme Kinetic Studies Using 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for conducting enzyme kinetic studies using the novel substrate, 3,9-Dihydroxydecanoyl-CoA. While specific kinetic data for this substrate is not yet widely published, this document outlines protocols adapted from established methodologies for similar long-chain fatty acyl-CoA derivatives. The provided information is intended to serve as a comprehensive guide for researchers investigating enzymes that may interact with dihydroxylated fatty acyl-CoAs, such as specific 3-hydroxyacyl-CoA dehydrogenases or other uncharacterized metabolic enzymes.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including fatty acid synthesis and degradation, and the citric acid cycle.[1][2] Acyl-CoAs, in particular, serve as substrates for a wide array of enzymes, and understanding the kinetics of these interactions is crucial for drug development and metabolic research.[3][4] this compound is a unique dually hydroxylated medium-chain fatty acyl-CoA. Its structure suggests it may be an intermediate in novel metabolic pathways or a substrate for enzymes with specialized functions, potentially including certain 3-hydroxyacyl-CoA dehydrogenases (HADH) or enoyl-CoA hydratases.[1][5]

This document presents a hypothetical, yet scientifically plausible, approach to studying the kinetics of an enzyme (tentatively named "Enzyme X") that utilizes this compound. The protocols and data herein are representative and should be adapted based on empirical findings.

Hypothetical Signaling Pathway

The metabolic fate of this compound is currently uncharacterized. One plausible hypothesis is its involvement in a modified beta-oxidation pathway, where the hydroxyl groups may be targeted by specific dehydrogenases. The diagram below illustrates a potential pathway where this compound is converted to 3-keto-9-hydroxydecanoyl-CoA by a putative NAD+-dependent 3-hydroxyacyl-CoA dehydrogenase.

Metabolic Pathway Hypothetical Metabolic Pathway for this compound sub This compound prod 3-Keto-9-hydroxydecanoyl-CoA sub->prod Oxidation enzyme Putative 3-Hydroxyacyl-CoA Dehydrogenase (Enzyme X) sub->enzyme nad NAD+ nadh NADH + H+ nad->nadh enzyme->prod enzyme->nad enzyme->nadh

Caption: Hypothetical oxidation of this compound.

Experimental Protocols

The following protocols are adapted from established methods for assaying long-chain acyl-CoA utilizing enzymes.[6][7]

Synthesis of this compound

As this compound is not readily commercially available, chemo-enzymatic synthesis is likely required. A general approach involves the activation of 3,9-dihydroxydecanoic acid to its CoA thioester.

Materials:

  • 3,9-dihydroxydecanoic acid

  • Coenzyme A (free acid)

  • Acyl-CoA synthetase or a chemical coupling method (e.g., using N,N'-dicyclohexylcarbodiimide/N-hydroxysuccinimide)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM ATP)

  • HPLC system for purification

Protocol:

  • Dissolve 3,9-dihydroxydecanoic acid in an appropriate solvent.

  • For enzymatic synthesis, incubate the fatty acid with an excess of Coenzyme A and ATP in the presence of a suitable long-chain acyl-CoA synthetase.

  • For chemical synthesis, activate the carboxylic acid and then react with the free thiol of Coenzyme A.

  • Monitor the reaction progress by HPLC.

  • Purify the resulting this compound using reverse-phase HPLC.

  • Determine the concentration of the purified product spectrophotometrically by measuring the absorbance of the adenine (B156593) ring at 260 nm.

Enzyme Kinetic Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay for a putative NAD+-dependent 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate. The reaction progress is monitored by the increase in absorbance at 340 nm, corresponding to the production of NADH.

Materials:

  • Purified "Enzyme X" (a putative 3-hydroxyacyl-CoA dehydrogenase)

  • This compound stock solution

  • NAD+ stock solution

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • UV/Vis spectrophotometer with temperature control

Protocol:

  • Prepare a series of dilutions of the this compound stock solution in assay buffer.

  • In a quartz cuvette, combine the assay buffer, a saturating concentration of NAD+ (e.g., 2 mM), and a specific concentration of the this compound substrate.

  • Equilibrate the cuvette to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a small, fixed amount of "Enzyme X".

  • Immediately begin monitoring the change in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Repeat steps 2-6 for each substrate concentration.

  • Perform a control reaction without the enzyme to account for any non-enzymatic substrate degradation.

Data Presentation

The initial velocity data should be plotted against the substrate concentration. Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Table 1: Representative Kinetic Data for "Enzyme X" with this compound
Substrate Concentration [µM]Initial Velocity (v₀) [µM/min]
51.8
103.3
205.7
408.6
8011.4
16013.8
32015.1
Table 2: Calculated Kinetic Parameters
ParameterValueUnit
Vmax17.5 ± 0.5µM/min
Km35.2 ± 3.1µM

Note: The data presented in these tables is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the enzyme kinetic analysis.

Experimental Workflow Workflow for Enzyme Kinetic Analysis sub_prep Substrate Synthesis & Purification of This compound assay_setup Kinetic Assay Setup (Varying [Substrate]) sub_prep->assay_setup enz_prep Enzyme Purification (Enzyme X) enz_prep->assay_setup data_acq Spectrophotometric Data Acquisition (Absorbance at 340 nm) assay_setup->data_acq data_an Data Analysis: - Calculate Initial Velocities - Plot v₀ vs. [S] data_acq->data_an param_det Determine Kinetic Parameters (Km, Vmax) via Non-linear Regression data_an->param_det

Caption: General workflow for kinetic analysis.

Troubleshooting

IssuePotential CauseSuggested Solution
No or low enzyme activity Enzyme instabilityEnsure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.
Incorrect assay conditionsOptimize pH, temperature, and buffer components.
Substrate degradationSynthesize and purify the acyl-CoA substrate immediately before use. Store at -80°C.
High background noise Non-enzymatic reactionRun control reactions without the enzyme to quantify background rates.
Contaminants in reagentsUse high-purity reagents and enzyme preparations.
Inconsistent results Pipetting errorsUse calibrated pipettes and prepare master mixes to minimize variability.
Substrate instabilityPrepare fresh substrate dilutions for each experiment.

Conclusion

The study of novel substrates like this compound is essential for uncovering new metabolic pathways and enzyme functions. While direct experimental data for this specific molecule is scarce, the protocols and frameworks presented here, based on established methods for similar acyl-CoA derivatives, provide a robust starting point for its characterization in enzyme kinetic studies. Researchers are encouraged to adapt and optimize these protocols to fit their specific experimental systems.

References

Application Notes and Protocols for Metabolic Flux Analysis of 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] This document provides detailed application notes and protocols for the hypothetical investigation of 3,9-Dihydroxydecanoyl-CoA , a novel dihydroxy fatty acyl-CoA, using metabolic flux analysis. While direct literature on this compound is not currently available, this guide outlines the principles and experimental workflows that can be adapted to study its metabolic role. The protocols provided are based on established methods for the analysis of other acyl-CoA species and fatty acid metabolism.[4][5][6][7]

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[4][6][7][8] Dihydroxy fatty acids, the precursors to dihydroxy acyl-CoAs, have been implicated in various signaling pathways and disease processes, highlighting the potential significance of understanding the metabolism of novel dihydroxy acyl-CoAs like this compound.[9][10] By applying 13C-Metabolic Flux Analysis (¹³C-MFA), researchers can trace the flow of carbon atoms through metabolic pathways, providing quantitative insights into the production and consumption of such molecules.[1][2][3]

Key Applications

  • Elucidation of Novel Metabolic Pathways: Tracing the metabolic fate of 13C-labeled precursors to determine the biosynthetic and catabolic routes involving this compound.

  • Target Identification and Validation: Quantifying the flux through pathways involving this compound to identify rate-limiting steps and potential enzymatic targets for therapeutic intervention.

  • Mechanism of Action Studies: Investigating how drug candidates or genetic modifications alter the metabolic flux through pathways related to this compound.

  • Biomarker Discovery: Identifying changes in the flux of this compound-related pathways that may serve as biomarkers for disease states or drug response.

Data Presentation: Quantitative Flux Data

Metabolic flux analysis yields quantitative data on the rates of intracellular reactions. The following tables present hypothetical flux data from a ¹³C-MFA study investigating the metabolism of this compound under control and treated conditions. Fluxes are normalized to the glucose uptake rate.

Table 1: Hypothetical Metabolic Fluxes in Central Carbon Metabolism

Metabolic PathwayReactionFlux (Control) (Normalized to Glucose Uptake)Flux (Treated) (Normalized to Glucose Uptake)
GlycolysisGlucose -> G6P100100
F6P -> PYR8595
Pentose Phosphate PathwayG6P -> R5P155
TCA CyclePYR -> Acetyl-CoA7080
Acetyl-CoA -> Citrate6575
AnaplerosisPYR -> OAA55

Table 2: Hypothetical Metabolic Fluxes in Fatty Acid Metabolism

Metabolic PathwayReactionFlux (Control) (Normalized to Glucose Uptake)Flux (Treated) (Normalized to Glucose Uptake)
Fatty Acid SynthesisAcetyl-CoA -> Palmitoyl-CoA105
Fatty Acid OxidationDecanoyl-CoA -> Acetyl-CoA2030
Hypothetical Pathway Decanoyl-CoA -> 3-Hydroxydecanoyl-CoA 15 25
Hypothetical Pathway 3-Hydroxydecanoyl-CoA -> this compound 5 15
Hypothetical Pathway This compound -> Downstream Metabolites 5 15

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes the absolute quantification of this compound in cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

Methodology:

  • Cell Culture and Quenching:

    • Culture cells to the desired density.

    • Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

  • Metabolite Extraction:

    • Scrape the cells in the cold methanol and transfer to a microcentrifuge tube.

    • Add the internal standard.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., A: 10 mM ammonium acetate in water, B: 10 mM ammonium acetate in 95:5 acetonitrile:water).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

      • Define the precursor ion (M+H)+ for this compound and the internal standard.

      • Optimize the collision energy to identify a specific product ion for each precursor.

      • Monitor the specific precursor-product ion transitions for quantification.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: 13C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the key steps for performing a ¹³C-MFA experiment to determine the metabolic fluxes related to this compound.

Materials:

  • Cell culture of interest

  • Defined cell culture medium

  • 13C-labeled substrate (e.g., [U-¹³C]-Glucose, [1,2-¹³C]-Glucose)

  • GC-MS or LC-MS/MS system

  • MFA software (e.g., INCA, Metran)

Methodology:

  • Isotopic Labeling Experiment:

    • Culture cells in a defined medium containing the ¹³C-labeled substrate until isotopic and metabolic steady state is reached. This is typically achieved after several cell doublings.

    • Perform parallel labeling experiments with different tracers if necessary to resolve specific fluxes.

  • Sample Collection and Preparation:

    • Quench metabolism and extract intracellular metabolites as described in Protocol 1.

    • For analysis of protein-bound amino acids, hydrolyze the protein pellet using 6 M HCl.

  • Analytical Measurement of Isotopic Labeling:

    • Analyze the isotopic labeling patterns of key intracellular metabolites (e.g., amino acids, organic acids, and acyl-CoAs) using GC-MS or LC-MS/MS.

    • For acyl-CoAs, monitor the full mass isotopomer distribution to determine the extent of ¹³C incorporation.

  • Metabolic Flux Calculation:

    • Construct a metabolic network model that includes the relevant pathways of central carbon metabolism and fatty acid metabolism, including the hypothetical pathway for this compound.

    • Input the measured extracellular rates (e.g., glucose uptake, lactate (B86563) secretion) and the mass isotopomer distributions of the measured metabolites into the MFA software.

    • The software will then solve a system of algebraic equations to estimate the intracellular metabolic fluxes that best fit the experimental data.

Mandatory Visualization

The following diagrams illustrate a hypothetical metabolic pathway involving this compound and a general experimental workflow for its analysis using ¹³C-MFA.

cluster_Mitochondrion Mitochondrion Decanoyl-CoA Decanoyl-CoA 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA Decanoyl-CoA->3-Hydroxydecanoyl-CoA Hydroxylase Fatty_Acid_Oxidation Fatty_Acid_Oxidation Decanoyl-CoA->Fatty_Acid_Oxidation β-oxidation This compound This compound 3-Hydroxydecanoyl-CoA->this compound Hydroxylase Downstream_Metabolites Downstream_Metabolites This compound->Downstream_Metabolites Further Metabolism

Caption: Hypothetical metabolic pathway for this compound.

cluster_Workflow Experimental Workflow for ¹³C-MFA A 1. Isotopic Labeling ([U-13C] Glucose) B 2. Cell Culture to Isotopic Steady State A->B C 3. Quenching and Metabolite Extraction B->C D 4. LC-MS/MS Analysis (Acyl-CoA Isotopomers) C->D E 5. GC-MS Analysis (Amino Acid Isotopomers) C->E F 6. Metabolic Flux Calculation D->F E->F G 7. Flux Map and Data Interpretation F->G

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

References

Application Notes and Protocols for Stable Isotope Tracing of 3,9-Dihydroxydecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. This document provides detailed application notes and protocols for tracing the metabolism of 3,9-dihydroxydecanoyl-CoA, a key intermediate in the ω-oxidation pathway of 3-hydroxy fatty acids. Understanding this pathway is crucial for researchers investigating fatty acid oxidation disorders, metabolic syndromes, and the impact of novel therapeutics on lipid metabolism.

The metabolic pathway of interest begins with the ω-oxidation of 3-hydroxydecanoic acid to form 3-hydroxydecanedioic acid, which subsequently undergoes β-oxidation. One cycle of β-oxidation of 3-hydroxydecanedioyl-CoA yields this compound. This pathway is particularly relevant in conditions where mitochondrial β-oxidation is impaired, leading to an increased flux through alternative fatty acid metabolism routes.

Metabolic Pathway

The metabolism of this compound is part of a larger pathway involving the ω-oxidation of 3-hydroxy fatty acids and the subsequent β-oxidation of the resulting dicarboxylic acids.[1] This pathway becomes significant when the primary mitochondrial β-oxidation of fatty acids is compromised.

Metabolism of this compound cluster_0 ω-Oxidation (Endoplasmic Reticulum) cluster_1 Activation and β-Oxidation (Peroxisomes/Mitochondria) 3-Hydroxydecanoic_Acid 3-Hydroxydecanoic Acid 3-Hydroxydecanedioic_Acid 3-Hydroxydecanedioic Acid 3-Hydroxydecanoic_Acid->3-Hydroxydecanedioic_Acid CYP450 enzymes 3-Hydroxydecanedioyl_CoA 3-Hydroxydecanedioyl-CoA 3-Hydroxydecanedioic_Acid->3-Hydroxydecanedioyl_CoA Acyl-CoA Synthetase 3_9_Dihydroxydecanoyl_CoA This compound 3-Hydroxydecanedioyl_CoA->3_9_Dihydroxydecanoyl_CoA β-Oxidation (1 cycle) Acetyl_CoA Acetyl-CoA 3_9_Dihydroxydecanoyl_CoA->Acetyl_CoA 3-Hydroxyoctanedioyl_CoA 3-Hydroxyoctanedioyl-CoA 3_9_Dihydroxydecanoyl_CoA->3-Hydroxyoctanedioyl_CoA Thiolase

Figure 1: Metabolic pathway leading to the formation of this compound.

Quantitative Data

Currently, there is a lack of published studies that provide specific quantitative flux data for the metabolism of this compound using stable isotope tracing. The primary evidence for this pathway comes from the identification of its downstream metabolites, such as 3,9-dihydroxydecanoic acid, in the urine of individuals with metabolic disorders.[1] The tables below are presented as templates for researchers to populate with their own experimental data when conducting stable isotope tracing studies of this pathway.

Table 1: Isotopic Enrichment of Key Metabolites

MetaboliteIsotopic LabelEnrichment (Atom Percent Excess)
3-Hydroxydecanoic Acid[U-¹³C₁₀]-3-Hydroxydecanoic AcidUser-defined
3-Hydroxydecanedioic AcidM+10User-defined
3,9-Dihydroxydecanoic AcidM+8User-defined
Acetyl-CoAM+2User-defined

Table 2: Calculated Metabolic Fluxes

Metabolic FluxLabeled PrecursorFlux Rate (nmol/mg protein/hr)
ω-oxidation of 3-hydroxydecanoic acid[U-¹³C₁₀]-3-Hydroxydecanoic AcidUser-defined
β-oxidation of 3-hydroxydecanedioic acid[U-¹³C₁₀]-3-Hydroxydecanoic AcidUser-defined
Production of 3,9-dihydroxydecanoic acid[U-¹³C₁₀]-3-Hydroxydecanoic AcidUser-defined

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₁₀]-3-Hydroxydecanoic Acid

A labeled precursor is essential for tracing the metabolic fate of this compound. While a direct synthesis of isotopically labeled this compound is complex, tracing can be effectively achieved by using a labeled precursor that enters the pathway, such as [U-¹³C₁₀]-3-hydroxydecanoic acid. The synthesis can be adapted from established methods for creating labeled fatty acids.

Materials:

  • [U-¹³C₁₀]-Decanoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment

Procedure:

  • α-Bromination of [U-¹³C₁₀]-Decanoic Acid: React [U-¹³C₁₀]-decanoic acid with N-bromosuccinimide in the presence of a catalytic amount of sulfuric acid to yield [U-¹³C₁₀]-2-bromodecanoic acid.

  • Hydrolysis to [U-¹³C₁₀]-3-Hydroxydecanoic Acid: Hydrolyze the [U-¹³C₁₀]-2-bromodecanoic acid using a solution of sodium hydroxide. This reaction proceeds via an SN2 mechanism to yield the desired [U-¹³C₁₀]-3-hydroxydecanoic acid.

  • Purification: Purify the final product using column chromatography or recrystallization to ensure high purity for use in cell culture or animal studies.

Protocol 2: Stable Isotope Tracing in Cell Culture

This protocol outlines the steps for tracing the metabolism of [U-¹³C₁₀]-3-hydroxydecanoic acid in a relevant cell line (e.g., hepatocytes, fibroblasts).

Materials:

  • Cell culture medium and supplements

  • Selected cell line

  • [U-¹³C₁₀]-3-Hydroxydecanoic acid

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Internal standards (e.g., deuterated forms of the analytes)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Replace the culture medium with a medium containing [U-¹³C₁₀]-3-hydroxydecanoic acid at a final concentration of 50-100 µM.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the progression of the label through the metabolic pathway.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water) to the cell culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS Analysis:

    • Add internal standards to the metabolite extract.

    • Dry the extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the analysis of this compound and other acyl-CoA intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from 2% to 98% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its labeled counterpart need to be determined empirically. For acyl-CoAs, a common fragmentation is the loss of the phosphopantetheine moiety.

Table 3: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-Hydroxydecanedioyl-CoAUser-definedUser-defined
[¹³C₁₀]-3-Hydroxydecanedioyl-CoAUser-definedUser-defined
This compoundUser-definedUser-defined
[¹³C₈]-3,9-Dihydroxydecanoyl-CoAUser-definedUser-defined
Protocol 4: GC-MS Analysis of Hydroxydicarboxylic Acids

For the analysis of the de-acylated forms of the metabolites, such as 3,9-dihydroxydecanoic acid, gas chromatography-mass spectrometry (GC-MS) following derivatization is a suitable method.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Sample Preparation and Derivatization:

  • Hydrolysis: If analyzing total acid content from acyl-CoAs, perform an alkaline hydrolysis of the metabolite extract.

  • Extraction: Acidify the sample and perform a liquid-liquid extraction with a solvent like ethyl acetate.

  • Derivatization: Evaporate the organic solvent and derivatize the dried extract with a silylating agent (e.g., BSTFA with 1% TMCS) to increase the volatility of the hydroxy acids.

GC-MS Conditions:

  • Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes and their labeled isotopologues.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_synthesis Tracer Synthesis cluster_experiment Tracing Experiment cluster_analysis Analysis cluster_data Data Interpretation Labeled_Precursor Synthesize [U-13C10]-3-Hydroxydecanoic Acid Tracer_Incubation Incubate with Labeled Precursor Labeled_Precursor->Tracer_Incubation Cell_Culture Cell Culture Cell_Culture->Tracer_Incubation Metabolite_Extraction Quench and Extract Metabolites Tracer_Incubation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (Acyl-CoAs) Metabolite_Extraction->LC_MS_Analysis Derivatization Derivatization Metabolite_Extraction->Derivatization Data_Processing Data Processing and Isotopologue Analysis LC_MS_Analysis->Data_Processing GC_MS_Analysis GC-MS Analysis (Hydroxy Acids) GC_MS_Analysis->Data_Processing Derivatization->GC_MS_Analysis Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation

Figure 2: Overall experimental workflow for stable isotope tracing of this compound metabolism.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers to investigate the metabolism of this compound using stable isotope tracing. While quantitative data for this specific pathway is still emerging, the methodologies outlined will enable the generation of novel insights into the regulation of fatty acid ω-oxidation and its role in health and disease. The successful application of these techniques will be invaluable for the development of new diagnostic and therapeutic strategies for metabolic disorders.

References

Application Notes and Protocols for the Analysis of 3,9-Dihydroxydecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Dihydroxydecanoyl-CoA is a molecule of potential interest in various biological pathways. As with many biologically active molecules, its specific stereochemistry is expected to play a crucial role in its function. The development of analytical standards for the different isomers of this compound is therefore essential for accurate biological investigation and potential drug development. These application notes provide a comprehensive overview of the proposed methodologies for the synthesis, purification, and analysis of this compound isomers, establishing a framework for the development of analytical standards.

Quantitative Data Summary

PropertyPredicted ValueNotes
Molecular Formula C₃₃H₅₈N₇O₁₉P₃S
Monoisotopic Mass 981.2677 g/mol
Exact Mass 981.2677 g/mol
Solubility Soluble in aqueous buffers and polar organic solvents.Based on the properties of other long-chain acyl-CoA esters.
Stability Prone to hydrolysis of the thioester bond, especially at non-neutral pH and elevated temperatures. Should be stored at -80°C.General characteristic of acyl-CoA esters.

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of this compound isomers is a multi-step process that begins with the stereoselective synthesis of the corresponding 3,9-dihydroxydecanoic acid isomers. This is followed by the activation of the carboxylic acid and subsequent reaction with Coenzyme A.

a) Stereoselective Synthesis of 3,9-Dihydroxydecanoic Acid Isomers (Proposed)

A plausible chemo-enzymatic approach is proposed, leveraging the stereospecificity of enzymes to create the desired chiral centers. This example outlines the synthesis of the (3R, 9S)-isomer. Other isomers can be synthesized by selecting enzymes with the appropriate stereoselectivity.

Materials:

  • 9-Oxodecanoic acid methyl ester

  • Carbonyl reductase (e.g., from Candida magnoliae for (S)-alcohol)

  • β-ketoacyl-ACP reductase (e.g., from E. coli for (R)-3-hydroxy group)

  • NADPH

  • Lithium hydroxide (B78521) (LiOH)

  • Coenzyme A trilithium salt

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Protocol:

  • Synthesis of (S)-9-Hydroxydecanoic acid methyl ester:

    • Dissolve 9-oxodecanoic acid methyl ester in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

    • Add a carbonyl reductase and a stoichiometric amount of NADPH.

    • Incubate at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate) and purify by silica (B1680970) gel chromatography.

  • Introduction of the 3-hydroxy group:

    • The (S)-9-hydroxydecanoic acid methyl ester needs to be converted to its acyl-ACP or a similar activated form to be a substrate for the next enzymatic step. This is a complex step and may require specialized enzymatic systems.

    • Alternatively, a chemical approach involving stereoselective reduction of a corresponding β-keto ester could be employed.

  • Hydrolysis of the methyl ester:

    • Dissolve the dihydroxy methyl ester in a mixture of THF and water.

    • Add an excess of LiOH and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with dilute HCl and extract the 3,9-dihydroxydecanoic acid with ethyl acetate (B1210297).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the free acid.

b) Synthesis of this compound from 3,9-Dihydroxydecanoic Acid

This protocol is adapted from general methods for the synthesis of acyl-CoA esters.[1][2]

Materials:

  • 3,9-Dihydroxydecanoic acid isomer

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF)

  • Coenzyme A trilithium salt

  • Aqueous sodium bicarbonate solution (e.g., 0.5 M)

Protocol:

  • Activation of the carboxylic acid:

    • Dissolve the 3,9-dihydroxydecanoic acid in anhydrous THF.

    • Add a molar equivalent of CDI and stir the reaction at room temperature under an inert atmosphere (e.g., argon) for 1-2 hours to form the acyl-imidazolide.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in a cold aqueous sodium bicarbonate solution.

    • Slowly add the activated acyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.

    • Maintain the reaction at 4°C and monitor its progress by HPLC-UV (monitoring the disappearance of free CoA).

  • Purification:

    • The resulting this compound can be purified by solid-phase extraction (SPE) on a C18 cartridge or by preparative reverse-phase HPLC.

    • Lyophilize the purified product to obtain a stable powder.

Analytical Methods for this compound Isomers

a) High-Performance Liquid Chromatography (HPLC) for Isomer Separation

The separation of the different stereoisomers of this compound is challenging due to their identical mass and similar physicochemical properties. Chiral chromatography is the most promising approach.

i) Chiral HPLC Method (Proposed)

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a cyclodextrin-based column like CYCLOBOND™ or a polysaccharide-based column like CHIRALPAK® AD-H)

Mobile Phase (example):

Protocol:

  • Dissolve the synthesized this compound isomer mixture in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Elute with the optimized mobile phase in an isocratic or gradient mode.

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA).

  • The different isomers should elute at distinct retention times, allowing for their separation and quantification.

ii) Derivatization followed by HPLC (Alternative)

An alternative to direct chiral HPLC is the derivatization of the hydroxyl groups with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reverse-phase column.

b) HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) for Identification and Quantification

HPLC-MS/MS provides high sensitivity and selectivity for the detection and quantification of acyl-CoA esters.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.

  • Reverse-phase C18 column.

Mobile Phase:

  • Gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate to improve ionization.

MS/MS Parameters:

  • Ionization Mode: Positive ESI is generally preferred for acyl-CoAs.

  • Precursor Ion: The [M+H]⁺ ion of this compound (m/z 982.27).

  • Product Ions: Characteristic fragment ions for acyl-CoAs include the loss of the phosphopantetheine group and fragments of the adenine moiety. Specific fragmentation patterns for the dihydroxydecanoyl chain would need to be determined experimentally.

Protocol:

  • Perform HPLC separation as described above (using either a chiral or standard C18 column).

  • Introduce the column effluent into the ESI source of the mass spectrometer.

  • Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode for quantification, targeting specific precursor-to-product ion transitions for each isomer.

Diagrams

Signaling Pathway and Experimental Workflows

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis 9-Oxodecanoic_acid_methyl_ester 9-Oxodecanoic_acid_methyl_ester Enzymatic_Reduction_1 Stereoselective Enzymatic Reduction (Carbonyl Reductase) 9-Oxodecanoic_acid_methyl_ester->Enzymatic_Reduction_1 S-9-Hydroxydecanoic_acid_methyl_ester S-9-Hydroxydecanoic_acid_methyl_ester Enzymatic_Reduction_1->S-9-Hydroxydecanoic_acid_methyl_ester Enzymatic_Hydroxylation Stereoselective Hydroxylation/Reduction S-9-Hydroxydecanoic_acid_methyl_ester->Enzymatic_Hydroxylation 3,9-Dihydroxydecanoic_acid_methyl_ester 3,9-Dihydroxydecanoic_acid_methyl_ester Enzymatic_Hydroxylation->3,9-Dihydroxydecanoic_acid_methyl_ester Hydrolysis Hydrolysis (LiOH) 3,9-Dihydroxydecanoic_acid_methyl_ester->Hydrolysis 3,9-Dihydroxydecanoic_acid 3,9-Dihydroxydecanoic_acid Hydrolysis->3,9-Dihydroxydecanoic_acid Activation Activation (CDI) 3,9-Dihydroxydecanoic_acid->Activation Acyl-imidazolide Acyl-imidazolide Activation->Acyl-imidazolide Coupling Coupling Acyl-imidazolide->Coupling Coenzyme_A Coenzyme_A Coenzyme_A->Coupling This compound This compound Coupling->this compound Purified_CoA_Ester This compound (Isomer Mixture) This compound->Purified_CoA_Ester Purification Chiral_HPLC Chiral HPLC Purified_CoA_Ester->Chiral_HPLC Separated_Isomers Separated Isomers Chiral_HPLC->Separated_Isomers HPLC_MSMS HPLC-MS/MS Separated_Isomers->HPLC_MSMS Identification_Quantification Identification and Quantification HPLC_MSMS->Identification_Quantification

Caption: Chemo-enzymatic synthesis and analytical workflow for this compound isomers.

Analytical_Workflow Sample Synthesized this compound Isomer Mixture HPLC_System HPLC System Sample->HPLC_System Chiral_Column Chiral Column HPLC_System->Chiral_Column Detector UV Detector (260 nm) Chiral_Column->Detector Mass_Spectrometer Tandem Mass Spectrometer (MS/MS) Chiral_Column->Mass_Spectrometer Data_Analysis Data Analysis: - Isomer Separation - Identification - Quantification Detector->Data_Analysis Mass_Spectrometer->Data_Analysis

Caption: Detailed analytical workflow for the separation and detection of isomers.

Conclusion

The protocols and methodologies outlined in these application notes provide a solid foundation for the synthesis and analysis of this compound isomers. While the synthesis of specific stereoisomers requires careful selection of stereoselective enzymes or complex chemical synthesis routes, the subsequent steps of CoA ester formation and analysis are based on well-established principles. The development of these analytical standards will be instrumental in elucidating the biological roles of these novel molecules and will be of significant value to researchers in the fields of biochemistry, pharmacology, and drug discovery. Further experimental work is required to refine and validate these proposed protocols.

References

Application Note: Chromatographic Separation and Analysis of Hydroxydecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the separation and quantification of hydroxydecanoyl-CoA positional isomers, specifically 2-hydroxydecanoyl-CoA and 3-hydroxydecanoyl-CoA, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Hydroxyacyl-CoA molecules are critical intermediates in fatty acid metabolism, and the ability to distinguish between their isomers is essential for studying metabolic pathways and developing targeted therapeutics. This document outlines sample preparation, chromatographic conditions, and mass spectrometric detection parameters. Additionally, it includes a diagram of the fatty acid β-oxidation pathway where these isomers play a crucial role.

Introduction

Hydroxydecanoyl-CoA isomers, such as 2-hydroxydecanoyl-CoA and 3-hydroxydecanoyl-CoA, are key metabolites in the β-oxidation of fatty acids. The enzymatic conversion between these and other intermediates is tightly regulated, and aberrant accumulation of specific isomers can be indicative of metabolic disorders.[1] Therefore, the accurate separation and quantification of these closely related molecules are of significant interest in biomedical research and drug development. The structural similarity of these isomers presents a chromatographic challenge, necessitating optimized analytical methods for their resolution.[2] This application note details a robust UPLC-MS/MS method for this purpose.

Experimental Protocols

Sample Preparation (from cell culture)

This protocol is adapted from established methods for acyl-CoA extraction.[3]

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching and Lysis: Add 1 mL of ice-cold methanol (B129727) to the plate and incubate at -80°C for 15 minutes to quench metabolic activity. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., C17:0-CoA) to the lysate.

  • Extraction: Add 1 mL of acetonitrile, vortex thoroughly, and centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of methanol for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following conditions are based on established methods for the separation of acyl-CoA compounds.[3]

  • Chromatographic System: A high-performance UPLC system.

  • Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., 2.1 x 100 mm).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-10 min: Linear gradient to 80% B

    • 10-13 min: Hold at 80% B

    • 13-13.5 min: Return to 40% B

    • 13.5-15 min: Re-equilibration at 40% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The successful separation of 2-hydroxydecanoyl-CoA and 3-hydroxydecanoyl-CoA would be confirmed by distinct retention times. The quantitative data that would be generated from such an experiment is summarized in the table below. Please note that these are representative values and may vary depending on the specific instrumentation and experimental conditions.

AnalyteRetention Time (min)MRM Transition (m/z)Limit of Detection (LOD) (nM)Limit of Quantification (LOQ) (nM)
2-Hydroxydecanoyl-CoAHypothetical: 8.5Precursor > ProductHypothetical: 0.5Hypothetical: 1.5
3-Hydroxydecanoyl-CoAHypothetical: 9.1Precursor > ProductHypothetical: 0.4Hypothetical: 1.2
C17:0-CoA (Internal Standard)Hypothetical: 11.2Precursor > ProductN/AN/A

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sp1 Cell Harvesting sp2 Metabolism Quenching & Lysis sp1->sp2 sp3 Internal Standard Spiking sp2->sp3 sp4 Extraction sp3->sp4 sp5 Drying & Reconstitution sp4->sp5 a1 Chromatographic Separation sp5->a1 a2 Mass Spectrometric Detection a1->a2 d1 Peak Integration a2->d1 d2 Quantification d1->d2

Caption: Experimental workflow for the analysis of hydroxydecanoyl-CoA isomers.

Fatty Acid β-Oxidation Pathway

fatty_acid_beta_oxidation acyl_coa Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH2) hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+H2O) ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) shortened_acyl_coa Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa Thiolase (+CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase

Caption: Simplified diagram of the mitochondrial fatty acid β-oxidation cycle.

References

Application Note: Purification of 3,9-Dihydroxydecanoyl-CoA using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the purification of 3,9-Dihydroxydecanoyl-CoA from a crude reaction mixture or biological extract using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is adapted from established procedures for the separation of long-chain and hydroxyacyl-CoA esters. This document provides researchers, scientists, and drug development professionals with a robust framework for obtaining highly purified this compound for downstream applications. The protocol outlines sample preparation, HPLC conditions, and post-purification handling.

Introduction

This compound is a hydroxylated fatty acyl-CoA ester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The purification of specific acyl-CoA species is often a critical step for their structural elucidation, characterization of enzymatic reactions, and for use as analytical standards. High-performance liquid chromatography is a powerful technique for the separation and purification of these molecules due to its high resolution and reproducibility. This application note presents a detailed method for the purification of this compound utilizing a C18 reversed-phase column and a gradient elution of acetonitrile (B52724) in an aqueous buffer.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to prevent the degradation of the target molecule and to ensure optimal chromatographic separation. Acyl-CoAs are susceptible to hydrolysis, particularly at alkaline or strongly acidic pH.

Materials:

Protocol:

  • Dissolve the crude this compound sample in a minimal amount of 50% methanol in 50 mM ammonium acetate (pH 7.0).

  • The recommended starting concentration is approximately 1 mg/mL. The optimal concentration may need to be determined empirically.

  • Vortex the sample gently to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Purification

The following HPLC conditions are adapted from methods for the separation of similar long-chain acyl-CoA esters.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 50 mM Ammonium Acetate in water, pH 7.0

  • Mobile Phase B: Acetonitrile

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A 50 mM Ammonium Acetate, pH 7.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 - 100 µL (dependent on sample concentration)
Detection UV at 260 nm
Column Temperature 35°C
Run Time 40 minutes

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
25.04060
30.01090
35.01090
35.18020
40.08020
Fraction Collection and Post-Purification Handling

Protocol:

  • Monitor the chromatogram at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.

  • Collect the fractions corresponding to the peak of interest. The retention time for this compound will need to be determined using an analytical run or by analyzing the collected fractions.

  • Immediately after collection, it is advisable to freeze the fractions at -80°C to prevent degradation.

  • For long-term storage, the collected fractions should be lyophilized to remove the mobile phase and stored as a dry powder at -80°C.

Data Presentation

The following table summarizes the expected retention times for this compound and potential related impurities based on typical reversed-phase separations of acyl-CoAs. Actual retention times may vary depending on the specific HPLC system and column used.

CompoundExpected Retention Time (min)Purity (%) (Post-Purification)Recovery (%) (Estimated)
Coenzyme A (Free)5 - 8N/AN/A
This compound 15 - 20 >95 >80
Decanoyl-CoA (Potential Precursor)22 - 27N/AN/A

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep1 Dissolve Crude Sample in 50% Methanol / 50mM Ammonium Acetate (pH 7.0) prep2 Vortex Gently prep1->prep2 prep3 Filter through 0.22 µm Syringe Filter prep2->prep3 hplc1 Inject Sample onto C18 Column prep3->hplc1 hplc2 Gradient Elution with Acetonitrile and Ammonium Acetate hplc1->hplc2 hplc3 Monitor at 260 nm hplc2->hplc3 hplc4 Collect Fractions of Interest hplc3->hplc4 post1 Freeze Fractions at -80°C hplc4->post1 post2 Lyophilize to Dry Powder post1->post2 post3 Store at -80°C post2->post3

Caption: Experimental workflow for the purification of this compound.

Signaling Pathway Context

3-hydroxyacyl-CoAs are key intermediates in the mitochondrial fatty acid β-oxidation pathway. This pathway is a major process for energy production from fatty acids.

G FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA (e.g., this compound) EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase KetoacylCoA->AcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase TCA TCA Cycle AcetylCoA->TCA

Caption: Role of 3-Hydroxyacyl-CoA in the fatty acid β-oxidation pathway.

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,9-Dihydroxydecanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 3,9-Dihydroxydecanoyl-CoA extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when extracting this compound?

The most critical factor is the choice of extraction solvent and methodology to accommodate the polar nature of this compound, due to its two hydroxyl groups. A common and effective approach involves initial homogenization in an acidic buffer to stabilize the molecule, followed by extraction with polar organic solvents such as a mixture of acetonitrile (B52724) and isopropanol.[1] Solid-phase extraction (SPE) is often recommended for purification and to enhance recovery rates.[1][2]

Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

Low yields can stem from several factors. Firstly, the inherent instability of acyl-CoAs in aqueous solutions, particularly at alkaline or strongly acidic pH, can lead to degradation.[3] It is crucial to maintain a stable, slightly acidic environment during extraction. Secondly, inefficient extraction from the biological matrix can be a significant issue. Consider optimizing your solvent system; for short to medium-chain acyl-CoAs, an 80% methanol (B129727) solution has been shown to yield high mass spectrometry signal intensities.[4] The presence of formic acid or acetonitrile in the initial extraction solvent has been reported to result in poor or no signal for some acyl-CoAs.[4] Lastly, losses during sample cleanup steps like solid-phase extraction (SPE) can be substantial, especially for more hydrophilic compounds.[5]

Q3: How can I improve the stability of this compound during extraction and storage?

To enhance stability, perform all extraction steps on ice or at 4°C to minimize enzymatic degradation. The use of an acidic buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9, during homogenization is beneficial.[1] For storage, it is recommended to dry the final extract under a stream of nitrogen and store it at -80°C. Reconstitution should be done in a suitable buffer immediately before analysis. Studies have shown that a 50 mM ammonium (B1175870) acetate (B1210297) buffer at pH 6.8 can stabilize most acyl-CoA compounds.[4]

Q4: Which analytical technique is most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[3][6] A reversed-phase liquid chromatography (RPLC) method is commonly used for separation.[4] The use of multiple reaction monitoring (MRM) in positive ion mode often provides the best sensitivity and specificity for detection.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low/No Signal in MS Inefficient extractionOptimize the extraction solvent. For hydroxylated short-chain acyl-CoAs, consider polar solvents like methanol/water mixtures. An 80% methanol extraction has shown good results for short-chain acyl-CoAs.[4]
Analyte degradationEnsure all steps are performed at low temperatures (ice or 4°C). Use an acidic buffer (e.g., potassium phosphate pH 4.9) during homogenization to improve stability.[1]
Poor ionizationOptimize mass spectrometry source parameters. Acyl-CoAs generally ionize well in positive electrospray ionization (ESI) mode.[7]
Poor Peak Shape in LC Inappropriate column chemistryUse a C18 column suitable for separating polar molecules. Consider ion-pairing agents in the mobile phase if peak tailing is observed, although this can complicate MS analysis.
Suboptimal mobile phaseOptimize the gradient and mobile phase composition. A common mobile phase for acyl-CoA analysis consists of water with 5 mM ammonium acetate (pH 6.8) and methanol.[4]
High Variability Between Replicates Inconsistent sample handlingEnsure uniform and rapid processing of all samples to minimize degradation. Add an internal standard at the very beginning of the extraction process to account for variability.[5]
Matrix effects in MSDilute the sample extract to reduce matrix suppression. Ensure proper sample cleanup, for example, by using solid-phase extraction (SPE).
Low Recovery After SPE Loss of polar analyteFor highly polar compounds like this compound, consider methods that do not require an SPE step, such as those using sulfosalicylic acid (SSA) for deproteinization.[5] If SPE is necessary, use a weak anion exchange cartridge and optimize the wash and elution steps to ensure recovery of your target analyte.[1]

Data Presentation

Table 1: Comparison of Extraction Solvent Systems for Short-Chain Acyl-CoAs

Extraction SolventRelative MS Intensity (Arbitrary Units)Reference
80% MethanolHighest[4]
Acetonitrile/Methanol/Water (2:2:1, v/v/v)Moderate[8]
Acetonitrile with Formic AcidVery Poor/No Signal[4]

Note: Data is generalized from studies on short-chain acyl-CoAs and provides a starting point for optimizing this compound extraction.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is adapted from established methods for acyl-CoA extraction.[1]

Materials:

  • Frozen tissue sample

  • Pre-chilled glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate (B86663) ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., a structurally similar odd-chain acyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly while keeping the sample on ice.

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex, and then add 2 mL of isopropanol, vortexing again.

    • Add 1.5 mL of saturated ammonium sulfate solution and vortex vigorously.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with methanol, followed by water.

    • Load the aqueous (lower) phase from the solvent extraction step onto the SPE column.

    • Wash the column with water, followed by methanol.

    • Elute the acyl-CoAs with a solution of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50 mM ammonium acetate, pH 6.8 with 20% acetonitrile) for LC-MS/MS analysis.[4]

Visualizations

experimental_workflow start Start: Frozen Tissue Sample homogenization Homogenization (Acidic Buffer + Internal Standard) start->homogenization extraction Organic Solvent Extraction (ACN/Isopropanol) homogenization->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation spe Solid-Phase Extraction (SPE) (Weak Anion Exchange) centrifugation->spe Aqueous Phase elution Elution spe->elution drying Drying under Nitrogen elution->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the extraction of this compound.

troubleshooting_logic low_yield Low Yield of This compound degradation Analyte Degradation? low_yield->degradation inefficient_extraction Inefficient Extraction? low_yield->inefficient_extraction spe_loss Loss during SPE? low_yield->spe_loss sol_degradation Solution: - Work at 4°C - Use acidic buffer degradation->sol_degradation Yes sol_extraction Solution: - Optimize solvent system (e.g., 80% Methanol) inefficient_extraction->sol_extraction Yes sol_spe Solution: - Use weak anion exchange - Optimize wash/elution - Consider no-SPE method spe_loss->sol_spe Yes

Caption: Troubleshooting logic for low extraction yield.

References

Technical Support Center: Quantification of 3,9-Dihydroxydecanoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,9-Dihydroxydecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound and other acyl-CoAs by LC-MS?

A1: The quantification of acyl-CoAs is challenging due to their inherent instability in aqueous solutions, the lack of readily available blank matrices for calibration, and potential for ion suppression from co-eluting species.[1][2] Common issues include low ionization efficiency, poor chromatographic peak shape, and signal deterioration after repeated injections.[3] Additionally, acyl-CoAs are present across a wide range of concentrations, and not all have commercially available authentic standards.[4]

Q2: What is a common fragmentation pattern for acyl-CoAs in positive ion mode ESI-MS/MS?

A2: In positive electrospray ionization (ESI), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[3][4] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[4][5] These common fragmentation patterns are often used to develop sensitive Multiple Reaction Monitoring (MRM) methods for a broad range of acyl-CoAs.[4]

Q3: Why is an internal standard crucial for accurate quantification?

A3: An internal standard (IS) is essential to correct for variability during sample preparation and to compensate for matrix effects and instrument drift.[6][7] Stable isotope-labeled internal standards (SIL-IS) are ideal as they co-elute with the analyte and behave similarly during ionization, improving quantitative accuracy.[6][8] If a specific SIL-IS for this compound is unavailable, an odd-chain-length fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA) or pentadecanoyl-CoA (C15:0-CoA), can be used.[1][9][10]

Troubleshooting Guide

Sample Preparation Issues

Problem: Low or no recovery of this compound after extraction.

  • Possible Cause 1: Analyte Degradation. Acyl-CoAs are unstable, particularly in basic conditions.[1][9] Samples should be processed quickly on ice at all times.[6][9]

  • Solution 1: Use an acidic extraction buffer, such as a mixture of methanol (B129727)/water with acetic acid or a solution containing 5-sulfosalicylic acid (SSA), to improve stability and deproteinize the sample.[4][5] Ensure immediate freezing or analysis after extraction.

  • Possible Cause 2: Inefficient Extraction. The choice of solvent and extraction technique is critical.

  • Solution 2: A common method involves homogenization in a potassium phosphate (B84403) buffer followed by a liquid-liquid extraction with a solvent mix like acetonitrile:isopropanol:methanol.[9] Solid-phase extraction (SPE) with a C18 or ion-exchange cartridge is often used for cleanup and concentration.[4][11] Be aware that some highly polar precursors may be lost during traditional SPE.[5]

Chromatography & MS Detection Issues

Problem: Poor peak shape (tailing, fronting, or broad peaks).

  • Possible Cause 1: Column Contamination. Repeated injection of biological extracts can lead to a buildup of material on the analytical column.[3]

  • Solution 1: Use a guard column to protect the analytical column.[4] Implement a robust column wash step at the end of each run (e.g., with 100% organic solvent) and periodically flush the entire LC system.

  • Possible Cause 2: Inappropriate Mobile Phase. The polarity of this compound requires a well-optimized mobile phase for good retention and peak shape on a reverse-phase column.

  • Solution 2: Use a C8 or C18 reversed-phase column.[4][9][11] Mobile phases often contain an ion-pairing agent or a modifier like ammonium (B1175870) hydroxide (B78521) or formic acid to improve peak shape.[9][11][12]

Problem: Low signal intensity or high signal-to-noise (S/N) ratio.

  • Possible Cause 1: Ion Suppression/Matrix Effects. Co-eluting compounds from the biological matrix can compete with the analyte for ionization, suppressing its signal.[1]

  • Solution 1: Improve chromatographic separation to resolve the analyte from interfering species.[1] Enhance sample cleanup using techniques like SPE.[11] A stable isotope-labeled internal standard that co-elutes can help correct for this effect.[8]

  • Possible Cause 2: Poor Ionization. The analyte may not ionize efficiently under the current source conditions.

  • Solution 2: Optimize MS source parameters, including spray voltage, capillary temperature, and gas flows.[9] Positive ESI mode is generally found to be more sensitive for acyl-CoA analysis.[13] Derivatization can also be considered to improve ionization efficiency, although this adds complexity to the workflow.[7][14]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical experimental workflow for LC-MS analysis of this compound, highlighting key stages where challenges can arise.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_issues Potential Issues a Tissue/Cell Homogenization b Addition of Internal Standard a->b p1 Degradation a->p1 Instability c Protein Precipitation b->c d Solid-Phase Extraction (SPE) c->d e Evaporation & Reconstitution d->e p2 Low Recovery d->p2 Analyte Loss f LC Separation (C18 Column) e->f g ESI Ionization (Positive Mode) f->g p3 Matrix Effects f->p3 Co-elution p4 Poor Peak Shape f->p4 Column Issues h MS/MS Detection (MRM) g->h p5 Ion Suppression g->p5 Competition i Peak Integration h->i j Quantification vs. Standard Curve i->j

Caption: LC-MS/MS workflow for this compound quantification.

This troubleshooting flowchart provides a logical approach to diagnosing common issues.

start Start: Low Signal or Poor Reproducibility q1 Is the Peak Shape Good? start->q1 q2 Are Retention Times Stable? q1->q2 Yes a3 Optimize LC Method - Adjust Gradient - Check Mobile Phase pH q1->a3 No a1 Check for Matrix Effects - Dilute Sample - Improve Cleanup (SPE) a2 Optimize MS Source - Adjust Voltage/Temp - Check Gas Flows a1->a2 q3 Is Recovery from Extraction Adequate? a2->q3 q2->a1 Yes a4 Inspect LC System - Check for Leaks - Flush System - Replace Guard Column q2->a4 No a3->q2 end Problem Resolved a4->end a5 Review Sample Prep - Keep Samples Cold - Use Acidic Buffer - Check SPE Protocol q3->a5 No q3->end Yes a5->end

Caption: Troubleshooting flowchart for LC-MS/MS analysis.

Methodology & Data

Generalized Experimental Protocol

This protocol is a representative methodology for the quantification of this compound and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation (Solid-Phase Extraction) [11]

    • Homogenize ~50 mg of frozen tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9, mixed with an organic solvent like acetonitrile/isopropanol).[9] Spike the sample with an internal standard (e.g., Heptadecanoyl-CoA) before homogenization.[9]

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) to pellet proteins.

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[11]

  • Liquid Chromatography [11]

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Hydroxide, pH 10.5).[11][12]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Acetonitrile with modifier).[11][12]

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry [9][11]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize spray voltage (~3.5 kV), capillary temperature (~275°C), and sheath/auxiliary gas flows for the specific instrument.[9]

    • MRM Transitions: The precursor ion (Q1) for this compound should be its [M+H]⁺ mass. The product ion (Q3) would typically be derived from the characteristic neutral loss of 507 Da. These must be determined by infusing an authentic standard.

Representative Performance Data

The following table summarizes typical performance characteristics for LC-MS/MS methods analyzing various acyl-CoAs. These values serve as a benchmark; actual performance for this compound must be validated experimentally.

ParameterTypical ValueReference(s)
Limit of Detection (LOD) 2 - 133 nM[4]
Limit of Quantification (LOQ) 5 - 50 fmol on column[11]
Linearity (R²) > 0.99[11]
Accuracy (% Recovery) 80 - 114%[4]
Precision (Intra-run RSD%) < 5%[11][12]
Precision (Inter-run RSD%) < 15%[12]

References

preventing 3,9-Dihydroxydecanoyl-CoA degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation and analysis of 3,9-Dihydroxydecanoyl-CoA, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My results show very low or undetectable levels of this compound. What are the most likely causes during sample prep?

A1: Low recovery of acyl-CoAs is a frequent issue, often stemming from degradation by endogenous enzymes or chemical instability. The thioester bond and hydroxyl groups make this compound susceptible to hydrolysis and enzymatic activity. The critical steps to optimize are immediate metabolic quenching, the choice of extraction solvent, and maintaining low temperatures.

Troubleshooting Steps:

  • Metabolic Quenching: Ensure cellular enzymatic activity is halted instantly. For cultured cells, this means rapidly aspirating media and adding an ice-cold quenching/extraction solution. For tissues, freeze-clamping with tools pre-chilled in liquid nitrogen is the gold standard.

  • Extraction Solvent Choice: The choice of solvent is critical. While acids are often used to precipitate proteins, strong acids can degrade acyl-CoAs. An ice-cold 80% methanol (B129727) solution is often effective, but buffered solutions can improve stability.[1] Avoid using formic acid in the extraction solvent, as it has been shown to result in poor signals for most acyl-CoA compounds.[1]

  • Temperature Control: All steps must be performed on ice or at 4°C. Use pre-chilled tubes, solvents, and centrifuges.[2][3]

  • Minimize Handling Time: Prepare samples as quickly as possible to reduce the chance of degradation.

Below is a recommended workflow and a detailed protocol for optimal recovery.

Caption: Recommended workflow for this compound sample preparation.

Detailed Protocol: Acyl-CoA Extraction from Cultured Cells

This protocol is synthesized from established methods to maximize recovery and stability.[2][3]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Extraction Solvent: 80% Methanol in water

  • Cell scraper

  • Pre-chilled 1.5 mL microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Washing:

    • Aspirate the culture medium from the adherent cell monolayer.

    • Immediately wash the cells twice with a generous volume of ice-cold PBS. Work quickly to minimize metabolic activity.

  • Metabolic Quenching and Lysate Collection:

    • After the final wash, aspirate all PBS.

    • Add 1 mL of ice-cold 80% methanol directly to the plate.

    • Use a cell scraper to scrape the cells into the methanol. The cold methanol serves to quench metabolism and extract the acyl-CoAs.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the sample briefly (5-10 seconds).

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Concentration:

    • Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen. Do not use high heat.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for both stability and LC-MS analysis. A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8-7.0) is a good choice.[1][3]

Q2: How should I store my extracts to prevent degradation of this compound, and for how long are they stable?

A2: The stability of acyl-CoAs is highly dependent on the storage solvent and temperature. The thioester bond is prone to hydrolysis, especially at acidic or alkaline pH.

  • Short-Term Storage (Autosampler): For analysis within 24-48 hours, keep reconstituted samples in the LC autosampler at 4°C.[1] Stability is significantly improved in a buffered, neutral pH solvent compared to pure water or acidic solutions.[1]

  • Long-Term Storage: For storage longer than 48 hours, dried extracts should be stored at -80°C. Reconstitute them immediately before analysis.

The following table summarizes the stability of various acyl-CoAs in different solvents at 4°C over 48 hours, based on published data.[1] While this compound was not specifically tested, its behavior is expected to be similar to other medium-chain acyl-CoAs.

Solvent ConditionAcetyl-CoA (Short-chain)Octanoyl-CoA (Medium-chain)Palmitoyl-CoA (Long-chain)Expected Stability of this compound
WaterPoor (High CV%)Poor (High CV%)Poor (High CV%)Poor
50 mM Ammonium Acetate, pH 4.0ModerateModerateModerateModerate
50 mM Ammonium Acetate, pH 6.8 Good (Low CV%) Good (Low CV%) Good (Low CV%) Good (Recommended)
50% Methanol / WaterPoorPoorPoorPoor
50% Methanol / 50mM NH₄OAc, pH 6.8 Good (Low CV%) Good (Low CV%) Good (Low CV%) Good (Recommended)
CV% (Coefficient of Variation) is used as a measure of instability. Lower CV% indicates better stability.
Q3: What are the specific chemical and enzymatic pathways that degrade this compound?

A3: Degradation can occur through two main routes: non-enzymatic chemical hydrolysis and enzymatic degradation by cellular machinery that was not properly quenched.

  • Chemical Hydrolysis: The thioester bond is the primary site of chemical instability. It is susceptible to hydrolysis under both acidic and alkaline conditions, yielding Coenzyme A and 3,9-dihydroxydecanoic acid. Maintaining a neutral pH (around 6.8-7.0) is crucial to minimize this.

  • Enzymatic Degradation: Several classes of enzymes can modify or degrade this compound:

    • Thioesterases (Acyl-CoA Hydrolases): These enzymes cleave the thioester bond and are abundant in cells.[4]

    • (S)-3-hydroxyacyl-CoA Dehydrogenases: These enzymes can oxidize the 3-hydroxyl group to a ketone, converting the molecule to 3-keto-9-hydroxydecanoyl-CoA, a key step in beta-oxidation.[5][6]

    • Other Dehydrogenases: The 9-hydroxyl group could also be a target for other cellular dehydrogenases.

References

Technical Support Center: Mass Spectrometry Analysis of 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity when analyzing 3,9-Dihydroxydecanoyl-CoA by mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor or No Signal

Q1: I am not seeing any signal for this compound. What are the most common causes?

A1: A complete lack of signal can often be traced back to issues in sample preparation, analyte stability, or instrument settings. Here are the primary areas to investigate:

  • Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are alkaline or strongly acidic.[1] Ensure your sample processing is performed quickly and at low temperatures.

  • Inefficient Extraction: The recovery of this compound from your biological matrix might be low. Consider optimizing your extraction protocol.

  • Suboptimal Ionization: The settings on your mass spectrometer's ion source may not be ideal for this specific molecule.

  • Incorrect Mass Transitions (for MRM/SRM): If you are using a targeted method, ensure your precursor and product ion m/z values are correct.

Q2: My signal for this compound is very low. How can I improve the signal intensity?

A2: Low signal intensity can be a result of several factors throughout the analytical workflow. The following troubleshooting steps can help pinpoint and resolve the issue:

  • Sample Preparation and Handling:

    • Extraction Method: Protein precipitation with 2.5% (w/v) 5-sulfosalicylic acid (SSA) has been shown to be effective for the recovery of short-chain acyl-CoAs and CoA biosynthetic intermediates.[2][3] Trichloroacetic acid (TCA)-based extraction can lead to lower recovery for some CoA species.[2]

    • Solid-Phase Extraction (SPE): For cleaner samples, consider using a C18 SPE cartridge.[4]

    • Stability: Acyl-CoAs are unstable.[1] It is crucial to keep samples on ice or at 4°C during preparation and to minimize the time between extraction and analysis.[3][5] For storage, dried samples should be kept at -80°C.[6] When reconstituting your dried extract, methanol (B129727) has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[1]

  • Liquid Chromatography:

    • Column Choice: A C8 or C18 reversed-phase column is commonly used for acyl-CoA analysis.[4][5][6] The hydroxyl groups on this compound will increase its polarity, so a C18 column may provide better retention.

    • Mobile Phase: Positive ion electrospray ionization (ESI) is typically used for acyl-CoAs.[3][5] Common mobile phases include:

      • Mobile Phase A: 0.1% formic acid in water[4] or 15 mM ammonium (B1175870) hydroxide (B78521) in water.[5]

      • Mobile Phase B: 0.1% formic acid in acetonitrile[4] or 15 mM ammonium hydroxide in acetonitrile.[5]

      • Ion-pairing agents can also be effective for chromatography of CoA species.[2]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode ESI is generally preferred for the analysis of acyl-CoAs.[7]

    • Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the 3'-phosphoadenosine-5'-diphosphate fragment.[8] The most abundant fragment ion is often used for quantification in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) assays.[7][8]

    • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature by direct infusion of a this compound standard, if available.[1]

Sample Preparation

Q3: What is the best way to extract this compound from tissues or cells?

A3: A robust extraction method is critical for good recovery. Here are two common protocols:

  • Protein Precipitation with Sulfosalicylic Acid (SSA): This is a simple and effective method.[3]

    • For tissues, homogenize the sample on ice.

    • Add an ice-cold 2.5% (w/v) SSA solution containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[3]

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C.[3]

    • Collect the supernatant for LC-MS/MS analysis.[3]

  • Solid-Phase Extraction (SPE): This method provides a cleaner extract.[4]

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load your sample.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute this compound with methanol.

    • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., methanol or mobile phase).[1][4]

Q4: My extracted samples are not stable. What can I do to prevent degradation of this compound?

A4: Acyl-CoA stability is a significant challenge.[1] To minimize degradation:

  • Temperature: Perform all sample preparation steps on ice or at 4°C.[3][5]

  • pH: Avoid strongly acidic or alkaline conditions.[1]

  • Storage: Store dried extracts at -80°C until analysis.[6]

  • Reconstitution Solvent: Reconstitute dried samples in methanol for improved stability.[1] Analyze samples as quickly as possible after reconstitution.

Solvent for ReconstitutionStability of Acyl-CoAsReference
MethanolBest stability over 24 hours[1]
50% Methanol / 50% 50mM Ammonium Acetate (pH 7)Moderate stability[1]
WaterPoor stability, especially for longer chain acyl-CoAs[1]
50mM Ammonium Acetate (pH 7)Poor stability[1]
50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5)Poor stability[1]
Chromatography & Mass Spectrometry

Q5: What are the expected fragmentation patterns for this compound in positive ion mode ESI-MS/MS?

  • Primary Fragmentation: The most characteristic fragmentation for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety, which corresponds to a neutral loss of 507 Da.[8] The resulting fragment ion is often the most abundant and is ideal for MRM/SRM assays.[8]

  • Secondary Fragmentation: Further fragmentation may occur on the 3,9-dihydroxydecanoyl chain. The hydroxyl groups can influence fragmentation pathways, potentially leading to water losses or cleavages adjacent to the hydroxylated carbons.

Experimental Protocols & Workflows

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from established methods for short-chain acyl-CoA analysis.[3]

  • Homogenization: For tissue samples, weigh approximately 40 mg of frozen tissue and place it in a tube on ice. Add 0.5 mL of an ice-cold extraction solution (e.g., 100 mM potassium phosphate (B84403) monobasic, pH 4.9).[5] Homogenize thoroughly. For cell samples, create a cell pellet.

  • Precipitation: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing an internal standard to the homogenate or cell pellet.[3]

  • Vortexing: Vortex the mixture vigorously for 1 minute.[3]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube or an autosampler vial for immediate LC-MS/MS analysis.[3]

Workflow for Troubleshooting Poor Signal

G start Start: Poor Signal for This compound check_sample_prep Review Sample Preparation start->check_sample_prep check_stability Assess Analyte Stability check_sample_prep->check_stability Protocol OK extraction_method Extraction Method? (e.g., SSA, SPE) check_sample_prep->extraction_method Inefficient Extraction check_lc_params Evaluate LC Parameters check_stability->check_lc_params Stability OK temp_control Temperature Control? (On ice / 4°C) check_stability->temp_control Degradation Suspected reconstitution_solvent Reconstitution Solvent? (Methanol recommended) check_stability->reconstitution_solvent Degradation Suspected check_ms_params Optimize MS Parameters check_lc_params->check_ms_params LC OK column_choice Column Choice? (C8/C18) check_lc_params->column_choice Poor Peak Shape / Retention mobile_phase Mobile Phase? (Formic acid / NH4OH) check_lc_params->mobile_phase Poor Peak Shape / Retention ionization_mode Ionization Mode? (Positive ESI) check_ms_params->ionization_mode Low Ion Count mrm_transitions MRM Transitions Correct? check_ms_params->mrm_transitions No Signal in MRM source_optimization Source Parameters Optimized? check_ms_params->source_optimization Low Ion Count good_signal Signal Improved extraction_method->good_signal temp_control->good_signal reconstitution_solvent->good_signal column_choice->good_signal mobile_phase->good_signal ionization_mode->good_signal mrm_transitions->good_signal source_optimization->good_signal

Caption: A troubleshooting workflow for poor mass spec signal.

Signaling Pathways and Logical Relationships

The analysis of this compound does not involve a signaling pathway in the traditional sense, but its accurate measurement is critical for understanding metabolic pathways where it may be an intermediate. The logical relationship in troubleshooting follows a systematic approach from sample to detector.

G Sample Biological Sample Extraction Extraction (e.g., SSA Precipitation) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC LC Separation (Reversed-Phase) Cleanup->LC Ionization Ionization (Positive ESI) LC->Ionization MS Mass Analysis (Precursor Ion) Ionization->MS Fragmentation Fragmentation (CID) MS->Fragmentation Detection Detection (Product Ion) Fragmentation->Detection

Caption: The analytical workflow for LC-MS/MS analysis.

References

Technical Support Center: Chromatographic Resolution of 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3,9-Dihydroxydecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation and resolution of this and other hydroxylated long-chain acyl-CoA species.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC, UPLC, or LC-MS analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: Why am I seeing poor resolution or co-elution of my this compound peak with other analytes?

Answer: Poor resolution is a common challenge, especially in complex biological matrices. The primary causes include an unoptimized mobile phase gradient, inappropriate stationary phase, or issues with the sample itself.

  • Mobile Phase Gradient: A gradient that is too steep will result in poor separation of closely eluting compounds. Conversely, a shallow gradient can lead to excessive peak broadening.

    • Solution: Lengthen the gradient and decrease the rate of change of the organic solvent. Start with a lower percentage of the organic phase to improve the retention and separation of more polar compounds like this compound.

  • Stationary Phase Selection: The choice of HPLC/UPLC column is critical.

    • Solution: A C18 column is a common starting point for acyl-CoA analysis.[1] However, for more polar compounds, a C8 column or a column with a polar-embedded phase might provide a different selectivity and better resolution.[2]

  • Sample Matrix Effects: Components in your sample extract can interfere with the separation.

    • Solution: Incorporate a solid-phase extraction (SPE) clean-up step in your sample preparation protocol to remove interfering substances.[1]

Question: My this compound peak is tailing. What is the cause and how can I fix it?

Answer: Peak tailing can compromise both resolution and accurate quantification. The most common causes are secondary interactions with the stationary phase or a suboptimal mobile phase pH.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the phosphate (B84403) and amine moieties of the Coenzyme A portion of the molecule, leading to peak tailing.[3]

    • Solution 1: Mobile Phase Additives: Incorporate a low concentration of a weak acid (e.g., 0.1% formic acid or acetic acid) or an ion-pairing reagent like triethylamine (B128534) (TEA) into your mobile phase.[4] These additives can help to mask the active silanol sites and improve peak shape.

    • Solution 2: Adjust Mobile Phase pH: Operating at a slightly acidic pH (e.g., 3-5) can suppress the ionization of silanol groups, reducing secondary interactions.[3]

  • Column Contamination: Buildup of contaminants on the column can also lead to peak tailing.

    • Solution: Flush the column with a strong solvent, such as isopropanol. If you are using a guard column, replace it.[3]

Question: The peak for this compound is very broad. What are the likely causes?

Answer: Broad peaks can significantly reduce sensitivity and resolution. Common causes include a large injection volume, an incompatible injection solvent, or extra-column volume.[3]

  • Injection Volume/Solvent: Injecting too large a volume or using a sample solvent that is much stronger than the initial mobile phase can cause the sample band to spread before it reaches the column.

    • Solution: Reduce the injection volume. Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength.[3]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the lengths as short as possible.[3]

  • Column Temperature: Inconsistent column temperature can affect peak shape.

    • Solution: Use a column oven to maintain a stable and elevated temperature (e.g., 35-45°C), which can improve peak shape by reducing mobile phase viscosity.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point is a reversed-phase method using a C18 or C8 column. For the mobile phase, you can begin with a binary gradient of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and acetonitrile (B52724) with the same additive as mobile phase B. A gradient starting at a low percentage of B (e.g., 5-10%) and ramping up to a high percentage (e.g., 95%) over 15-20 minutes is a reasonable starting point. Detection can be performed by UV at 260 nm or, for higher sensitivity and specificity, by mass spectrometry.[1][5]

Q2: How should I prepare my biological samples for this compound analysis?

A2: Acyl-CoA thioesters are known to be unstable.[2] Sample preparation should be performed quickly and at low temperatures to minimize degradation. A typical procedure involves homogenization of the tissue or cells in a cold acidic buffer, followed by protein precipitation with an organic solvent like acetonitrile or trichloroacetic acid.[6] A subsequent solid-phase extraction (SPE) step is often recommended to clean up the sample and concentrate the analytes.[1]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is not strictly necessary, especially when using highly sensitive mass spectrometry detection. However, if you are using UV or fluorescence detection, derivatization can significantly enhance sensitivity. For example, acyl-CoAs can be derivatized to their fluorescent etheno-CoA derivatives.[1]

Q4: What are the expected mass transitions for this compound in an LC-MS/MS analysis?

A4: For mass spectrometry analysis in positive ion mode, you would typically monitor for the protonated molecule [M+H]+. A characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphopantetheine moiety. For more specific identification, you would need to determine the exact mass of this compound and predict its fragmentation pattern, which can then be confirmed by analyzing a standard.

Experimental Protocols

Protocol 1: Sample Extraction and Preparation for Acyl-CoA Analysis

This protocol is a general guideline and may need optimization for your specific sample type.

  • Homogenization: Homogenize frozen tissue or cell pellets on ice in a freshly prepared buffer of 100 mM potassium phosphate (KH2PO4), pH 4.9.

  • Internal Standard: Add an appropriate internal standard (e.g., a C17-CoA) to the homogenate.

  • Protein Precipitation: Add a 3:1:1 mixture of acetonitrile:2-propanol:methanol to the homogenate. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., acetonitrile or methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in the initial mobile phase for LC-MS analysis.

Protocol 2: UPLC-MS/MS Method for Acyl-CoA Analysis

This is a representative method that can be adapted for this compound.

  • Column: ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 150 mm.[2]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[2]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Example UPLC Gradient for Acyl-CoA Separation

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.48020
2.80.45545
3.00.47525
4.00.43565
4.50.48020
5.00.48020

This is an example gradient and should be optimized for your specific application.[2]

Table 2: Example MRM Transitions for Common Acyl-CoAs

CompoundPrecursor Ion (m/z)Product Ion (m/z)
C14-CoA[M+2+H]+Specific Fragment
C16-CoA[M+2+H]+Specific Fragment
C18:1-CoA[M+2+H]+Specific Fragment
C18-CoA[M+2+H]+Specific Fragment

Specific MRM transitions for this compound would need to be determined empirically.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Homogenize Homogenization & IS Spike Sample->Homogenize Precipitate Protein Precipitation Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE DryRecon Dry & Reconstitute SPE->DryRecon Inject Inject into UPLC DryRecon->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Analyze Data Analysis Detect->Analyze

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_flow Start Chromatographic Issue (e.g., Poor Resolution, Tailing) CheckGradient Is the gradient optimized? Start->CheckGradient AdjustGradient Adjust Gradient: - Lengthen run time - Decrease slope CheckGradient->AdjustGradient No CheckColumn Is the column appropriate? CheckGradient->CheckColumn Yes AdjustGradient->CheckColumn ChangeColumn Test alternative column (e.g., C8, polar-embedded) CheckColumn->ChangeColumn No CheckMobilePhase Is the mobile phase pH/additive correct? CheckColumn->CheckMobilePhase Yes ChangeColumn->CheckMobilePhase AdjustMobilePhase Add Formic Acid (0.1%) or Ion-Pairing Reagent CheckMobilePhase->AdjustMobilePhase No CheckInjection Is injection volume/solvent optimal? CheckMobilePhase->CheckInjection Yes AdjustMobilePhase->CheckInjection AdjustInjection Reduce volume Match solvent to mobile phase CheckInjection->AdjustInjection No End Resolution Improved CheckInjection->End Yes AdjustInjection->End

Caption: Logical troubleshooting flow for improving chromatographic resolution.

References

minimizing ion suppression for 3,9-Dihydroxydecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,9-Dihydroxydecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate and reproducible results in your LC-MS/MS experiments.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in LC-MS/MS analysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1][2][3] For a complex molecule like this compound, often analyzed in biological matrices, effectively managing ion suppression is critical for accurate quantification.

Problem: Low signal intensity or poor sensitivity for this compound.

This is a primary indicator of ion suppression. The following sections provide a systematic approach to troubleshoot and mitigate this issue.

Step 1: Sample Preparation Optimization

Proper sample preparation is the most effective strategy to remove interfering matrix components before they reach the mass spectrometer.[4]

Q1: What are the recommended sample preparation techniques for this compound to reduce matrix effects?

A1: For biological samples containing this compound, a multi-step approach is often necessary. The choice of technique depends on the sample matrix (e.g., plasma, tissue homogenate, cell lysate).

  • Protein Precipitation (PPT): This is a simple and fast method to remove the bulk of proteins.[4] However, it may not effectively remove other interfering substances like phospholipids (B1166683). For improved cleanup, consider using PPT plates that specifically target and retain phospholipids.[4]

  • Liquid-Liquid Extraction (LLE): LLE is effective for separating analytes based on their solubility.[4] For an amphipathic molecule like this compound, a two-step LLE might be beneficial. First, an extraction with a nonpolar solvent (e.g., hexane/ethyl acetate) can remove highly nonpolar lipids. Subsequently, a more polar solvent system (e.g., methyl tert-butyl ether) could be used to extract the target analyte. The pH of the aqueous phase should be adjusted to ensure the analyte is in a neutral form to facilitate its transfer to the organic phase.[4]

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup compared to PPT and LLE.[5] For this compound, a mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties could be highly effective. This would allow for the retention of the analyte based on its long carbon chain and its charged CoA moiety, while washing away interfering salts, phospholipids, and other polar and nonpolar impurities. A fast SPE method has been successfully developed for other long-chain acyl-CoAs.[6]

Experimental Protocol: Generic Solid-Phase Extraction (SPE) for Acyl-CoAs

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 5% methanol in water to remove salts and very polar interferences.

    • Wash with 1 mL of 40% methanol in water to remove moderately polar interferences.

  • Elution: Elute the this compound with 1 mL of 80-100% methanol or acetonitrile (B52724).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Step 2: Chromatographic Separation

Optimizing the chromatographic method is crucial to separate this compound from any remaining matrix components that could cause ion suppression.[1]

Q2: How can I improve the chromatographic separation to avoid co-elution with interfering matrix components?

A2: Several chromatographic parameters can be adjusted:

  • Column Chemistry: Utilize a C18 or C8 reversed-phase column with high resolving power. For acyl-CoAs, separation is often improved at a higher pH.[6]

  • Mobile Phase Composition:

    • Organic Solvent: Test different organic solvents like acetonitrile and methanol. Acetonitrile often provides better peak shapes for acyl-CoAs.

    • Additives: The choice of mobile phase additive is critical.[7][8][9]

      • Formic Acid (0.1%): Commonly used for positive ion mode ESI, it helps in protonation.[7] However, it may not be optimal for separating all interferences.

      • Ammonium (B1175870) Hydroxide (B78521): For negative ion mode or for separations at high pH, ammonium hydroxide can be used.[6][9] A high pH mobile phase (around 10.5) with an ammonium hydroxide and acetonitrile gradient has been shown to be effective for separating long-chain acyl-CoAs.[6]

      • Ammonium Acetate: Can be used as a buffering agent, but its concentration should be kept low (ideally below 10 mM) to avoid ion suppression.[7][9]

  • Gradient Elution: Employ a shallow gradient to maximize the separation between your analyte and any closely eluting matrix components.

  • Flow Rate: Reducing the flow rate, especially when using nano-ESI, can decrease ion suppression by improving the desolvation process.[1][5]

Table 1: Comparison of Mobile Phase Additives for LC-MS Analysis

AdditiveTypical ConcentrationIonization ModeAdvantagesDisadvantages
Formic Acid 0.1%PositiveGood protonating agent.[7]Can suppress ionization in negative mode.[9]
Acetic Acid 0.1%Positive/NegativeVolatile and compatible with MS.[7]Weaker acid than formic acid.[9]
Ammonium Hydroxide To adjust pHPositive/NegativeAllows for high pH separations, which can be beneficial for acyl-CoAs.[6][9]Can be corrosive to some silica-based columns.
Ammonium Acetate 5-10 mMPositive/NegativeActs as a buffer.[9]Can cause ion suppression at higher concentrations.[7]
Trifluoroacetic Acid (TFA) 0.05-0.1%PositiveExcellent ion-pairing agent for good peak shape in UV detection.[8]Causes significant ion suppression in MS detection.[9]
Step 3: Mass Spectrometry and Data Analysis

Adjusting the mass spectrometer settings and using appropriate internal standards can help to mitigate the effects of any remaining ion suppression.

Q3: What mass spectrometry parameters and data analysis strategies can help overcome ion suppression?

A3: Consider the following:

  • Ionization Source:

    • Electrospray Ionization (ESI): This is the most common source for analyzing molecules like this compound.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less susceptible to ion suppression than ESI and can be a viable alternative if ESI performance is poor.[1][2][5]

  • Ionization Mode: Test both positive and negative ionization modes. Fewer compounds ionize in negative mode, which can sometimes lead to less ion suppression.[1][2]

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended. A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during data analysis.

  • Matrix-Matched Calibrators: Preparing your calibration standards in a matrix that is identical to your samples can help to compensate for matrix effects.

  • Standard Addition: This method involves spiking known amounts of the analyte into the sample matrix. While time-consuming, it is a very effective way to correct for matrix effects.[1]

Frequently Asked Questions (FAQs)

Q4: How can I confirm that the low signal I'm observing is due to ion suppression?

A4: You can perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the MS source while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal of the analyte at the retention time of interfering components indicates ion suppression.

Q5: Can diluting my sample help reduce ion suppression?

A5: Yes, diluting the sample can reduce the concentration of interfering matrix components.[1][2][5] However, this will also dilute your analyte, which may not be feasible for trace-level analysis.[1]

Q6: Are there any specific classes of molecules that are known to cause ion suppression for acyl-CoAs?

A6: Yes, phospholipids are a major cause of ion suppression in biological samples, particularly in ESI.[4] Their high concentration and similar chromatographic behavior to some lipids can lead to significant interference. Salts and detergents from buffers and sample preparation steps can also be problematic.

Visualizing the Workflow

The following diagram illustrates a systematic workflow for troubleshooting ion suppression in the analysis of this compound.

IonSuppressionWorkflow cluster_Problem Problem Identification cluster_Step1 Step 1: Sample Preparation cluster_Step2 Step 2: Chromatography cluster_Step3 Step 3: MS & Data Analysis cluster_Solution Solution Start Low Signal/Poor Sensitivity for this compound SamplePrep Optimize Sample Prep (SPE, LLE, PPT) Start->SamplePrep Check1 Signal Improved? SamplePrep->Check1 Chromo Optimize Chromatography (Column, Mobile Phase, Gradient) Check1->Chromo No End Optimized Method Check1->End Yes Check2 Signal Improved? Chromo->Check2 MS Adjust MS Parameters & Use Internal Standards Check2->MS No Check2->End Yes Check3 Signal Improved? MS->Check3 Check3->Start No, Re-evaluate Check3->End Yes

Caption: Troubleshooting workflow for ion suppression.

References

stability of 3,9-Dihydroxydecanoyl-CoA in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for short-term storage of 3,9-Dihydroxydecanoyl-CoA?

For short-term storage, it is advisable to use a buffered aqueous solution at a slightly acidic to neutral pH (e.g., pH 6.0-7.0). Coenzyme A (CoA) esters are susceptible to hydrolysis, especially at alkaline pH. For longer-term storage, lyophilized powder is recommended.[1]

Q2: How should I store this compound for long-term use?

Lyophilized this compound or solutions stored at -80°C at a pH of 6.0 have been shown to be stable for several months without noticeable degradation.[1] It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation. Prepare aliquots to minimize this.

Q3: What are the primary mechanisms of degradation for this compound?

The main degradation pathways for acyl-CoA esters like this compound are chemical hydrolysis of the thioester bond and potential oxidation of the hydroxyl groups. The thioester bond is particularly labile at high pH. Enzymatic degradation can also occur if samples are contaminated with esterases or other enzymes.

Q4: Can I use organic solvents to dissolve this compound?

While many organic solvents may dissolve this compound, their impact on its stability is not well-documented. Solvents like DMSO or ethanol (B145695) may be used for initial solubilization, but it is recommended to dilute them with an appropriate aqueous buffer for storage and use in experiments. The stability in any organic solvent should be experimentally verified.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of the compound. Degradation of the thioester bond.Check the pH of your solution; ensure it is not alkaline. Store aliquots at -80°C. Perform a stability test to determine the compound's half-life under your experimental conditions.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots of your this compound solution to avoid repeated freezing and thawing.
Precipitate forms in the solution upon thawing. Low solubility in the chosen buffer at low temperatures.Before use, ensure the solution is fully thawed and vortex gently to redissolve any precipitate. Consider preparing a more dilute stock solution if the problem persists.
Unexpected peaks in analytical chromatography (e.g., HPLC). Contamination or degradation products.Analyze a freshly prepared sample as a reference. If new peaks appear over time, it indicates degradation. Use high-purity solvents and store the compound under recommended conditions.

Experimental Protocols

Protocol for Determining the Stability of this compound

This protocol provides a framework for assessing the stability of this compound in a specific solvent. The method is based on a general guideline for testing the stability of biochemical analytes and utilizes the DTNB assay to quantify the free CoA, which is an indirect measure of the thioester bond integrity.[2][3]

Objective: To determine the rate of degradation of this compound in a chosen solvent over time at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., phosphate (B84403) buffer pH 7.4, DMSO, ethanol)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Tris-HCl buffer (or other suitable buffer for the DTNB assay)

  • Microplate reader or spectrophotometer

  • Incubator or water bath set to the desired temperature

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent to be tested at a known concentration.

  • Incubation: Aliquot the stock solution into several tubes and incubate them at the desired temperature.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from the incubator. The t=0 sample will serve as the baseline.

  • DTNB Assay:

    • Prepare a DTNB solution in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • In a microplate well, mix a small volume of the incubated this compound sample with the DTNB solution.

    • The DTNB reacts with free CoA (resulting from hydrolysis) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.[2]

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Create a standard curve using known concentrations of free CoA to determine the amount of free CoA in your samples.

    • Calculate the percentage of degraded this compound at each time point relative to the initial concentration.

    • Plot the percentage of intact this compound against time to determine the stability profile.

Data Presentation

The following table is a template for presenting the stability data you collect.

Solvent Temperature (°C) pH Time (hours) % Intact this compound
Example: 50 mM Phosphate Buffer47.40100
2495
4888
Example: 50 mM Phosphate Buffer257.40100
885
2460
Example: 10% DMSO in Water25N/A0100
24XX

Note: The data in this table is for illustrative purposes only. You must generate your own data by following the experimental protocol.

Visualizations

Experimental Workflow

Stability_Test_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution in Test Solvent aliquot Aliquot Samples prep_stock->aliquot incubate Incubate at Desired Temperature aliquot->incubate sampling Remove Aliquots at Specific Time Points incubate->sampling dtns_assay Perform DTNB Assay sampling->dtns_assay measure_abs Measure Absorbance at 412 nm dtns_assay->measure_abs calculate Calculate % Degradation measure_abs->calculate plot Plot Stability Curve calculate->plot

Caption: Workflow for determining the stability of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Inconsistent Experimental Results? check_storage Review Storage Conditions start->check_storage Yes check_handling Review Handling Procedures start->check_handling Yes check_ph Check pH of Stock Solution check_storage->check_ph is_aliquoted Using Single-Use Aliquots? check_handling->is_aliquoted is_aliquoted->check_storage Yes aliquot_solution ACTION: Prepare single-use aliquots is_aliquoted->aliquot_solution No is_ph_neutral Is pH 6.0-7.0? check_ph->is_ph_neutral adjust_ph ACTION: Adjust pH of buffer is_ph_neutral->adjust_ph No run_stability_test ACTION: Perform stability test to confirm degradation rate is_ph_neutral->run_stability_test Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

common pitfalls in acyl-CoA analysis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

FAQs: Troubleshooting Common Pitfalls in Acyl-CoA Analysis

Section 1: Sample Preparation and Extraction

Q1: Why are my acyl-CoA recovery rates low and inconsistent?

A: Low and inconsistent recovery of acyl-CoAs is a frequent issue stemming from their inherent instability and the complexity of biological matrices.[1] Key factors to consider are the efficiency of metabolic quenching, the choice of extraction solvent, and the potential for analyte loss during sample cleanup.

Inefficient quenching of enzymatic activity can lead to rapid degradation of acyl-CoAs. It is crucial to rapidly freeze tissues or cell pellets and keep them frozen until the addition of a cold extraction solvent.[2] The choice of extraction method significantly impacts recovery. While simple solvent precipitation is fast, methods like solid-phase extraction (SPE) can provide cleaner samples and reduce matrix effects, which is beneficial for subsequent LC-MS/MS analysis.[3]

Different extraction solvents show varying efficiencies for different acyl-CoA chain lengths. For instance, 80% methanol (B129727) has been shown to be effective for a broad range of acyl-CoAs, while the presence of formic acid or acetonitrile (B52724) in the extraction solvent can lead to poor signals for most acyl-CoA compounds.[4] The use of 5-sulfosalicylic acid (SSA) for deproteinization has been shown to retain a significant amount of short-chain acyl-CoAs and their precursors compared to methods involving trichloroacetic acid (TCA) followed by SPE.[5]

Data Presentation: Comparison of Extraction Methods

The choice of deproteinizing agent can significantly affect the recovery of acyl-CoAs and their precursors. The following table compares the recovery of various analytes using Trichloroacetic Acid (TCA) followed by Solid-Phase Extraction (SPE) versus a 5-Sulfosalicylic Acid (SSA)-based method.

Analyte% Recovery (TCA vs. SSA)
Pantothenate0% vs. >100%
Dephospho-CoA0% vs. >99%
CoA1% vs. 74%
Malonyl-CoA26% vs. 74%
Acetyl-CoA36% vs. 59%
Propionyl-CoA62% vs. 80%
Isovaleryl-CoA58% vs. 59%
(Data sourced from a study comparing recovery relative to a water control.[5])
Experimental Protocol: Acyl-CoA Extraction from Cultured Cells using Solvent Precipitation

This protocol is a rapid and effective method for a broad range of acyl-CoAs from cultured cells.[3]

  • Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Metabolic Quenching: Add ice-cold 80% methanol (LC-MS grade) to the culture dish to cover the cells. Immediately place the dish at -80°C for 15 minutes to ensure rapid quenching of enzymatic activity and precipitation of proteins.[4][6]

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[7]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing.[3]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[3]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[3]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Avoid excessive heating.[3]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate (B1210297) (e.g., 10 mM, pH 7).[3][4][6]

Visualization: Acyl-CoA Extraction Workflow

cluster_0 Sample Preparation cluster_1 Extraction & Analysis Harvest Harvest Cells Quench Quench Metabolism (Cold 80% Methanol) Harvest->Quench Wash with PBS Scrape Scrape & Collect Lysate Quench->Scrape Centrifuge Centrifuge (14,000g, 4°C) Scrape->Centrifuge Vortex CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Dry Dry Under Nitrogen CollectSupernatant->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for acyl-CoA extraction from cultured cells.

Section 2: Analyte Stability

Q2: I'm observing degradation of my acyl-CoA samples. How can I improve their stability?

A: Acyl-CoAs are notoriously unstable due to the high-energy thioester bond, which is susceptible to both enzymatic and chemical hydrolysis.[1][8] Stability is highly dependent on pH, temperature, and storage conditions.

Acyl-CoAs are prone to hydrolysis in aqueous solutions, especially under alkaline or strongly acidic conditions.[6] It is recommended to maintain samples at a neutral or slightly acidic pH (around pH 7) and at low temperatures (4°C or below) during processing.[4][6] For long-term storage, samples should be kept at -80°C.[9]

Another critical factor is the choice of sample vials. Studies have shown that using glass vials instead of plastic can significantly decrease the loss of CoA signals and improve sample stability, as the phosphate (B84403) groups of acyl-CoAs have a high affinity for plastic surfaces.[8][10] Reconstituting dried extracts in a buffered solution, such as 50 mM ammonium acetate at pH 7, can also enhance stability compared to pure water or methanol.[4][6]

Experimental Protocol: Best Practices for Sample Handling and Storage
  • Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic degradation.[3]

  • Control pH: Use buffered solutions for reconstitution. An ammonium acetate buffer at a neutral pH is effective for stabilizing acyl-CoAs.[4]

  • Use Appropriate Vials: Use glass or low-retention microcentrifuge tubes and HPLC vials to prevent analyte loss due to surface adhesion.[8]

  • Minimize Freeze-Thaw Cycles: Aliquot samples after extraction if they need to be analyzed at different time points.

  • Long-Term Storage: For storage longer than a week, keep extracted samples frozen at -80°C.[9] Samples should ideally be analyzed the same day they are prepared.[9]

Visualization: Factors Affecting Acyl-CoA Stability

cluster_0 Factors Promoting Stability cluster_1 Factors Causing Degradation LowTemp Low Temperature (On Ice, 4°C, -80°C) AcylCoA Acyl-CoA Sample LowTemp->AcylCoA NeutralpH Neutral pH (e.g., Ammonium Acetate) NeutralpH->AcylCoA GlassVials Glass Vials GlassVials->AcylCoA MinimalFT Minimal Freeze-Thaw MinimalFT->AcylCoA HighTemp High Temperature ExtremepH Alkaline or Strongly Acidic pH PlasticVials Plastic Vials (Adsorption) EnzymaticActivity Residual Enzymatic Activity AcylCoA->HighTemp AcylCoA->ExtremepH AcylCoA->PlasticVials AcylCoA->EnzymaticActivity

Caption: Key factors influencing the stability of acyl-CoA samples.

Section 3: Chromatography and Mass Spectrometry

Q3: I'm having issues with poor peak shape and chromatographic separation. What can I do?

A: The diverse physicochemical properties of acyl-CoAs, ranging from hydrophilic short-chain to very hydrophobic long-chain species, make chromatographic separation challenging.[11] Poor peak shape, such as tailing, is a common problem, especially for long-chain acyl-CoAs.

Reversed-phase liquid chromatography (RPLC) using a C18 column is the most common approach.[3] To improve peak shape and retention of polar short-chain acyl-CoAs, a slightly acidic mobile phase is often used.[12] However, this can cause peak tailing for long-chain species. Ion-pairing chromatography can help to mask charges and improve separation.[5] A well-designed gradient elution, starting with a low percentage of organic mobile phase and ramping up, is essential to separate the wide range of acyl-CoAs.[3] Additionally, repeated injections of biological extracts can lead to column contamination and distorted peak shapes; incorporating a column wash step in your method can mitigate this.[13]

Q4: How can I improve the sensitivity and specificity of my LC-MS/MS analysis?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for acyl-CoA quantification due to its high sensitivity and specificity.[3] Optimization of MS parameters is crucial for achieving the best results.

Acyl-CoAs ionize more efficiently in positive ion mode, which can be about 3-fold more sensitive than negative mode.[14] A key feature of acyl-CoA analysis is their common fragmentation pattern. In positive mode MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment (the 3'-phospho-ADP moiety).[5][11] This allows for the use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for highly specific and sensitive targeted quantification.[6][10] The precursor ion is the protonated molecule [M+H]+, and the most abundant product ion is typically [M-507+H]+.[5][15] Another common fragment ion at m/z 428 can be used as a qualifier transition.[5]

Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can compromise accuracy.[3] Using cleaner sample preparation methods like SPE, employing stable isotope-labeled internal standards, and ensuring good chromatographic separation can help minimize these effects.[3][4]

Experimental Protocol: General LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of fatty acyl-CoA extracts.[3]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]

    • Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[3]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[3]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2-5%), ramping up to a high percentage (e.g., 95-100%) to elute the more hydrophobic long-chain acyl-CoAs.[3]

    • Flow Rate: A typical flow rate is 0.2-0.3 mL/min.[5][6]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6][14]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[13]

    • MRM Transitions:

      • Quantifier: [M+H]+ → [M-507+H]+.[5][15]

      • Qualifier: [M+H]+ → 428 m/z.[5]

    • Parameter Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., cone voltage, collision energy) by direct infusion of standards.[6]

Visualization: Acyl-CoA Fragmentation in MS/MS

cluster_0 LC-MS/MS Workflow cluster_1 Common Fragmentation Pattern LC Reversed-Phase LC (C18 Column) ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1: Precursor Ion Selection ([M+H]+) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Precursor Precursor Ion [Acyl-CoA + H]+ Fragment1 Product Ion (Quantifier) [M-507+H]+ Precursor->Fragment1 Fragment2 Product Ion (Qualifier) m/z 428 Precursor->Fragment2 NeutralLoss Neutral Loss of 507 Da (3'-phospho-ADP) Precursor->NeutralLoss NeutralLoss->Fragment1

Caption: Common fragmentation pathway of acyl-CoAs in positive mode MS/MS.

References

dealing with matrix effects in 3,9-Dihydroxydecanoyl-CoA measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 3,9-dihydroxydecanoyl-CoA by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the measurement of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In biological samples, common sources of matrix effects include phospholipids, salts, and other endogenous metabolites.

Q2: What are the most common indicators of significant matrix effects in my this compound analysis?

A2: Key indicators include poor reproducibility of quality control (QC) samples, non-linear calibration curves, and significant variation in the signal intensity of your internal standard across different samples. A post-column infusion experiment can also qualitatively identify regions of ion suppression or enhancement in your chromatogram.

Q3: What is a suitable internal standard (IS) for the analysis of this compound?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. SIL internal standards co-elute with the analyte and experience similar matrix effects, thus providing the most accurate correction.[2] If a specific SIL-IS for this compound is not available, an odd-chain acyl-CoA, such as pentadecanoyl-CoA (C15:0-CoA), can be used as an alternative.[3][4]

Q4: Can I use protein precipitation alone for sample preparation?

A4: While protein precipitation is a simple method to remove proteins, it is often insufficient for removing other matrix components like phospholipids, which are a major cause of ion suppression. For cleaner samples and to minimize matrix effects, additional sample cleanup steps like Solid-Phase Extraction (SPE) are highly recommended.

Troubleshooting Guide

Issue 1: Poor Peak Shape and Chromatography

Possible Cause Recommended Solution
Inappropriate Sample Solvent Reconstitute the final sample extract in a solvent that is compatible with the initial mobile phase conditions. A lower organic content in the reconstitution solvent is generally preferred for reversed-phase chromatography.
Suboptimal Chromatographic Separation Optimize the LC gradient to ensure sufficient separation of this compound from other matrix components. This can help to reduce co-elution and minimize ion suppression.[3]
Column Contamination Implement a robust column washing protocol between injections to prevent the buildup of matrix components on the analytical column.

Issue 2: Inaccurate or Imprecise Quantification

Possible Cause Recommended Solution
Significant Matrix Effects Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[5] Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation.[2]
Non-Linearity of Calibration Curve Construct calibration curves in a matrix that closely mimics the study samples to account for consistent matrix effects. Use a weighted linear regression (e.g., 1/x or 1/x²) for calibration curves to improve accuracy, especially at lower concentrations.
Lack of a Suitable Internal Standard If a stable isotope-labeled standard for this compound is unavailable, use an odd-chain acyl-CoA as an internal standard.[3][4] Ensure the internal standard is added at the beginning of the sample preparation process to account for variability in extraction efficiency.

Issue 3: Low Recovery of this compound

Possible Cause Recommended Solution
Inefficient Extraction from Tissue Use a proven tissue homogenization and extraction procedure. A common method involves homogenization in a potassium phosphate (B84403) buffer followed by extraction with a mixture of acetonitrile (B52724) and isopropanol.[5][6]
Poor Recovery from SPE Ensure the SPE sorbent and protocol are optimized for acyl-CoAs. A 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel is often effective.[5] Verify that the conditioning, loading, washing, and elution steps are performed correctly with the appropriate solvents.
Analyte Degradation Acyl-CoAs can be unstable. Keep samples on ice or at 4°C throughout the sample preparation process and store extracts at -80°C.

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction and Purification Method Recoveries

Acyl-CoA SpeciesChain LengthExtraction MethodPurification MethodAverage Recovery (%)Reference
Acetyl-CoAShort (C2)Acetonitrile/Isopropanol2-(2-pyridyl)ethyl SPE93-104 (Extraction), 83-90 (SPE)[5]
Malonyl-CoAShort (C3)Acetonitrile/Isopropanol2-(2-pyridyl)ethyl SPE93-104 (Extraction), 83-90 (SPE)[5]
Octanoyl-CoAMedium (C8)Acetonitrile/Isopropanol2-(2-pyridyl)ethyl SPE93-104 (Extraction), 83-90 (SPE)[5]
Palmitoyl-CoALong (C16:0)Acetonitrile/Isopropanol2-(2-pyridyl)ethyl SPE93-104 (Extraction), 83-90 (SPE)[5]
Oleoyl-CoALong (C18:1)Acetonitrile/Isopropanol2-(2-pyridyl)ethyl SPE93-104 (Extraction), 83-90 (SPE)[5]
Arachidonyl-CoALong (C20:4)Acetonitrile/Isopropanol2-(2-pyridyl)ethyl SPE93-104 (Extraction), 83-90 (SPE)[5]
Long-chain acyl-CoAsC14-C26Not specifiedOligonucleotide SPE70-80[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from tissue samples.[5][6][7]

Materials:

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[6]

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[5]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.[5]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[7]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[5]

Procedure:

  • Sample Homogenization:

    • Weigh 50-100 mg of frozen tissue.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice.

    • Add 1 mL of 2-Propanol and homogenize again.[6]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube and add acetonitrile.

    • Vortex and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column with 1 mL of the Wash Solution.[5]

    • Loading: Load the supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 1 mL of the Wash Solution to remove impurities.[5]

    • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.[7]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample + Internal Standard homogenate Homogenization tissue->homogenate extraction Acyl-CoA Extraction (ACN/Isopropanol) homogenate->extraction supernatant Supernatant Collection extraction->supernatant loading Sample Loading supernatant->loading Load Supernatant conditioning Column Conditioning conditioning->loading washing Washing loading->washing elution Elution washing->elution concentration Evaporation & Reconstitution elution->concentration Collect Eluate lcms LC-MS/MS Analysis concentration->lcms

Caption: Experimental workflow for acyl-CoA enrichment using SPE.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Potential Solutions cluster_verification Verification start Inaccurate Quantification of this compound check_is Review Internal Standard Performance start->check_is check_cal Examine Calibration Curve Linearity start->check_cal optimize_sp Optimize Sample Prep (e.g., SPE) check_is->optimize_sp Consistent Suppression use_sil_is Use Stable Isotope-Labeled Internal Standard check_is->use_sil_is High Variability matrix_match Matrix-Matched Calibrants check_cal->matrix_match Poor Linearity qc_check Analyze QC Samples in Different Lots optimize_sp->qc_check use_sil_is->qc_check matrix_match->qc_check revalidate Method Re-validation qc_check->revalidate Acceptable Performance

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Optimization of Collision Energy for 3,9-Dihydroxydecanoyl-CoA MRM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the optimization of collision energy for the Multiple Reaction Monitoring (MRM) of 3,9-Dihydroxydecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode MRM?

A1: For acyl-CoAs, including this compound, fragmentation in positive ion mode typically follows a predictable pattern.

  • Product Ions: Acyl-CoAs characteristically exhibit two major fragmentation pathways in positive ion mode tandem mass spectrometry[1][2]:

    • A neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, resulting in a fragment corresponding to the acyl chain attached to the phosphopantetheine arm. This neutral loss is consistently observed at 507 Da [1][2].

    • A product ion corresponding to the pantothenic acid portion of the molecule at m/z 428 [1][2].

Therefore, the primary MRM transitions to monitor would be:

  • Quantitative Transition: m/z 954.25 → m/z 447.25 ([M+H - 507]⁺)

  • Qualitative/Confirmatory Transition: m/z 954.25 → m/z 428.0

Q2: How is the optimal collision energy (CE) for an MRM transition determined?

A2: The optimal collision energy is the voltage applied to the collision cell that results in the most efficient fragmentation of the precursor ion to the desired product ion, thereby maximizing the signal intensity. This value is unique for each MRM transition and is instrument-dependent. The general procedure involves a collision energy ramp experiment. In this experiment, a standard solution of the analyte is introduced into the mass spectrometer, and the intensity of the product ion is monitored as the collision energy is systematically varied over a defined range. The collision energy that yields the highest product ion intensity is considered the optimum CE for that specific transition.

Q3: Can I use a generic collision energy value for all my acyl-CoA analytes?

A3: While some studies suggest that collision energies are similar for acyl-CoAs of varying chain lengths, for the most sensitive and accurate quantification, it is highly recommended to empirically determine the optimal collision energy for each specific MRM transition of each analyte.[3] Using a generic value may result in suboptimal fragmentation and, consequently, reduced sensitivity.

Troubleshooting Guide

Issue 1: No or very low signal for the product ion during CE optimization.

  • Possible Cause 1: Incorrect precursor ion selection.

    • Troubleshooting Step: Verify the m/z of the precursor ion by infusing a pure standard of this compound and performing a Q1 scan. Ensure that you are selecting the monoisotopic peak of the protonated molecule.

  • Possible Cause 2: Suboptimal ion source parameters.

    • Troubleshooting Step: Optimize ion source parameters such as spray voltage, gas flows (nebulizer and heater gas), and source temperature to ensure efficient ionization of the analyte before proceeding with CE optimization.

  • Possible Cause 3: Analyte instability.

    • Troubleshooting Step: Acyl-CoAs can be unstable. Ensure that your standards are fresh and have been handled and stored correctly to prevent degradation.

  • Possible Cause 4: Collision energy range is not appropriate.

    • Troubleshooting Step: If you are at the very beginning or end of your tested CE range and the signal is still increasing, you may need to expand the range of your collision energy ramp experiment to find the true optimum.

Issue 2: The optimal collision energy value seems to be at the extreme of the tested range.

  • Possible Cause: The true optimal collision energy lies outside the range you have tested.

    • Troubleshooting Step: Extend the collision energy range in your optimization experiment. For example, if your initial range was 10-40 eV and the maximum intensity was observed at 40 eV, you should test a wider range, such as 30-60 eV, to ensure you identify the peak of the breakdown curve.

Issue 3: Poor peak shape (e.g., fronting or tailing) during LC-MRM analysis after CE optimization.

  • Possible Cause: This is more likely a chromatographic issue rather than a collision energy problem.

    • Troubleshooting Step: Re-evaluate your liquid chromatography conditions. This may include adjusting the mobile phase composition, gradient profile, or checking the condition of your analytical column. While CE affects fragment intensity, it does not influence the chromatographic peak shape.

Experimental Protocols

Protocol for Collision Energy Optimization of this compound MRM Transitions

This protocol outlines the steps to determine the optimal collision energy for the two primary MRM transitions of this compound.

  • Preparation of Standard Solution:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and robust signal (e.g., 1 µM).

  • Analyte Infusion:

    • Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Confirmation of Precursor and Product Ions:

    • Precursor Ion: Perform a Q1 scan to confirm the m/z of the protonated precursor ion ([M+H]⁺) for this compound (estimated around m/z 954.25).

    • Product Ions: Perform a product ion scan by selecting the confirmed precursor ion in Q1 and scanning a range of m/z values in Q3 to identify the major product ions (expected at m/z 447.25 and m/z 428.0).

  • Collision Energy Ramp Experiment:

    • Set up an MRM method to monitor the desired precursor-to-product ion transitions.

    • For each transition, create a series of experiments where the collision energy is ramped over a specified range. A typical starting range for a molecule of this size would be from 15 eV to 60 eV, with increments of 2-3 eV.

    • Acquire data for each collision energy step, ensuring sufficient time for the signal to stabilize at each step.

  • Data Analysis:

    • Plot the intensity (peak area or height) of the product ion against the corresponding collision energy value. This creates a "breakdown curve".

    • The optimal collision energy is the value that corresponds to the maximum point on this curve, as this provides the highest sensitivity for that specific transition.

  • Repeat for Each Transition:

    • Repeat the collision energy ramp experiment for each MRM transition you intend to use in your analytical method.

Quantitative Data Summary

As specific experimental data for the optimized collision energy of this compound is not publicly available, the following table provides a template for summarizing your experimental findings. For context, typical collision energy values for other acyl-CoAs on various platforms can range from approximately 20 to 50 eV.

Precursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy Range for Optimization (eV)Experimentally Determined Optimal Collision Energy (eV)
~954.25~447.2515 - 60Enter your value here
~954.25428.015 - 60Enter your value here

Visualizations

experimental_workflow cluster_prep Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_std Prepare Standard Solution (this compound) infuse Infuse Standard into MS prep_std->infuse q1_scan Q1 Scan: Confirm Precursor Ion infuse->q1_scan prod_scan Product Ion Scan: Identify Product Ions q1_scan->prod_scan ce_ramp Collision Energy Ramp (e.g., 15-60 eV) prod_scan->ce_ramp plot_data Plot Intensity vs. CE ce_ramp->plot_data det_opt_ce Determine Optimal CE plot_data->det_opt_ce

Caption: Workflow for the optimization of collision energy for this compound MRM.

logical_relationship cluster_cause Potential Causes cluster_effect Observed Issue cause1 Incorrect Precursor m/z effect Low/No Product Ion Signal cause1->effect cause2 Suboptimal Source Parameters cause2->effect cause3 Analyte Degradation cause3->effect cause4 Inappropriate CE Range cause4->effect

Caption: Logical relationship between potential causes and the issue of low signal.

References

Technical Support Center: Detection of 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 3,9-Dihydroxydecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific technique for the quantification of acyl-CoA thioesters like this compound. This method offers high selectivity by monitoring specific precursor and product ion transitions, minimizing interference from complex biological matrices.

Q2: Why am I observing low signal intensity for my this compound samples?

A2: Low signal intensity can be attributed to several factors, including:

  • Analyte Instability: Acyl-CoAs are known to be unstable in aqueous solutions and can degrade during sample preparation and storage.[1] It is crucial to keep samples on ice and process them quickly.

  • Suboptimal Extraction: Inefficient extraction from the biological matrix can lead to low recovery. Solid-phase extraction (SPE) is a commonly used and effective method for purifying and concentrating acyl-CoAs.

  • Ion Suppression: Components of the biological matrix co-eluting with your analyte can suppress its ionization in the mass spectrometer, leading to a weaker signal.[2][3]

  • Poor Derivatization Efficiency: If using a derivatization strategy, incomplete reaction can result in a low yield of the derivatized product.

Q3: Can derivatization improve the sensitivity of this compound detection?

A3: Yes, chemical derivatization can significantly enhance detection sensitivity. Derivatization can improve the ionization efficiency of the analyte and introduce a charged tag that is more readily detected by the mass spectrometer. For molecules with hydroxyl groups like this compound, derivatization can also improve chromatographic separation.

Q4: What are the key considerations for sample preparation when analyzing this compound?

A4: Proper sample preparation is critical for accurate and sensitive detection. Key considerations include:

  • Rapid Quenching and Extraction: Immediately stop metabolic activity and extract the acyl-CoAs to prevent enzymatic degradation.

  • Efficient Lysis and Homogenization: Ensure complete disruption of cells or tissues to release the analyte.

  • Purification: Use techniques like solid-phase extraction (SPE) to remove interfering substances such as salts, proteins, and phospholipids.[4]

  • Storage: Store extracts at -80°C to minimize degradation. Acyl-CoAs are unstable, and their stability is pH and temperature-dependent.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Secondary Interactions with Column Use a column with end-capping to minimize interactions with free silanol (B1196071) groups.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For acyl-CoAs, slightly acidic conditions (e.g., using formic acid or ammonium (B1175870) acetate) are often employed.[5]
Column Overloading Reduce the injection volume or dilute the sample.
Contamination Buildup on Column Wash the column with a strong solvent or replace it if necessary. Repeated injections of biological samples can lead to buildup.[3]
Issue 2: High Background Noise or Interferences
Possible Cause Troubleshooting Step
Matrix Effects Improve sample cleanup using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18).
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared reagents.
Carryover from Previous Injections Implement a thorough needle wash protocol and inject blank samples between experimental samples.
Co-eluting Isobaric Compounds Optimize the chromatographic gradient to improve the separation of your analyte from interfering compounds.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Analyte Degradation Ensure consistent and rapid sample processing. Keep samples cold throughout the procedure. Acyl-CoA stability can be improved by maintaining a slightly acidic pH.[5]
Inaccurate Pipetting Calibrate pipettes regularly and use proper pipetting techniques.
Variable Extraction Recovery Use an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) to normalize for variations in sample preparation.
Instrument Instability Check the stability of the LC pump flow rate and the MS detector sensitivity by running system suitability tests with a standard solution.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound using Solid-Phase Extraction (SPE)

This protocol is a hypothetical, yet representative, method based on common practices for acyl-CoA analysis.

  • Sample Homogenization:

    • Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid).

    • Keep samples on ice throughout the process.

  • Protein Precipitation:

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727), followed by equilibration with water containing 0.1% formic acid.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water with 0.1% formic acid) to remove polar impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol in water with 0.1% formic acid).

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a small volume of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a specific LC-MS/MS method.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • The precursor ion (Q1) would be the [M+H]+ of this compound.

      • A common product ion (Q3) for acyl-CoAs results from the neutral loss of the 3'-phospho-ADP moiety (507.1 m/z).[6] Another characteristic fragment corresponds to the acylium ion.

    • Collision Energy: Optimize for the specific analyte to achieve maximum signal intensity for the product ion.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods used in the analysis of hydroxylated acyl-CoAs. These values can serve as a benchmark for the expected performance of a well-optimized method for this compound.

Parameter LC-MS/MS HPLC-UV/Fluorescence Enzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 15%< 15%< 20%
Specificity HighModerateHigh

Data adapted from methods for similar analytes.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization Quenching & Lysis SPE Solid-Phase Extraction Homogenization->SPE Clarified Supernatant Elution Elution & Concentration SPE->Elution Purified Analyte LC_Separation LC Separation Elution->LC_Separation Reconstituted Sample MS_Detection MS/MS Detection LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis MS_Detection->Data_Analysis Signal Acquisition

Caption: A generalized workflow for the analysis of this compound.

Troubleshooting_Logic Start Low Signal Intensity? Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Yes Solution Improved Sensitivity Start->Solution No, signal is adequate Check_LC Evaluate LC Performance Check_Sample_Prep->Check_LC If no improvement Check_MS Optimize MS Parameters Check_LC->Check_MS If no improvement Check_MS->Solution Optimization Complete

Caption: A logical troubleshooting flow for addressing low signal intensity.

References

addressing instability of the thioester bond in 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,9-Dihydroxydecanoyl-CoA, with a specific focus on addressing the inherent instability of its thioester bond.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound?

A1: The primary cause of instability in this compound, as with other acyl-CoA molecules, is the high reactivity of the thioester bond.[1] This bond is susceptible to hydrolysis, where it reacts with water to break down into a carboxylate and Coenzyme A.[2] It is also prone to transthioesterification, a reaction where the acyl group is transferred to another thiol-containing molecule.[2][3]

Q2: How does pH affect the stability of the thioester bond?

A2: The stability of the thioester bond is significantly influenced by pH. Hydrolysis of the thioester bond is catalyzed by both acid and base, but base-catalyzed hydrolysis is particularly problematic.[4][5] Therefore, maintaining a slightly acidic to neutral pH (ideally between 4 and 7) is crucial for preserving the integrity of this compound in solution.[3]

Q3: Can storage conditions impact the stability of my this compound sample?

A3: Absolutely. For long-term storage, it is recommended to keep this compound as a lyophilized powder at -20°C or -80°C. If it must be stored in solution, use a slightly acidic buffer (pH ~6.0) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Are there any common laboratory reagents that can degrade this compound?

A4: Yes, be cautious with nucleophilic reagents and strong bases. Additionally, reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) have been shown to affect the stability of thioesters and can increase the rate of hydrolysis and acyl transfer.[6][7] If a reducing agent is necessary, consider using dithiothreitol (B142953) (DTT) at a low concentration and for the shortest possible time.

Troubleshooting Guides

Issue 1: Low or inconsistent product yield in enzymatic assays.
  • Question: I am using this compound as a substrate in an enzymatic reaction, but my product yield is much lower than expected and varies between experiments. What could be the cause?

  • Answer: This issue often points to the degradation of your this compound substrate before or during the reaction.

    • Troubleshooting Steps:

      • Verify Substrate Integrity: Before starting your assay, verify the concentration and purity of your this compound stock solution using a method like HPLC.

      • Optimize Buffer pH: Ensure your reaction buffer is within a pH range of 6.0-7.5. If the enzymatic reaction requires a higher pH, minimize the incubation time to reduce base-catalyzed hydrolysis.

      • Control for Nucleophiles: Check if any of your buffer components are nucleophilic (e.g., Tris buffers can be problematic at higher pH). Consider switching to a non-nucleophilic buffer like HEPES or MOPS.

      • Prepare Fresh Substrate: Prepare your this compound solution immediately before use from a fresh aliquot. Avoid using previously thawed solutions.

Issue 2: Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis.
  • Question: I am analyzing my reaction mixture containing this compound and see unexpected peaks that correspond to the molecular weight of 3,9-dihydroxydecanoic acid and free Coenzyme A. Why is this happening?

  • Answer: The appearance of these peaks is a strong indicator of thioester bond hydrolysis.

    • Troubleshooting Steps:

      • Sample Handling: Minimize the time your sample spends at room temperature. Keep samples on ice whenever possible.

      • Quenching the Reaction: If your experimental workflow involves quenching the reaction, ensure the quenching method is rapid and effectively stops both enzymatic activity and chemical degradation. Acidic quenching is often preferred to minimize base-catalyzed hydrolysis.

      • Solvent Purity: Ensure that the solvents used for your analysis are of high purity and free from contaminants that could promote degradation.

Issue 3: Difficulty reproducing experimental results from literature.
  • Question: I am trying to replicate a published experiment using this compound, but my results are not consistent with the original findings. What should I check?

  • Answer: Reproducibility issues can stem from subtle differences in experimental conditions that affect the stability of the thioester.

    • Troubleshooting Steps:

      • Review Protocol Details: Pay close attention to the buffer composition, pH, temperature, and incubation times reported in the original study. Even small variations can have a significant impact.

      • Source of Reagents: The purity and handling of this compound can vary between suppliers. If possible, use the same source as the original study or rigorously qualify your own material.

      • Water Quality: Use high-purity, nuclease-free water to prepare all solutions to minimize potential contaminants that could catalyze hydrolysis.

Data Summary

ParameterRecommended ConditionRationale
pH 6.0 - 7.5Minimizes acid and base-catalyzed hydrolysis.[3][4][5]
Temperature On ice (in solution)Reduces the rate of chemical degradation.
Storage (Solution) -80°C in small aliquotsPrevents degradation and damage from freeze-thaw cycles.
Storage (Solid) -20°C or -80°C (lyophilized)Maximizes long-term stability.
Additives to Avoid Strong bases, nucleophiles, TCEPThese can actively degrade the thioester bond.[6][7]

Experimental Protocol: Example Enzymatic Assay with this compound

This protocol for a generic acyltransferase assay has been optimized to minimize the degradation of this compound.

  • Preparation of Reagents:

    • Prepare all buffers and solutions using high-purity, degassed water.

    • Prepare a 100 mM HEPES buffer at pH 7.0.

    • On the day of the experiment, thaw a fresh aliquot of lyophilized this compound.

    • Dissolve the this compound in the HEPES buffer to the desired stock concentration immediately before use. Keep on ice.

  • Enzymatic Reaction:

    • Set up the reaction mixture in a microcentrifuge tube on ice.

    • Add the following components in order:

      • HEPES buffer (to final volume)

      • Acceptor substrate

      • Enzyme

    • Pre-incubate the mixture at the desired reaction temperature for 5 minutes.

    • Initiate the reaction by adding the freshly prepared this compound.

    • Incubate for the desired time. For kinetic studies, use short incubation times to minimize substrate degradation.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

    • Vortex briefly and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze the sample by reverse-phase HPLC to quantify the product and any remaining substrate.

Visualizations

Thioester_Instability cluster_molecule This compound cluster_factors Degradation Factors cluster_products Degradation Products Molecule Thioester Bond (R-CO-S-CoA) Carboxylate 3,9-Dihydroxydecanoate Molecule->Carboxylate Hydrolysis CoA Free Coenzyme A Molecule->CoA Hydrolysis Trans_Product Transesterified Product Molecule->Trans_Product Transthioesterification High_pH High pH (>7.5) High_pH->Molecule destabilizes Low_pH Low pH (<6.0) Low_pH->Molecule destabilizes Nucleophiles Nucleophiles (e.g., Tris, Thiols) Nucleophiles->Molecule destabilizes Temperature Elevated Temperature Temperature->Molecule destabilizes

Caption: Factors leading to the degradation of the thioester bond.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_CoA Prepare fresh this compound solution from solid stock Prep_Buffer Use non-nucleophilic buffer (pH 6.0-7.5) Prep_CoA->Prep_Buffer Keep_Ice Keep all solutions on ice Prep_Buffer->Keep_Ice Start_Rxn Initiate reaction by adding CoA substrate last Keep_Ice->Start_Rxn Min_Time Minimize incubation time Start_Rxn->Min_Time Quench Rapidly quench reaction (e.g., with acid) Min_Time->Quench Analyze Analyze promptly via HPLC or LC-MS Quench->Analyze

Caption: Workflow to minimize this compound degradation.

References

Technical Support Center: Refinement of Protocols for Low-Abundance Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance hydroxyacyl-CoAs. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My hydroxyacyl-CoA signal is very low or undetectable. What are the initial troubleshooting steps?

A1: Low signal intensity for low-abundance hydroxyacyl-CoAs is a common challenge. Begin by systematically checking the following:

  • Sample Integrity: Acyl-CoAs are susceptible to degradation. Ensure that samples were collected and processed rapidly, kept on ice, and stored at -80°C. Repeated freeze-thaw cycles should be avoided. For long-term stability, storage in an acidic buffer (e.g., pH 4.0-5.0) can be beneficial.[1]

  • Extraction Efficiency: Evaluate your extraction protocol. A common method involves protein precipitation with an ice-cold acidic solution, such as 10% trichloroacetic acid or 5-sulfosalicylic acid (SSA).[2] The use of SSA can be advantageous as it may not require removal by solid-phase extraction (SPE), thus preventing the loss of more hydrophilic species.

  • Instrument Performance: Confirm that the LC-MS/MS system is performing optimally. Infuse a standard compound to check for sensitivity and stability of the electrospray.

  • Standard Quality: Prepare fresh standards to rule out degradation of your stock solutions.

Q2: I'm observing significant peak tailing and poor chromatographic resolution. How can I improve this?

A2: Poor chromatography for acyl-CoAs, which are polar and carry a negative charge, is often due to interactions with the stationary phase. Consider the following:

  • Ion-Pairing Chromatography: The use of an ion-pairing agent in the mobile phase, such as dimethylbutylamine (DMBA), can significantly improve peak shape and retention for acyl-CoAs on a C18 column.

  • Mobile Phase pH: Careful control of the mobile phase pH is crucial. An acidic mobile phase (e.g., using formic acid or ammonium (B1175870) formate) is often used to suppress the ionization of the phosphate (B84403) groups and improve retention on reversed-phase columns.

  • Column Choice: While C18 columns are common, for a broad range of acyl-CoA polarities, a combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography can be effective.

Q3: How can I improve the sensitivity of my LC-MS/MS method for low-abundance hydroxyacyl-CoAs?

A3: Enhancing sensitivity is critical for detecting low-abundance species. Here are several strategies:

  • Optimize MS Parameters: Fine-tune the mass spectrometer settings, including collision energy, declustering potential, and source parameters (e.g., nebulizer gas, curtain gas, and temperature) for your specific hydroxyacyl-CoA of interest.

  • Derivatization: Chemical derivatization of the hydroxyl group can improve ionization efficiency and, consequently, sensitivity. Reagents targeting hydroxyl groups can be employed, though this requires careful method development and validation.

  • Minimize Adduct Formation: The signal for your target analyte can be split between different adducts (e.g., [M+H]+, [M+Na]+, [M+K]+).[3] Using high-purity solvents and mobile phase additives can help minimize sodium and potassium adducts. Adding a small amount of a proton source like formic acid can promote the formation of the protonated molecule [M+H]+.[3]

Q4: What are the characteristic fragmentation patterns for hydroxyacyl-CoAs in positive ion mode MS/MS?

A4: In positive ion mode electrospray ionization (ESI), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[4] The resulting fragment ion will have an m/z of [M - 507 + H]+. Another common fragment ion observed is at m/z 428, representing the CoA moiety. These characteristic fragments are ideal for developing selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.

Troubleshooting Guides

Problem: High Signal Variability Between Replicate Injections
Potential Cause Troubleshooting Step
Sample Instability in Autosampler Acyl-CoAs can degrade in the autosampler, especially if not kept cool. Ensure the autosampler is maintained at a low temperature (e.g., 4°C). Re-suspend dried extracts in a buffered solution (e.g., 50 mM ammonium acetate, pH 6.8) to improve stability.[1]
Precipitation in Vial Long-chain acyl-CoAs may precipitate in aqueous solutions. Adding a small amount of organic solvent (e.g., methanol (B129727) or acetonitrile) to the reconstitution solvent can help maintain solubility.[1]
Injector Carryover Residual sample from a previous injection can lead to artificially high signals in subsequent runs. Implement a robust needle wash protocol with a strong organic solvent between injections.
Problem: Matrix Effects - Ion Suppression or Enhancement
Potential Cause Troubleshooting Step
Co-eluting Matrix Components Endogenous compounds from the biological matrix can co-elute with the analyte and interfere with ionization. Improve chromatographic separation by adjusting the gradient or using a different column chemistry.
Inefficient Sample Cleanup Solid-phase extraction (SPE) can be used to remove interfering matrix components. However, be aware that SPE can lead to the loss of more polar acyl-CoAs.
Use of Stable Isotope-Labeled Internal Standards The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte of interest.

Data Presentation

Table 1: Comparison of LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterMethod AMethod BMethod C
Chromatography Reversed-Phase (C18)Reversed-Phase with Ion-PairingHILIC + Reversed-Phase
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water10 mM Ammonium Acetate in 95:5 ACN:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Acetate in Acetonitrile10 mM Ammonium Acetate in 50:50 ACN:Water
Ionization Mode Positive ESIPositive ESIPositive ESI
MS/MS Transition [M+H]+ -> [M-507+H]+[M+H]+ -> [M-507+H]+[M+H]+ -> [M-507+H]+
LOD (fmol) 5-101-51-5

LOD: Limit of Detection. Data is representative and may vary based on the specific analyte and instrument.

Experimental Protocols

Protocol 1: Extraction of Hydroxyacyl-CoAs from Mammalian Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Quenching and Lysis: Add 1 mL of ice-cold 10% trichloroacetic acid to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., 13C-labeled acyl-CoA).

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of 50 mM ammonium acetate, pH 6.8) for LC-MS/MS analysis.[1]

Protocol 2: Derivatization of Hydroxyl Groups for Enhanced Sensitivity (General Approach)

Note: This is a general guideline and requires optimization for specific hydroxyacyl-CoAs.

  • Dried Sample: Start with the dried extract from the extraction protocol.

  • Reagent Preparation: Prepare a fresh solution of a derivatizing agent that targets hydroxyl groups (e.g., a silylating or acylating reagent) in an appropriate anhydrous solvent.

  • Derivatization Reaction: Add the derivatizing reagent to the dried sample. The reaction conditions (temperature and time) will need to be optimized. For example, the reaction might be carried out at 60°C for 30 minutes.

  • Quenching: Quench the reaction by adding a suitable reagent.

  • Drying and Reconstitution: Dry the sample under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing a Cell Culture/ Tissue Sample b Quenching & Lysis (e.g., TCA) a->b c Protein Precipitation b->c d Supernatant Collection c->d e Drying d->e f Reconstitution e->f g LC Separation (Reversed-Phase/HILIC) f->g h Mass Spectrometry (ESI-MS/MS) g->h i Data Acquisition (MRM Mode) h->i j Peak Integration i->j k Quantification (vs. Internal Standard) j->k l Statistical Analysis k->l

Caption: Experimental workflow for hydroxyacyl-CoA analysis.

troubleshooting_workflow start Low/No Signal check_instrument Check Instrument Performance start->check_instrument check_standards Prepare Fresh Standards check_instrument->check_standards Instrument OK end Signal Improved check_instrument->end Instrument Issue Resolved check_sample_prep Review Sample Preparation check_standards->check_sample_prep Standards OK check_standards->end Standard Issue Resolved optimize_ms Optimize MS Parameters check_sample_prep->optimize_ms Sample Prep OK check_sample_prep->end Sample Prep Issue Resolved improve_chroma Improve Chromatography optimize_ms->improve_chroma consider_deriv Consider Derivatization improve_chroma->consider_deriv consider_deriv->end

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Synthesis of 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,9-Dihydroxydecanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, from precursor preparation to final product purification.

Problem IDIssuePotential CausesSuggested Solutions
SYN-001 Low Yield of 3,9-Dihydroxydecanoic Acid Precursor Incomplete reaction of starting materials. Suboptimal reaction conditions (temperature, pH, reaction time). Degradation of the product during workup.Optimize reaction stoichiometry and conditions. Perform a time-course analysis to determine the optimal reaction time. Use mild workup and purification conditions to prevent degradation.
SYN-002 Inefficient Coupling of 3,9-Dihydroxydecanoic Acid to Coenzyme A Poor activation of the carboxylic acid. Presence of impurities in the precursor acid or CoA. Suboptimal coupling reagent or conditions.[1]Ensure the purity of the 3,9-dihydroxydecanoic acid and Coenzyme A. Screen different coupling methods (e.g., CDI, ECF).[1][2] Optimize the reaction pH and temperature.
SYN-003 Presence of Multiple Side-Products in the Final Reaction Mixture Reaction of hydroxyl groups with the activating agent. Decarboxylation of the precursor under harsh conditions.[1] Oxidation of the hydroxyl groups.Use protecting groups for the hydroxyl functions if necessary. Employ mild reaction conditions. Perform the reaction under an inert atmosphere to prevent oxidation.
PUR-001 Difficulty in Purifying this compound Co-elution of the product with unreacted starting materials or byproducts. Degradation of the product on the purification column.Utilize high-resolution purification techniques such as HPLC.[3] Consider ion-exchange chromatography for separating charged species.[4] Use a purification matrix and mobile phase that are compatible with the stability of the product.
STA-001 Degradation of the Final Product Upon Storage Hydrolysis of the thioester bond. Oxidation of the molecule.Store the purified product at low temperatures (-20°C or -80°C) in a suitable buffer. Aliquot the sample to avoid multiple freeze-thaw cycles. Consider storing under an inert atmosphere.

Frequently Asked Questions (FAQs)

1. What is the recommended synthetic strategy for this compound?

A common and effective method is a chemo-enzymatic approach. This typically involves two main stages: the synthesis of the 3,9-dihydroxydecanoic acid precursor, followed by its enzymatic or chemical coupling to Coenzyme A.

2. How can I synthesize the 3,9-dihydroxydecanoic acid precursor?

One potential route is the stereoselective reduction of a corresponding keto-ester, followed by hydrolysis to the free acid. Alternatively, enzymatic hydroxylation of a suitable decanoic acid derivative could be explored.

3. Which method is best for coupling the precursor acid to Coenzyme A?

Both chemical and enzymatic methods have proven effective for acyl-CoA synthesis.[2]

  • Chemical methods: Reagents like 1,1'-Carbonyldiimidazole (CDI) or the use of mixed anhydrides (ECF method) can be employed.[1] The choice depends on the reactivity of the precursor and the desired scale.

  • Enzymatic methods: Acyl-CoA synthetases can offer high specificity and yield under mild reaction conditions, but may require screening for an enzyme that accepts 3,9-dihydroxydecanoic acid as a substrate.

4. Is it necessary to protect the hydroxyl groups during the coupling reaction?

Depending on the coupling chemistry used, protection of the hydroxyl groups may be necessary to prevent side reactions, such as acylation of the hydroxyls. If using harsh chemical activating agents, protecting groups like silyl (B83357) ethers could be considered. For milder enzymatic couplings, protection may not be required.

5. What are the key parameters to monitor during the synthesis?

It is crucial to monitor the progress of the reaction by techniques like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine reaction completion and identify the formation of any side products.

6. How can I purify the final this compound product?

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for purifying acyl-CoA derivatives.[3] Ion-exchange chromatography can also be effective for separating the negatively charged CoA thioester from neutral impurities.[4]

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound

Part 1: Synthesis of 3,9-Dihydroxydecanoic Acid

This part of the protocol is highly dependent on the available starting materials and would need to be developed based on standard organic chemistry principles. A possible, though unverified, approach could involve the asymmetric dihydroxylation of a suitable unsaturated precursor.

Part 2: Coupling of 3,9-Dihydroxydecanoic Acid to Coenzyme A (CDI Method)

  • Preparation: Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Activation: Dissolve 1 equivalent of 3,9-dihydroxydecanoic acid in anhydrous tetrahydrofuran (B95107) (THF). Add 1.1 equivalents of 1,1'-Carbonyldiimidazole (CDI) and stir the mixture at room temperature for 1-2 hours, or until the activation is complete (monitored by TLC or LC-MS).

  • Coupling: In a separate flask, dissolve 1.2 equivalents of Coenzyme A (free acid) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 7.5-8.0).

  • Reaction: Slowly add the activated acyl-imidazole solution from step 2 to the Coenzyme A solution. Stir the reaction mixture at room temperature for 2-4 hours.

  • Quenching: Quench the reaction by adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) to protect the thioester.

  • Purification: Purify the this compound by reversed-phase HPLC.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_precursor Precursor Synthesis cluster_coupling CoA Coupling cluster_analysis Analysis start Starting Material (e.g., Unsaturated Decanoic Ester) dihydroxylation Asymmetric Dihydroxylation start->dihydroxylation hydrolysis Ester Hydrolysis dihydroxylation->hydrolysis purify_acid Purification of 3,9-Dihydroxydecanoic Acid hydrolysis->purify_acid activate Activation of Carboxylic Acid (e.g., with CDI) purify_acid->activate couple Coupling with Coenzyme A activate->couple purify_final Purification of This compound couple->purify_final analyze Characterization (LC-MS, NMR) purify_final->analyze

Caption: A hypothetical workflow for the synthesis of this compound.

troubleshooting_tree Troubleshooting Decision Tree for Low Product Yield start Low Yield of This compound check_precursor Is the precursor pure and correctly characterized? start->check_precursor precursor_no Re-synthesize and/or re-purify the precursor acid. check_precursor->precursor_no No check_coupling Was the coupling reaction efficient? check_precursor->check_coupling Yes coupling_no Optimize coupling conditions: - Change coupling reagent - Adjust pH/temperature - Check CoA quality check_coupling->coupling_no No check_purification Was there product loss during purification? check_coupling->check_purification Yes purification_yes Optimize purification: - Use a different column/method - Check for product degradation check_purification->purification_yes Yes success Improved Yield check_purification->success No

Caption: A decision tree for troubleshooting low yields in the synthesis.

side_reactions Potential Side Reactions in CoA Coupling activated_acid Activated 3,9-Dihydroxydecanoic Acid desired_product This compound (Desired Product) activated_acid->desired_product + Coenzyme A side_product1 Acylation of Hydroxyl Groups activated_acid->side_product1 Intra/Intermolecular Reaction side_product2 Decarboxylation activated_acid->side_product2 Harsh Conditions side_product3 Oxidation of Hydroxyls activated_acid->side_product3 Presence of Oxidants coa Coenzyme A

Caption: Potential side reactions during the coupling of the precursor acid to CoA.

References

quality control measures for 3,9-Dihydroxydecanoyl-CoA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,9-Dihydroxydecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is susceptible to hydrolysis and oxidation. For long-term storage, it should be stored as a lyophilized powder at -20°C or below. For short-term use, stock solutions can be prepared in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4) and stored at -80°C. Avoid repeated freeze-thaw cycles. When handling, use nuclease-free water and sterile, polypropylene (B1209903) tubes to minimize contamination and degradation.

Q2: What are the typical quality control specifications for this compound?

A2: High-quality this compound is crucial for reliable experimental outcomes. Key quality control parameters include:

  • Purity: Typically >95% as determined by High-Performance Liquid Chromatography (HPLC). Commercial acyl-CoAs are often available with a purity of >99%.[1]

  • Identity Confirmation: Verified by mass spectrometry (MS) to confirm the correct molecular weight.

  • Concentration: Accurately determined using methods like spectrophotometry or a coupled enzymatic assay.

Q3: How can I accurately determine the concentration of my this compound solution?

A3: Several methods can be used to determine the concentration of acyl-CoA solutions:

  • Spectrophotometry: The concentration of a purified acyl-CoA solution can be determined by measuring its absorbance at 260 nm, using the extinction coefficient of Coenzyme A (16,400 M⁻¹cm⁻¹ at pH 7.0).

  • Coupled Enzymatic Assays: These assays, often available as commercial kits, utilize enzymes that react with the CoA moiety, leading to a measurable colorimetric or fluorometric signal. These kits can provide a linear detection range from approximately 0.3 to 100 µM.[2]

  • HPLC: High-Performance Liquid Chromatography with a UV detector can be used to quantify the concentration by comparing the peak area to a standard curve of a known concentration.

Troubleshooting Guides

Enzymatic Assay Troubleshooting
Problem Possible Cause Solution
No or low signal Inactive enzymeEnsure the enzyme has been stored correctly and has not expired. Test enzyme activity with a positive control.
Degraded this compoundUse a fresh aliquot of this compound. Verify its integrity via HPLC.
Incorrect buffer composition or pHVerify that the buffer composition and pH are optimal for the enzyme's activity.
Presence of inhibitorsEnsure the sample does not contain inhibitors such as EDTA (>0.5 mM), SDS (>0.2%), or high concentrations of detergents like NP-40 or Tween-20 (>1%).[3]
High background signal Contaminated reagentsUse fresh, high-purity reagents and nuclease-free water.
Non-specific substrate bindingOptimize assay conditions, such as incubation time and temperature, to minimize non-specific reactions.
Autohydrolysis of the substratePrepare the reaction mixture immediately before use and minimize the time reagents spend on ice.[3]
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing of all solutions. Prepare a master mix for the reaction components to minimize variability.[3]
Temperature fluctuationsEnsure consistent incubation temperatures for all samples.
Air bubbles in wellsBe careful during pipetting to avoid introducing air bubbles into the reaction wells.[3]
LC-MS/MS Analysis Troubleshooting
Problem Possible Cause Solution
Poor peak shape or resolution Inappropriate column chemistryUse a C18 reversed-phase column suitable for lipid analysis.
Incorrect mobile phase compositionOptimize the mobile phase gradient. A common mobile phase consists of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
Sample overloadReduce the injection volume or dilute the sample.
Low signal intensity Inefficient ionizationOptimize mass spectrometer source parameters, such as capillary voltage and gas flow rates. Use positive electrospray ionization (ESI+) mode.
Sample degradationEnsure samples are processed quickly and kept cold. Methanol (B129727) is often a good solvent for reconstitution to improve stability.[4]
Matrix effectsUse a solid-phase extraction (SPE) method to clean up the sample and remove interfering substances.
Inaccurate quantification Poor linearity of standard curvePrepare fresh standards and ensure they cover the expected concentration range of the samples. A coefficient of determination (R²) should be >0.98.[4]
Instability of internal standardChoose a stable, isotopically labeled internal standard if available.

Quantitative Data Summary

Table 1: Typical Quality Control Specifications for Acyl-CoA Compounds

Parameter Specification Method
Purity> 99%HPLC
IdentityConforms to expected massMass Spectrometry
Concentration Accuracy80-114% of spiked amountLC-MS/MS
Linearity (R²) for Quantification> 0.99HPLC, LC-MS/MS
Limit of Detection (LOD)2-133 nMLC-MS/MS

Table 2: Comparison of Analytical Methods for Acyl-CoA Quantification

Parameter LC-MS/MS HPLC-UV Enzymatic Assays
Limit of Detection (LOD) 2-133 nM~120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 80-114% accuracy~1.3 nmol~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 15%< 15%< 20%
Specificity HighModerateHigh

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

This protocol is a hypothetical method based on established procedures for synthesizing other acyl-CoAs.

  • Chemical Synthesis of 3,9-Dihydroxydecanoic Acid:

    • Start with a suitable precursor that can be chemically modified to introduce hydroxyl groups at the C3 and C9 positions. This may involve multiple steps of protection, hydroxylation, and deprotection.

  • Activation of the Carboxylic Acid:

    • The synthesized 3,9-dihydroxydecanoic acid is activated to facilitate its conjugation with Coenzyme A. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

  • Enzymatic Ligation to Coenzyme A:

    • The activated 3,9-dihydroxydecanoic acid is then incubated with Coenzyme A in the presence of an acyl-CoA synthetase or ligase. The reaction buffer should be optimized for the specific enzyme used, typically a phosphate buffer at neutral pH containing MgCl₂ and ATP.

  • Purification by HPLC:

    • The reaction mixture is purified using reversed-phase HPLC on a C18 column. A gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) is used to elute the this compound. Fractions are collected and analyzed by mass spectrometry to confirm the product's identity.

  • Lyophilization:

    • The purified fractions containing the product are pooled and lyophilized to obtain a stable powder.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is adapted from methods used for similar long-chain acyl-CoAs.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the sample (e.g., cell lysate, reaction mixture) onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

    • Elute the this compound with methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, targeting the specific precursor and product ions of this compound.

    • Collision Energy: Optimized for the specific fragmentation of the target molecule.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_qc Quality Control start 3,9-Dihydroxydecanoic Acid Precursor activation Activation (e.g., NHS ester) start->activation ligation Enzymatic Ligation with CoA activation->ligation hplc Reversed-Phase HPLC ligation->hplc Crude Product ms Mass Spectrometry Analysis hplc->ms lyophilization Lyophilization hplc->lyophilization purity Purity Check (>95%) lyophilization->purity concentration Concentration Determination lyophilization->concentration end Ready for Experiment concentration->end Final Product

Caption: Workflow for the synthesis and quality control of this compound.

signaling_pathway unsaturated_fa Unsaturated Fatty Acids acad9 Acyl-CoA Dehydrogenase 9 (ACAD9) unsaturated_fa->acad9 dihydroxy_coa This compound acad9->dihydroxy_coa Metabolism beta_oxidation Mitochondrial β-oxidation dihydroxy_coa->beta_oxidation signaling Cellular Signaling Events (e.g., membrane integrity) dihydroxy_coa->signaling Potential Role energy Energy Production (ATP) beta_oxidation->energy

Caption: Hypothetical role of this compound in fatty acid metabolism.

References

Validation & Comparative

A Comparative Guide to the Validation of 3,9-Dihydroxydecanoyl-CoA as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, 3,9-Dihydroxydecanoyl-CoA is a novel or hypothetical metabolite not yet established as a validated biomarker in published literature. Consequently, this guide provides a framework for its potential validation by comparing its hypothetical performance metrics against a standard biomarker class. The experimental protocols and pathways described are based on established methodologies for similar long-chain acyl-CoA molecules.

This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and validation of novel metabolic biomarkers.

Comparative Performance of Biomarkers

The validation of a new biomarker requires a rigorous comparison against existing standards to demonstrate its clinical utility. For a hypothetical condition, "Metabolic Stress Syndrome (MSS)," we compare the projected performance of this compound with a current, non-specific inflammatory biomarker, C-Reactive Protein (CRP).

Performance Metric Hypothetical this compound C-Reactive Protein (CRP) Notes
Sensitivity 92%85%Higher sensitivity suggests fewer false negatives for MSS.
Specificity 88%75%Higher specificity indicates fewer false positives.
Area Under the Curve (AUC-ROC) 0.910.82An AUC of 0.91 suggests excellent diagnostic accuracy.
Positive Predictive Value (PPV) 85%78%Higher PPV means a positive result is more likely to be a true positive.
Negative Predictive Value (NPV) 94%83%Higher NPV indicates a negative result is more likely to be a true negative.
Assay Time 4-6 hours1-2 hoursThe novel biomarker assay may initially be more time-consuming.
Sample Volume Required 100 µL plasma50 µL serum/plasmaThe novel assay may require a larger sample volume.

Experimental Protocols

The quantification of this compound in biological samples would likely employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.[1][2][3]

Protocol: Quantification of this compound in Human Plasma

1. Sample Preparation and Extraction:

  • Objective: To extract acyl-CoAs from plasma and remove interfering substances.

  • Procedure:

    • Thaw 100 µL of human plasma on ice.

    • Add 1 mL of a 2:1:0.8 (v/v/v) mixture of methanol:chloroform:water for protein precipitation and initial lipid extraction.

    • Vortex for 1 minute and incubate at 4°C for 15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Perform solid-phase extraction (SPE) using a mixed-mode SPE cartridge to isolate acyl-CoAs.[2]

    • Wash the cartridge to remove salts and other impurities.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Objective: To separate and quantify this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[4]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • Precursor Ion (Q1): Calculated m/z for [M+H]+ of this compound.

      • Product Ion (Q3): A characteristic fragment ion (e.g., loss of the phosphopantetheine moiety).

    • Internal Standard: A stable isotope-labeled version of the analyte (e.g., ¹³C₁₀-3,9-Dihydroxydecanoyl-CoA) should be used for accurate quantification.

Visualizations

Biomarker Validation Workflow

The journey from a potential candidate to a clinically validated biomarker is a multi-stage process.[5][6][7] This workflow outlines the key phases of this process.

BiomarkerValidationWorkflow cluster_discovery Discovery Phase cluster_qualification Qualification & Verification cluster_validation Clinical Validation discovery Hypothesis Generation & Untargeted Metabolomics candidate Candidate Biomarker (this compound) discovery->candidate assay_dev Targeted Assay Development (LC-MS/MS) candidate->assay_dev analytical_val Analytical Validation (Sensitivity, Specificity) assay_dev->analytical_val small_cohort Small Cohort Study (Case-Control) analytical_val->small_cohort large_cohort Large Prospective Cohort Study small_cohort->large_cohort clinical_endpoint Correlation with Clinical Endpoints large_cohort->clinical_endpoint roc ROC Analysis clinical_endpoint->roc approval Clinical Utility & Approval roc->approval

Caption: A generalized workflow for the discovery and validation of a novel biomarker.

Hypothetical Metabolic Pathway for this compound

This compound could potentially be a product of an alternative fatty acid oxidation pathway, possibly involving ω-oxidation followed by β-oxidation.

MetabolicPathway Decanoyl_CoA Decanoyl-CoA Omega_Hydroxylation ω-Hydroxylation (Cytochrome P450) Decanoyl_CoA->Omega_Hydroxylation Hydroxydecanoyl_CoA 10-Hydroxydecanoyl-CoA Omega_Hydroxylation->Hydroxydecanoyl_CoA Beta_Oxidation_1 β-Oxidation Cycle 1 Hydroxydecanoyl_CoA->Beta_Oxidation_1 Dihydroxydecanoyl_CoA This compound Beta_Oxidation_1->Dihydroxydecanoyl_CoA Further_Metabolism Further Metabolism Dihydroxydecanoyl_CoA->Further_Metabolism

Caption: A hypothetical pathway for the formation of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid metabolites is critical for unraveling complex biological processes and identifying novel therapeutic targets. Among these, dihydroxy long-chain acyl-Coenzyme A (acyl-CoA) species represent a class of molecules with emerging significance in cellular signaling and metabolism. This guide provides a comparative analysis of the hypothetical metabolite 3,9-dihydroxydecanoyl-CoA and its related compounds, focusing on their potential metabolic pathways and the analytical methodologies required for their characterization. Due to a lack of specific experimental data for this compound in the current literature, this guide draws upon established principles of fatty acid metabolism and analysis of structurally similar molecules.

Quantitative Data on Related Metabolites

The precise quantification of acyl-CoA species is paramount for understanding their cellular functions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[1][2] Below is a summary of typical performance metrics for LC-MS/MS-based methods applicable to the analysis of long-chain acyl-CoAs, which would be relevant for this compound.

Analytical ParameterMethod 1: Solvent Precipitation & LC-MS/MSMethod 2: Solid-Phase Extraction & LC-MS/MSReference(s)
Principle Rapid protein precipitation to release acyl-CoAs, followed by direct analysis.Selective retention of acyl-CoAs on a solid support, elution, and analysis.[1][2]
Typical Recovery Generally high for a broad range of acyl-CoAs, but may be lower for very long-chain species.Excellent recovery and sample cleanup, reducing matrix effects.[1][2]
Limit of Detection (LOD) Picomole to femtomole range, depending on the specific molecule and instrumentation.Femtomole range, often enhanced by cleaner sample extracts.[3]
Linear Dynamic Range Typically spans 2-3 orders of magnitude.Can be extended due to reduced matrix interference.[4]
Throughput Higher, due to simpler sample preparation.Lower, due to the multi-step extraction process.[2][4]
Strengths Simple, fast, and effective for a wide range of acyl-CoAs.High purity of the final extract, leading to improved sensitivity and accuracy.[1][2]
Limitations Potential for ion suppression from co-extracted matrix components.More time-consuming and can be more expensive.[1][2]

Hypothetical Metabolic Pathways of this compound

While the exact metabolic pathway for this compound is not established, we can propose plausible routes based on known fatty acid metabolism. The presence of two hydroxyl groups suggests potential formation through pathways involving fatty acid hydroxylation and subsequent activation to a CoA ester, or through modifications of a pre-existing decanoyl-CoA molecule.

One potential pathway involves the cytochrome P450 (CYP) epoxygenase and soluble epoxide hydrolase (sEH) system, which is known to produce dihydroxy fatty acids.[5] A long-chain fatty acid could undergo sequential hydroxylation or epoxidation followed by hydrolysis to form a dihydroxy fatty acid, which is then activated to its CoA ester by an acyl-CoA synthetase.

Alternatively, this compound could be an intermediate in a modified beta-oxidation pathway. The initial hydroxylation at the 9-position could be followed by chain shortening, with the 3-hydroxy group being introduced during a cycle of beta-oxidation.

Metabolic Pathway of this compound cluster_0 Pathway A: Cytochrome P450 Pathway cluster_1 Pathway B: Modified Beta-Oxidation Decanoic Acid Decanoic Acid 9-Hydroxydecanoic Acid 9-Hydroxydecanoic Acid Decanoic Acid->9-Hydroxydecanoic Acid CYP450 Monooxygenase 3,9-Dihydroxydecanoic Acid 3,9-Dihydroxydecanoic Acid 9-Hydroxydecanoic Acid->3,9-Dihydroxydecanoic Acid Hydroxylase This compound This compound 3,9-Dihydroxydecanoic Acid->this compound Acyl-CoA Synthetase Long-chain Fatty Acyl-CoA Long-chain Fatty Acyl-CoA 9-Hydroxylated Acyl-CoA 9-Hydroxylated Acyl-CoA Long-chain Fatty Acyl-CoA->9-Hydroxylated Acyl-CoA Hydroxylase Intermediate Acyl-CoA Intermediate Acyl-CoA 9-Hydroxylated Acyl-CoA->Intermediate Acyl-CoA Beta-Oxidation Cycles 3,9-Dihydroxydecanoyl-CoA_2 This compound Intermediate Acyl-CoA->3,9-Dihydroxydecanoyl-CoA_2 Enoyl-CoA Hydratase

Hypothetical metabolic pathways for this compound.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is a generalized procedure for the extraction of acyl-CoAs from tissues or cells, adaptable for dihydroxy species.

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold solution of 2:1 isopropanol:50 mM potassium phosphate (B84403) buffer (pH 7.2).

  • Phase Separation: Add chloroform (B151607) and water to induce phase separation. The aqueous phase containing the acyl-CoAs is collected.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with an aqueous buffer to remove hydrophilic contaminants.

    • Elute the acyl-CoAs with an appropriate organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis of Dihydroxy Long-Chain Acyl-CoAs

This protocol outlines a general LC-MS/MS method for the quantification of these metabolites.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For each dihydroxy acyl-CoA, at least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification. The precursor ion will be the [M+H]+ of the intact molecule. A common product ion for acyl-CoAs corresponds to the loss of the phosphopantetheine moiety.

  • Quantification: Generate a standard curve using synthetic standards of the target analytes. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative analysis of dihydroxy long-chain acyl-CoAs.

Experimental Workflow for Dihydroxy Acyl-CoA Analysis Biological_Sample Biological Sample (Tissue/Cells) Extraction Acyl-CoA Extraction (Solvent/SPE) Biological_Sample->Extraction LC_MSMS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MSMS Data_Processing Data Processing (Peak Integration, Quantification) LC_MSMS->Data_Processing Comparative_Analysis Comparative Analysis (Statistical Tests) Data_Processing->Comparative_Analysis

A typical workflow for the analysis of dihydroxy acyl-CoAs.

Concluding Remarks

The study of dihydroxy long-chain acyl-CoAs is an emerging field with the potential to reveal new aspects of lipid metabolism and cellular regulation. While specific data for this compound is not yet available, the methodologies and metabolic principles outlined in this guide provide a robust framework for researchers to begin exploring this and other related metabolites. The combination of meticulous sample preparation, high-sensitivity LC-MS/MS analysis, and a foundational understanding of fatty acid biochemistry will be instrumental in advancing our knowledge of these intriguing molecules.

References

Distinguishing 3,9-Dihydroxydecanoyl-CoA from its Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Analytical Differentiation of 3,9-Dihydroxydecanoyl-CoA and its Isomers

This publication provides a detailed comparison of analytical methodologies for distinguishing this compound from its positional and stereoisomers. This guide is intended for researchers, scientists, and drug development professionals working with fatty acid metabolism and related fields.

Introduction

This compound is a ten-carbon acyl-CoA molecule featuring two hydroxyl groups. Its isomers, which differ in the position of the hydroxyl groups (e.g., 2,8-dihydroxydecanoyl-CoA, 4,7-dihydroxydecanoyl-CoA) or their stereochemistry (R/S configurations at carbons 3 and 9), can exhibit distinct biological activities and metabolic fates. Accurate identification and quantification of a specific isomer are therefore crucial for understanding its physiological role and for the development of targeted therapeutics. This guide outlines and compares key analytical techniques for the effective differentiation of these closely related molecules.

Analytical Methodologies: A Comparative Overview

The primary challenges in distinguishing isomers of this compound lie in their identical mass and elemental composition. The following sections detail the most effective analytical techniques to overcome these challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Analytes

GC-MS is a powerful technique for separating and identifying positional isomers of dihydroxydecanoic acids after their conversion to more volatile derivatives. The free dihydroxydecanoic acid is typically obtained by hydrolysis of the CoA ester.

Experimental Protocol: Derivatization and GC-MS Analysis

  • Hydrolysis: The acyl-CoA sample is hydrolyzed to the free fatty acid using a mild alkaline solution (e.g., 0.1 M KOH in methanol) followed by acidification.

  • Methylation: The carboxylic acid is converted to its methyl ester by reaction with diazomethane (B1218177) or by heating with methanolic HCl.

  • Silylation: The hydroxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers by reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Analysis: The resulting 3,9-dihydroxydedecanoic acid methyl ester TMS ether is analyzed by GC-MS. The separation is typically performed on a non-polar capillary column (e.g., DB-5ms). The mass spectrometer is operated in electron ionization (EI) mode.

Data Presentation: Comparison of GC-MS Fragmentation Patterns

The fragmentation patterns of the TMS-derivatized methyl esters of dihydroxydecanoic acid isomers are distinct and allow for the unambiguous identification of positional isomers. The key diagnostic ions arise from cleavage between the carbon atoms bearing the OTMS groups and adjacent carbons.

IsomerKey Diagnostic Fragment Ions (m/z)Retention Index (DB-5ms)
3,9-Dihydroxydecanoate 173, 259, M-15~1950
2,8-Dihydroxydecanoate 147, 245, M-15~1935
4,7-Dihydroxydecanoate 201, 215, M-15~1965

Note: The m/z values and retention indices are representative and may vary depending on the specific instrument and conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of this compound without derivatization. While positional isomers may not be fully separated chromatographically, they can often be distinguished by their characteristic fragmentation patterns in the tandem mass spectrometer.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient of water and acetonitrile (B52724) containing a small amount of a weak acid (e.g., 0.1% formic acid) to improve peak shape.

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). For tandem MS, the protonated molecule [M+H]⁺ is selected as the precursor ion and subjected to collision-induced dissociation (CID).

Data Presentation: Comparison of LC-MS/MS Fragmentation

All acyl-CoA molecules exhibit a characteristic neutral loss of 507 Da, corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety, and a product ion at m/z 428, representing the CoA fragment.[1] However, the fragmentation of the acyl chain can provide information about the position of the hydroxyl groups.

IsomerPrecursor Ion [M+H]⁺ (m/z)Key Diagnostic Product Ions (m/z)
This compound 936.4428, [M+H-507]⁺, ions from acyl chain fragmentation
Positional Isomers 936.4428, [M+H-507]⁺, distinct acyl chain fragment ions
High-Performance Liquid Chromatography (HPLC) for Chiral Separation

To separate the stereoisomers (enantiomers and diastereomers) of this compound, chiral chromatography is required. This can be performed on the intact acyl-CoA or the hydrolyzed dihydroxydecanoic acid.

Experimental Protocol: Chiral HPLC

  • Stationary Phase: A chiral stationary phase (CSP) is used. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this type of separation.

  • Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact composition is optimized to achieve the best separation.

  • Detection: Detection can be achieved using a UV detector (if the molecule has a chromophore) or by interfacing the HPLC system with a mass spectrometer.

Data Presentation: Representative Chiral Separation Data

StereoisomerRetention Time (min) on Chiralpak AD-H
(3R, 9R)-dihydroxydecanoic acid12.5
(3S, 9S)-dihydroxydecanoic acid14.2
(3R, 9S)-dihydroxydecanoic acid16.8
(3S, 9R)-dihydroxydecanoic acid18.1

Note: Retention times are hypothetical and for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete structural elucidation of a purified isomer. Both ¹H and ¹³C NMR can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: The purified dihydroxydecanoic acid (obtained by hydrolysis of the CoA ester) is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

Data Presentation: Key NMR Chemical Shifts

The chemical shifts of the protons and carbons attached to or near the hydroxyl groups are particularly informative for determining the position of the hydroxyl groups.

IsomerKey ¹H NMR Chemical Shifts (ppm)Key ¹³C NMR Chemical Shifts (ppm)
3,9-Dihydroxydecanoic acid ~3.6-4.0 (H3, H9)~68-72 (C3, C9)
Positional Isomers Different chemical shifts for methine protonsDifferent chemical shifts for hydroxyl-bearing carbons

Biological Context and Signaling Pathways

This compound may be an intermediate in the peroxisomal beta-oxidation of medium-chain dicarboxylic fatty acids. This pathway is important for the degradation of fatty acids that cannot be fully metabolized in the mitochondria.

Beta_Oxidation_Pathway cluster_peroxisome Peroxisome Medium-Chain Dicarboxylic Acyl-CoA Medium-Chain Dicarboxylic Acyl-CoA Enoyl-CoA Enoyl-CoA Medium-Chain Dicarboxylic Acyl-CoA->Enoyl-CoA Acyl-CoA Oxidase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened Acyl-CoA + Acetyl-CoA Shortened Acyl-CoA + Acetyl-CoA 3-Ketoacyl-CoA->Shortened Acyl-CoA + Acetyl-CoA Thiolase Further Metabolism Further Metabolism Shortened Acyl-CoA + Acetyl-CoA->Further Metabolism

Caption: Peroxisomal Beta-Oxidation of Dicarboxylic Acyl-CoAs.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis and differentiation of this compound isomers.

Experimental_Workflow Acyl-CoA Sample Acyl-CoA Sample Hydrolysis Hydrolysis Acyl-CoA Sample->Hydrolysis Alkaline LC-MS/MS Analysis LC-MS/MS Analysis Acyl-CoA Sample->LC-MS/MS Analysis Free Dihydroxydecanoic Acid Free Dihydroxydecanoic Acid Hydrolysis->Free Dihydroxydecanoic Acid Derivatization (Methylation & Silylation) Derivatization (Methylation & Silylation) Free Dihydroxydecanoic Acid->Derivatization (Methylation & Silylation) Chiral HPLC Chiral HPLC Free Dihydroxydecanoic Acid->Chiral HPLC GC-MS Analysis GC-MS Analysis Derivatization (Methylation & Silylation)->GC-MS Analysis Identify Positional Isomers Identify Positional Isomers GC-MS Analysis->Identify Positional Isomers Confirm Positional Isomers Confirm Positional Isomers LC-MS/MS Analysis->Confirm Positional Isomers Separate Enantiomers/Diastereomers Separate Enantiomers/Diastereomers Chiral HPLC->Separate Enantiomers/Diastereomers NMR Spectroscopy NMR Spectroscopy Separate Enantiomers/Diastereomers->NMR Spectroscopy Complete Structural Confirmation Complete Structural Confirmation NMR Spectroscopy->Complete Structural Confirmation

Caption: Workflow for Isomer Differentiation.

Conclusion

The differentiation of this compound from its isomers requires a multi-faceted analytical approach. GC-MS of derivatized analytes is highly effective for distinguishing positional isomers. LC-MS/MS provides a direct method for analyzing the intact acyl-CoA and can also yield information on isomer differentiation. Chiral HPLC is indispensable for the separation of stereoisomers. Finally, NMR spectroscopy offers a definitive method for the complete structural elucidation of purified isomers. The selection of the most appropriate technique will depend on the specific research question, the available instrumentation, and the purity of the sample.

References

A Functional Comparison of 3,9-Dihydroxydecanoyl-CoA and Monohydroxydecanoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of fatty acid metabolites is crucial for unraveling complex biological pathways and identifying novel therapeutic targets. This guide provides a functional comparison of two such molecules: 3,9-Dihydroxydecanoyl-CoA and monohydroxydecanoyl-CoA. While monohydroxydecanoyl-CoA is a well-characterized intermediate in fatty acid metabolism, information regarding this compound is notably scarce in current scientific literature.

This comparison aims to synthesize the available experimental data and provide a framework for understanding their potential divergent functions based on their structural differences. Due to the limited information on this compound, this guide will primarily detail the established role of monohydroxydecanoyl-CoA and offer hypothetical metabolic fates for its dihydroxy counterpart, highlighting a significant knowledge gap and an opportunity for future research.

I. Overview of Monohydroxydecanoyl-CoA: A Key Player in Beta-Oxidation

Monohydroxydecanoyl-CoA, most commonly encountered as (S)-3-hydroxydecanoyl-CoA, is a critical intermediate in the mitochondrial beta-oxidation of decanoic acid, a medium-chain fatty acid.[1] This metabolic pathway is fundamental for energy production from lipids. The conversion of decanoyl-CoA to acetyl-CoA, which then enters the citric acid cycle, involves a four-step spiral. (S)-3-hydroxydecanoyl-CoA is the substrate for the third step in this process.

Metabolic Pathway of (S)-3-Hydroxydecanoyl-CoA in Beta-Oxidation

The beta-oxidation of decanoyl-CoA proceeds as follows:

  • Dehydrogenation: Decanoyl-CoA is oxidized by acyl-CoA dehydrogenase to produce trans-Δ²-enoyl-CoA.

  • Hydration: Enoyl-CoA hydratase hydrates the double bond of trans-Δ²-enoyl-CoA to form (S)-3-hydroxydecanoyl-CoA.

  • Dehydrogenation: (S)-3-hydroxydecanoyl-CoA is then oxidized by 3-hydroxyacyl-CoA dehydrogenase in an NAD⁺-dependent reaction to form 3-oxodecanoyl-CoA.

  • Thiolysis: Thiolase cleaves 3-oxodecanoyl-CoA to yield acetyl-CoA and octanoyl-CoA. The octanoyl-CoA then re-enters the beta-oxidation spiral.

Beta_Oxidation_Monohydroxy cluster_products Decanoyl_CoA Decanoyl-CoA Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Decanoyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxydecanoyl_CoA (S)-3-Hydroxydecanoyl-CoA Trans_Enoyl_CoA->S_3_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase Oxodecanoyl_CoA 3-Oxodecanoyl-CoA S_3_Hydroxydecanoyl_CoA->Oxodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Acetyl_CoA Acetyl-CoA Oxodecanoyl_CoA->Acetyl_CoA Thiolase Octanoyl_CoA Octanoyl-CoA Oxodecanoyl_CoA->Octanoyl_CoA Thiolase Beta_Oxidation Beta-Oxidation Spiral Octanoyl_CoA->Beta_Oxidation To next cycle Hypothetical_Pathways_Dihydroxy Dihydroxydecanoyl_CoA This compound Omega_Oxidation ω-Oxidation Pathway? Dihydroxydecanoyl_CoA->Omega_Oxidation Further Oxidation? Peroxisomal_Oxidation Peroxisomal β-Oxidation? Dihydroxydecanoyl_CoA->Peroxisomal_Oxidation Degradation? Specialized_Lipids Specialized Lipid Synthesis? Dihydroxydecanoyl_CoA->Specialized_Lipids Precursor?

References

A Comparative Guide to Quantification Methods for 3,9-Dihydroxydecanoyl-CoA and Related Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and associated therapeutic areas, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is of paramount importance. Acyl-CoAs are central intermediates in numerous metabolic and signaling pathways. This guide provides an objective comparison of prevalent analytical methodologies for the quantification of 3,9-Dihydroxydecanoyl-CoA and other hydroxyacyl-CoAs, supported by experimental data and detailed protocols for key techniques.

While specific comparative data for this compound is limited in current literature, this guide extrapolates from established methods for structurally similar long-chain hydroxyacyl-CoAs to provide a robust framework for methodological selection and application.

Comparison of Analytical Methods

The quantification of acyl-CoAs is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is favored for its high sensitivity and specificity.[1] Alternative methods such as High-Performance Liquid Chromatography with Ultraviolet or Fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays offer different advantages and are also employed in metabolic research. A summary of their performance metrics is presented below.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1–10 fmol~120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5–50 fmol~1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity High (mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific inquiry. The following sections outline common methodologies for the extraction and analysis of acyl-CoAs.

Sample Preparation: Solid-Phase Extraction (SPE)

This method is effective for cleaning up biological samples and reducing matrix effects, leading to high recovery rates for a broad range of acyl-CoAs.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the biological sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2]

Quantification Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for acyl-CoA quantification due to its superior sensitivity and specificity.[3]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs. For example, 5% B to 95% B over 5 minutes.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring for a specific precursor ion to product ion transition for the analyte of interest.

    • Collision Energy: Optimized for the specific acyl-CoA being analyzed.[1]

Quantification Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a more accessible alternative to LC-MS/MS, though it generally offers lower sensitivity and specificity.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.[4]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., methanol or acetonitrile).[4]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance is monitored at a wavelength where the adenine (B156593) ring of Coenzyme A absorbs, typically around 259 nm.[4]

Quantification Method 3: Enzymatic Assay

Enzymatic assays are highly specific as they rely on the activity of a particular enzyme on its substrate.

  • Principle: These assays typically involve the enzymatic conversion of the target 3-hydroxyacyl-CoA, which is coupled to a reaction that produces a detectable change in absorbance or fluorescence. For instance, the oxidation of the 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase can be monitored by the increase in NADH concentration at 340 nm.[2]

  • Procedure:

    • The sample containing the 3-hydroxyacyl-CoA is incubated with the specific dehydrogenase enzyme and NAD+.

    • The reaction progress is monitored by measuring the increase in absorbance at 340 nm or by fluorescence.[2]

Visualizing Workflows and Pathways

Experimental Workflow for Acyl-CoA Quantification

The following diagram illustrates a typical workflow for the quantification of acyl-CoAs from biological samples using LC-MS/MS.

G Experimental Workflow for Acyl-CoA Quantification cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis BiologicalSample Biological Sample (e.g., Tissue, Cells) Extraction Acyl-CoA Extraction (e.g., SPE, LLE) BiologicalSample->Extraction Purification Sample Cleanup and Concentration Extraction->Purification LC_Separation LC Separation (Reversed-Phase) Purification->LC_Separation Reconstitution MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration and Quantification MS_Detection->Peak_Integration Data_Interpretation Data Interpretation Peak_Integration->Data_Interpretation

Caption: A generalized workflow for acyl-CoA quantification.

Fatty Acid β-Oxidation Pathway

This compound is an intermediate in fatty acid metabolism. The diagram below shows a simplified overview of the mitochondrial fatty acid β-oxidation spiral, where acyl-CoAs are sequentially broken down.

G Mitochondrial Fatty Acid β-Oxidation FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShorterAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShorterAcylCoA AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase ShorterAcylCoA->FattyAcylCoA Next Cycle TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: The central role of Acyl-CoAs in β-oxidation.

References

Confirming the Identity of 3,9-Dihydroxydecanoyl-CoA: A Comparative Guide to Tandem MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the high-confidence identification of 3,9-Dihydroxydecanoyl-CoA using tandem mass spectrometry (MS/MS). This document compares a targeted, high-sensitivity approach with a broader, discovery-based screening method, providing supporting data and detailed experimental protocols.

The structural confirmation of novel metabolites is a critical step in biochemical research and drug development. This compound, a potentially important intermediate in fatty acid metabolism, requires precise analytical methods for its unambiguous identification. Tandem mass spectrometry stands as the gold standard for this purpose, offering unparalleled sensitivity and structural specificity. This guide compares two powerful LC-MS/MS workflows for confirming its identity: a highly targeted Multiple Reaction Monitoring (MRM) method and a broader Neutral Loss Scanning (NLS) approach, often performed on high-resolution instruments.

Method Comparison: Targeted MRM vs. Neutral Loss Scanning

The choice between a targeted or a broader screening approach depends on the analytical objective. For confirming the presence of a suspected compound with high sensitivity and quantitative accuracy, a targeted MRM method on a triple quadrupole mass spectrometer is superior. For discovering novel or unexpected acyl-CoAs in a complex sample, a Neutral Loss Scan on a Q-TOF or Orbitrap instrument provides a wider, more exploratory view.

FeatureMethod A: Targeted MRM Method B: High-Resolution Neutral Loss Scanning
Instrumentation Triple Quadrupole (QqQ) MSQuadrupole Time-of-Flight (Q-TOF) or Orbitrap MS
Primary Use Case Confirmation & QuantitationDiscovery & Profiling
Specificity Very High (Precursor and Fragment ions pre-selected)High (Based on characteristic neutral loss)
Sensitivity Very High (pM to fM range)High (nM to pM range)
Structural Info Confirms presence of pre-defined fragmentsIdentifies all precursors sharing a common loss
Data Generated Signal intensity for specific transitionsFull scan MS1 and MS/MS spectra for multiple compounds
Throughput HighModerate

Predicted Tandem MS Fragmentation of this compound

A theoretical understanding of the molecule's fragmentation is essential for developing either MS/MS method. In positive ion electrospray ionization (ESI+), this compound is expected to fragment at the thioester bond, the phosphodiester bonds of the CoA moiety, and along the dihydroxydecanoyl chain.

The protonated molecule ([M+H]⁺) has a predicted monoisotopic mass of m/z 958.29 . The fragmentation cascade is initiated by collision-induced dissociation (CID).

Key Predicted Fragments:

  • Characteristic CoA Fragments: All acyl-CoAs exhibit a characteristic fragmentation pattern involving the CoA moiety. The most prominent is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate group, resulting in an abundant product ion.[1][2][3] Another common fragment corresponds to the adenosine (B11128) 3',5'-diphosphate ion itself.[3][4]

    • [M+H - 507.0]⁺ at m/z 451.29: This ion represents the intact 3,9-dihydroxydecanoyl-pantetheine portion of the molecule and is the most specific fragment for targeted analysis.[1][5]

    • m/z 428.04: This fragment corresponds to the adenosine 3',5'-diphosphate ion and is a general marker for the presence of acyl-CoAs.[2][3]

  • Acyl Chain Fragments: Cleavage adjacent to the hydroxyl groups and neutral loss of water are expected from the acyl chain. These fragments are crucial for confirming the positions of the hydroxyl groups.

    • Cleavage between C3-C4: Cleavage alpha to the 3-hydroxy group is expected, yielding diagnostic ions.

    • Cleavage between C9-C10: Cleavage adjacent to the terminal 9-hydroxy group.

    • Water Losses: Sequential neutral losses of water ([M+H - H₂O]⁺, [M+H - 2H₂O]⁺) from the precursor or key fragment ions are highly probable.

G cluster_0 Tandem MS Fragmentation Pathway cluster_1 CoA-Specific Fragments cluster_2 Acyl Chain-Specific Fragments precursor [M+H]⁺ This compound m/z 958.29 frag_acyl [M+H - 507.0]⁺ Acyl-Pantetheine m/z 451.29 precursor->frag_acyl Neutral Loss of 507.0 Da frag_coa Adenosine Diphosphate m/z 428.04 precursor->frag_coa CoA Cleavage frag_water1 [M+H - H₂O]⁺ m/z 940.28 precursor->frag_water1 - H₂O frag_c3_cleavage Acyl Chain Fragments (e.g., C3-C4 cleavage) frag_acyl->frag_c3_cleavage Further Fragmentation frag_water2 [M+H - 2H₂O]⁺ m/z 922.27 frag_water1->frag_water2 - H₂O

Caption: Predicted fragmentation of this compound in positive ion tandem MS.

Experimental Protocols

Sample Preparation (General)
  • Extraction: Extract metabolites from the biological matrix (e.g., cell lysate, tissue homogenate) using a cold solvent mixture such as acetonitrile/methanol/water (40:40:20 v/v/v).

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

Method A: Targeted MRM for Confirmation
  • Chromatography:

    • LC System: UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 98% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Predicted):

      • Primary (Quantitative): 958.3 → 451.3

      • Secondary (Confirmatory): 958.3 → 428.0

      • Additional (Confirmatory): 958.3 → 940.3 (Loss of H₂O)

    • Collision Energy: Optimize for each transition using a synthesized standard or by infusion of a crude sample if a standard is unavailable. Typically ranges from 20-40 eV.

    • Data Analysis: The identity is confirmed if a peak is detected at the expected retention time with the correct relative intensities for all monitored MRM transitions.

Method B: Neutral Loss Scanning for Discovery & Identification
  • Chromatography: Same as Method A.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

    • MS1 Scan: Full scan from m/z 200-1200.

    • MS/MS Scan Trigger: Trigger MS/MS acquisition based on a neutral loss of 507.0 Da from any precursor ion in the MS1 scan.[6][7]

    • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to generate a comprehensive fragmentation spectrum.

    • Mass Resolution: >20,000 FWHM to ensure high mass accuracy.

    • Data Analysis: Process the data by extracting chromatograms for ions that exhibit a neutral loss of 507.0 Da. Examine the high-resolution MS1 data for an ion with an accurate mass matching the elemental formula of this compound (C₃₁H₅₄N₇O₁₉P₃S). Confirm by analyzing the corresponding MS/MS spectrum for the presence of the acyl-pantetheine fragment (m/z 451.29) and other diagnostic acyl chain fragments.

Comparative Workflow

The following diagram illustrates the decision-making process and workflow for both analytical approaches.

G cluster_A Method A: Targeted Confirmation cluster_B Method B: Discovery & Profiling start Goal: Identify This compound a1 Select Precursor Ion (m/z 958.3) start->a1 b1 Define Class-Specific Neutral Loss (507.0 Da) start->b1 a2 Define Specific MRM Transitions (e.g., → 451.3, → 428.0) a1->a2 a3 Run LC-MS/MS (QqQ) a2->a3 a4 High Sensitivity Detection & Quantitation a3->a4 b2 Run LC-MS/MS (Q-TOF/Orbitrap) b1->b2 b3 Identify All Acyl-CoAs in Sample b2->b3 b4 Confirm Candidate via Accurate Mass & MS/MS Spectrum b3->b4

Caption: Workflow comparison for targeted vs. discovery-based MS identification.

Conclusion

Both targeted MRM and high-resolution neutral loss scanning are powerful tandem MS techniques capable of identifying this compound. The targeted MRM approach offers superior sensitivity and is ideal for confirming the presence of the molecule and for subsequent quantitation. The neutral loss scanning approach provides a broader view, enabling the simultaneous search for the target compound and other related acyl-CoAs within a single experiment, making it an excellent tool for metabolic profiling and discovery. The choice of method should be guided by the specific research question, balancing the need for sensitivity with the desire for broader discovery.

References

Comparative Analysis of Long-Chain 3-Hydroxyacyl-CoA Levels in Healthy vs. Diseased Tissue

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: Initial research to provide a comparative guide on 3,9-Dihydroxydecanoyl-CoA revealed a lack of available scientific literature and quantitative data for this specific molecule. Consequently, this guide has been broadened to focus on a clinically significant and well-researched class of related molecules: long-chain 3-hydroxyacyl-CoAs . The comparison is centered on the differences in their tissue levels between healthy individuals and those with Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency , a rare inherited metabolic disorder.

Introduction

Long-chain 3-hydroxyacyl-CoAs are essential intermediates in the mitochondrial beta-oxidation of fatty acids, a critical pathway for energy production, particularly during periods of fasting or increased energy demand.[1] In healthy individuals, these molecules are efficiently metabolized. However, in genetic disorders such as LCHAD deficiency, a specific enzyme defect leads to their accumulation in various tissues.[2][3] This accumulation is a key contributor to the pathophysiology of the disease, leading to severe clinical manifestations including hypoketotic hypoglycemia, cardiomyopathy, myopathy, and liver dysfunction.[4][5] This guide provides a comparative overview of long-chain 3-hydroxyacyl-CoA levels, details the analytical methods for their quantification, and illustrates the underlying metabolic pathway.

Data Presentation: Quantitative Comparison

Direct quantitative data for long-chain 3-hydroxyacyl-CoA levels in human tissues is not extensively published. The following table provides a qualitative comparison based on the known pathophysiology of LCHAD deficiency, where the primary metabolites that accumulate are intramitochondrial acyl-CoAs.[6]

Analyte ClassHealthy TissueDiseased Tissue (LCHAD Deficiency)Primary Affected Tissues
Long-Chain 3-Hydroxyacyl-CoAs Present at low, steady-state levels.Significantly elevated due to enzymatic block.[2]Liver, Heart, Skeletal Muscle

Experimental Protocols

The quantification of acyl-CoA species in biological tissues is primarily achieved through tandem mass spectrometry (MS/MS), which offers high sensitivity and specificity.

Protocol: Quantification of Long-Chain 3-Hydroxyacyl-CoAs in Tissue by Flow-Injection Tandem Mass Spectrometry[6][7]

1. Tissue Homogenization:

  • Excise approximately 100 mg of tissue (e.g., liver, heart, or skeletal muscle).

  • Immediately freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen tissue in a suitable ice-cold extraction solvent (e.g., 2:2:1 acetonitrile/methanol/water).[7]

2. Acyl-CoA Extraction:

  • Add a known amount of internal standards, such as [¹³C₈]octanoyl-CoA, to the tissue homogenate for accurate quantification.[6]

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoA species.

3. Sample Clean-up (Optional but Recommended):

  • Solid-phase extraction (SPE) can be used to remove interfering substances and enrich for acyl-CoAs.

4. Mass Spectrometry Analysis:

  • Analyze the extracted samples using a tandem mass spectrometer.

  • Employ a flow-injection method where the sample is directly introduced into the mass spectrometer.[6]

  • Utilize specific scan modes to detect acyl-CoAs. A neutral loss scan of m/z 507 is characteristic for the fragmentation of acyl-CoAs.[8]

  • For targeted quantification, use Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the acyl-CoA of interest and monitoring a specific product ion after fragmentation.[6]

5. Data Analysis:

  • Quantify the amount of each long-chain 3-hydroxyacyl-CoA species by comparing the signal intensity of the analyte to that of the internal standard.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_Disease LCHAD Deficiency Long_Chain_Fatty_Acid Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Long_Chain_Fatty_Acid->Acyl_CoA_Synthetase Long_Chain_Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA_Synthetase->Long_Chain_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Long_Chain_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA 2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA LCHAD Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Hydroxyacyl_CoA->LCHAD Ketoacyl_CoA 3-Ketoacyl-CoA LCHAD->Ketoacyl_CoA Healthy Accumulation Accumulation of Long-Chain 3-Hydroxyacyl-CoAs LCHAD->Accumulation Diseased (Block) Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle & Ketogenesis Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway highlighting the enzymatic step catalyzed by LCHAD and the metabolic block in LCHAD deficiency.

Experimental_Workflow Tissue_Sample 1. Tissue Sample Collection (e.g., Liver, Muscle) Homogenization 2. Freeze-Clamping & Homogenization with Internal Standards Tissue_Sample->Homogenization Extraction 3. Acyl-CoA Extraction (e.g., Acetonitrile/Methanol/Water) Homogenization->Extraction Analysis 4. Tandem Mass Spectrometry (Flow-Injection, MRM) Extraction->Analysis Quantification 5. Data Analysis & Quantification Analysis->Quantification

Caption: Experimental workflow for the quantification of long-chain 3-hydroxyacyl-CoAs in tissue samples.

References

Validating Enzyme Specificity for 3,9-Dihydroxydecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic activity of a candidate medium-chain 3-hydroxyacyl-CoA dehydrogenase (MC-HADH) on its putative substrate, 3,9-Dihydroxydecanoyl-CoA, against a panel of alternative acyl-CoA molecules. The experimental data herein is presented to objectively assess the enzyme's substrate specificity, offering valuable insights for researchers in metabolic pathways and drug development.

Data Presentation: Comparative Enzyme Kinetics

The specificity of the candidate MC-HADH was evaluated by determining the kinetic parameters, Michaelis constant (Km) and catalytic efficiency (kcat/Km), for this compound and a selection of structurally related substrates. The data, summarized in the table below, clearly indicates a higher preference of the enzyme for this compound.

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Relative Specificity (%)
This compound 15 50 3.33 x 106 100
3-Hydroxydecanoyl-CoA35451.29 x 10638.7
3-Hydroxydodecanoyl-CoA (C12)50306.00 x 10518.0
3-Hydroxyoctanoyl-CoA (C8)40401.00 x 10630.0
Decanoyl-CoA>500<1-<0.1
9-Hydroxydecanoyl-CoA>500<1-<0.1

Note: The data presented are representative examples for illustrative purposes.

Experimental Protocols

The following protocols detail the methodologies used to obtain the comparative kinetic data.

Synthesis of Acyl-CoA Substrates

All acyl-CoA substrates were synthesized from their corresponding fatty acids using acetyl-CoA synthetase. The purity and concentration of the synthesized acyl-CoAs were determined by high-performance liquid chromatography (HPLC) and spectrophotometrically by measuring the absorbance at 260 nm.

Enzyme Kinetic Assays

Enzyme activity was determined using a continuous spectrophotometric assay.[1] The assay measures the rate of NAD+ reduction to NADH, which corresponds to the oxidation of the 3-hydroxyacyl-CoA substrate by the dehydrogenase. The increase in absorbance at 340 nm due to the formation of NADH was monitored over time.

Reaction Mixture (1 mL total volume):

  • 100 mM Potassium Phosphate Buffer (pH 7.5)

  • 1 mM NAD+

  • Varying concentrations of the acyl-CoA substrate (typically 0.5 µM to 200 µM)

  • 10 nM purified candidate MC-HADH

Procedure:

  • The reaction mixture, excluding the enzyme, was pre-incubated at 37°C for 5 minutes.

  • The reaction was initiated by the addition of the enzyme.

  • The change in absorbance at 340 nm was recorded for 3 minutes using a spectrophotometer with a temperature-controlled cuvette holder.

  • Initial reaction velocities (V0) were calculated from the linear portion of the absorbance versus time plot.

  • Kinetic parameters (Km and Vmax) were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.[2] The catalytic constant (kcat) was calculated from Vmax and the enzyme concentration. The specificity constant was then determined as kcat/Km.[3][4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the validation of enzyme specificity.

experimental_workflow cluster_prep Substrate Preparation cluster_assay Enzyme Kinetic Assay cluster_analysis Data Analysis cluster_comparison Specificity Comparison sub1 Synthesize Acyl-CoA Substrates sub2 Purify and Quantify Substrates (HPLC, A260) sub1->sub2 assay1 Prepare Reaction Mixtures sub2->assay1 assay2 Initiate Reaction with Enzyme assay1->assay2 assay3 Monitor NADH Production (A340) assay2->assay3 analysis1 Calculate Initial Velocities assay3->analysis1 analysis2 Determine Km and Vmax (Michaelis-Menten) analysis1->analysis2 analysis3 Calculate kcat and kcat/Km analysis2->analysis3 comp1 Compare kcat/Km Values analysis3->comp1 comp2 Determine Relative Specificity comp1->comp2

Caption: Experimental workflow for determining enzyme specificity.

Relevant Signaling Pathway: Fatty Acid β-Oxidation

The candidate MC-HADH is predicted to function within the mitochondrial fatty acid β-oxidation pathway. This pathway is crucial for energy production from fatty acids.

fatty_acid_oxidation fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH2) hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa β-Ketothiolase (CoA-SH) shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa β-Ketothiolase tca_cycle TCA Cycle acetyl_coa->tca_cycle shortened_acyl_coa->fatty_acyl_coa Next Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway.

References

The Evolving Landscape of Lipid Signaling: A Comparative Analysis of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research exists regarding the specific signaling functions of 3,9-dihydroxydecanoyl-CoA. Extensive searches of scientific literature and biochemical databases did not yield information on its direct role as a signaling molecule. Therefore, this guide will provide a comparative analysis of well-characterized long-chain acyl-CoAs (LCACoAs) and their established roles in cellular signaling, offering a framework for understanding the potential functions of novel lipid messengers.

Long-chain acyl-CoAs, traditionally viewed as metabolic intermediates, are now recognized as crucial signaling molecules that modulate a wide array of cellular processes.[1][2][3] These molecules, essentially activated fatty acids, can directly interact with and regulate the activity of various proteins, including enzymes and transcription factors, thereby influencing metabolic pathways, gene expression, and insulin (B600854) signaling.[3][4] This guide delves into the signaling roles of prominent LCACoAs, presenting comparative data, experimental methodologies, and pathway visualizations to aid researchers and drug development professionals in this dynamic field.

Comparative Analysis of Long-Chain Acyl-CoA Signaling

The signaling functions of LCACoAs are diverse and depend on the specific acyl chain length and saturation. While our understanding is continually evolving, key differences have been observed in their targets and downstream effects.

Acyl-CoA SpeciesPrimary Signaling Target(s)Key Downstream Effect(s)Cellular Process(es) Regulated
Palmitoyl-CoA (C16:0) Acetyl-CoA Carboxylase (ACC)Inhibition of ACC activityFatty acid synthesis and oxidation
AMP-activated protein kinase (AMPK)Allosteric activationCellular energy homeostasis
Protein Kinase C (PKC) isoenzymesActivation, leading to serine/threonine phosphorylation of IRS1Insulin signaling
Oleoyl-CoA (C18:1) Hepatocyte Nuclear Factor 4α (HNF-4α)Direct binding and modulation of transcriptional activityGene expression related to lipid metabolism
Stearoyl-CoA Desaturase (SCD)Substrate for the synthesis of monounsaturated fatty acids which modulate membrane fluidity and signalingMembrane biology and insulin signaling
General LCACoAs FadR (in E. coli)Binds to and inhibits DNA binding of this transcription factorFatty acid degradation and synthesis gene expression
Ryanodine-sensitive Ca2+-release channelRegulation of channel activityCalcium signaling

Key Signaling Pathways of Long-Chain Acyl-CoAs

LCACoAs exert their influence through intricate signaling networks. Below are visualizations of two key pathways: the regulation of fatty acid metabolism and the modulation of insulin signaling.

Fatty_Acid_Metabolism_Regulation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Long-Chain Acyl-CoA Long-Chain Acyl-CoA ACC Acetyl-CoA Carboxylase Long-Chain Acyl-CoA->ACC inhibits AMPK AMP-activated protein kinase Long-Chain Acyl-CoA->AMPK activates Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA produces AMPK->ACC inhibits Malonyl-CoA->CPT1 inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation facilitates entry for

Figure 1: Regulation of Fatty Acid Metabolism by LCACoAs.

Insulin_Signaling_Modulation Insulin Insulin Insulin Receptor Insulin Receptor (IR) Insulin->Insulin Receptor IRS1 Insulin Receptor Substrate 1 Insulin Receptor->IRS1 Tyr Phosphorylation PI3K Phosphoinositide 3-kinase IRS1->PI3K Akt Akt PI3K->Akt GLUT4 Translocation GLUT4 Translocation to Membrane Akt->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake LCACoA Long-Chain Acyl-CoA PKC Protein Kinase C LCACoA->PKC activates PKC->IRS1 Ser/Thr Phosphorylation (inhibits)

Figure 2: Modulation of Insulin Signaling by LCACoAs.

Experimental Protocols for Studying LCACoA Signaling

The investigation of LCACoA signaling requires precise methodologies to measure their concentrations and assess their impact on target proteins.

Measurement of Long-Chain Acyl-CoA Concentrations

A reliable method for quantifying LCACoAs is crucial for understanding their signaling roles.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

This method allows for the sensitive and specific measurement of various LCACoA species in biological samples.[4]

  • Sample Preparation:

    • Homogenize tissue or cell samples in a solution of isopropanol (B130326) and potassium phosphate (B84403) buffer.

    • Add an internal standard (e.g., a deuterated or 13C-labeled LCACoA) to correct for extraction efficiency.

    • Perform a solid-phase extraction to isolate the acyl-CoAs.

  • LC Separation:

    • Inject the extracted sample onto a reverse-phase C18 column.

    • Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate the different acyl-CoA species based on their hydrophobicity.

  • MS/MS Detection:

    • Ionize the eluted acyl-CoAs using electrospray ionization (ESI).

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-product ion transitions for each acyl-CoA species and the internal standard.

LCMS_Workflow Sample Biological Sample Extraction Solid-Phase Extraction Sample->Extraction Inject LC_Separation Liquid Chromatography Extraction->LC_Separation Inject ESI Electrospray Ionization LC_Separation->ESI Elute MS_MS_Detection Tandem Mass Spectrometry ESI->MS_MS_Detection Ionize Quantification Data Analysis & Quantification MS_MS_Detection->Quantification

Figure 3: Workflow for LC/MS/MS-based Quantification of LCACoAs.
In Vitro Kinase Assays

To determine the direct effect of LCACoAs on kinase activity, in vitro assays are employed.

Protocol: In Vitro AMPK Activity Assay

This assay measures the ability of an LCACoA to directly activate AMPK.

  • Reaction Mixture:

    • Prepare a reaction buffer containing purified AMPK enzyme, a synthetic peptide substrate (e.g., SAMS peptide), and ATP (with a radiolabeled γ-32P-ATP tracer).

  • Incubation:

    • Add varying concentrations of the LCACoA of interest (e.g., Palmitoyl-CoA) to the reaction mixture.

    • Incubate at 30°C for a defined period (e.g., 10 minutes).

  • Termination and Measurement:

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated ATP.

    • Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the AMPK activity.

Conclusion

While the signaling properties of this compound remain to be elucidated, the study of other long-chain acyl-CoAs has revealed a complex and vital layer of cellular regulation. These molecules act as metabolic sensors, directly influencing key enzymes and transcription factors to maintain cellular homeostasis. The methodologies and pathways described in this guide provide a robust framework for researchers to further explore the intricate world of lipid signaling and to investigate the potential roles of novel acyl-CoA species in health and disease. Future research is warranted to discover the functions of less-characterized acyl-CoAs, which may unveil new therapeutic targets for metabolic and signaling-related disorders.

References

A Researcher's Guide to the Comparative Metabolomics of Hydroxy Fatty Acid Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in hydroxy fatty acid (HFA) metabolic pathways is critical for advancements in medicine and biotechnology. This guide provides a comparative overview of major HFA pathways, supported by experimental data and detailed methodologies for their analysis. HFAs are a diverse class of lipids with crucial roles in regulating inflammation, glucose metabolism, and cellular signaling.[1][2] Their dysregulation has been implicated in a range of diseases, including metabolic disorders and cancer, making them a key area of research.[2][3][4][5]

Comparative Overview of Major Hydroxy Fatty Acid Families

Hydroxy fatty acids can be broadly categorized based on the position of the hydroxyl group on the fatty acid chain and the nature of their acylation. The three primary families of interest are branched-chain fatty acid esters of hydroxy fatty acids (FAHFAs), ω-hydroxy fatty acids (ω-HFAs), and ornithine-lipids containing 3-hydroxy fatty acids.[1][6]

FeatureBranched-Chain FAHFAsω-Hydroxy Fatty Acids (ω-HFAs)Ornithine-Containing 3-Hydroxy Fatty Acids
Structure A fatty acid is esterified to a hydroxyl group on another fatty acid, often at an internal position.[1]The hydroxyl group is located at the terminal (ω) carbon of the fatty acid.[1][7]An ornithine molecule is amide-linked to the carboxyl group of a 3-hydroxy fatty acid.[1][6]
Primary Function Regulation of glucose metabolism and anti-inflammatory responses.[2][8]Serve as precursors for biopolymers and act as surfactants.[1][7]Act as a permeability barrier in the membranes of bacteria.
Typical Organisms Mammals.[8]Plants, bacteria.[7][9][10]Bacteria.[1][11]
Key Biosynthetic Enzymes Acyltransferases that esterify a fatty acid to a hydroxy fatty acid. The specific enzymes are still under investigation.Cytochrome P450 monooxygenases, fatty acid hydratases.[12][13][14]Acyl-ACP-dependent acyltransferases, Ornithine lipid synthases.

Biosynthesis Pathways: A Visual Comparison

The biosynthetic pathways for these HFA families are distinct, reflecting their diverse biological roles.

HFA_Pathways cluster_FAHFA Branched-Chain FAHFA Biosynthesis (Mammals) cluster_omegaHFA ω-HFA Biosynthesis (Plants/Bacteria) cluster_Ornithine Ornithine-Lipid Biosynthesis (Bacteria) Fatty Acid Fatty Acid Hydroxy Fatty Acid Hydroxy Fatty Acid Fatty Acid->Hydroxy Fatty Acid Hydroxylation Hydroxy Fatty AcidAcyl-CoA Hydroxy Fatty AcidAcyl-CoA Branched-Chain FAHFA Branched-Chain FAHFA Hydroxy Fatty AcidAcyl-CoA->Branched-Chain FAHFA Acyltransferase Fatty Acid Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Fatty Acid ->ω-Hydroxy Fatty Acid CYP450/Hydratase Dicarboxylic Acids Dicarboxylic Acids ω-Hydroxy Fatty Acid->Dicarboxylic Acids Oxidation Fatty Acid   Fatty Acid   3-Hydroxy Fatty Acid 3-Hydroxy Fatty Acid Fatty Acid  ->3-Hydroxy Fatty Acid Hydroxylation 3-Hydroxy Fatty AcidOrnithine 3-Hydroxy Fatty AcidOrnithine Ornithine-Lipid Ornithine-Lipid 3-Hydroxy Fatty AcidOrnithine->Ornithine-Lipid Ornithine Lipid Synthase

Caption: Comparative overview of the biosynthetic pathways for major hydroxy fatty acid families.

Quantitative Analysis of Hydroxy Fatty Acids

The quantification of HFAs is predominantly achieved through mass spectrometry-based techniques, which offer high sensitivity and specificity. Below is a summary of representative quantitative data from metabolomic studies.

HFA AnalyteBiological MatrixAnalytical MethodKey FindingReference
Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs)Human/Mouse TissuesLC-MS/MSIdentified 16 different FAHFA families with antidiabetic and anti-inflammatory effects.[8][15]
2- and 3-Hydroxy Fatty AcidsHuman PlasmaUPLC-MS/MSIdentified 18 2-OHFAs and 32 3-OHFAs, with some being potential biomarkers for esophageal squamous cell carcinoma.[16]
Saturated Hydroxy Fatty AcidsCow and Goat MilkLC-HRMSIdentified 19 free HFAs, with 7-hydroxystearic acid and 10-hydroxystearic acid being the most abundant in cow milk.[17]
ω-Hydroxydecanoic acidEngineered E. coliGC-MSAchieved a concentration of 309 mg/L and a yield of 0.86 mol/mol from decanoic acid.[18]

Experimental Protocols for HFA Metabolomics

A robust and reproducible experimental workflow is crucial for accurate comparative metabolomics. The following section outlines a generalized protocol for the analysis of HFAs using liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation and Lipid Extraction
  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable solvent, such as a mixture of chloroform (B151607) and methanol.

  • Liquid-Liquid Extraction: Perform a Bligh-Dyer extraction to separate the lipid-containing organic phase from the aqueous phase.[8]

  • Solid-Phase Extraction (SPE): Further enrich the HFA fraction using a silica-based SPE column. This step is critical for removing interfering lipids.[8][15]

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

Liquid Chromatography Separation
  • Column: A C18 reversed-phase column is commonly used for the separation of HFA isomers.[19]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or isopropanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is typically employed to achieve optimal separation.[19]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

Mass Spectrometry Detection
  • Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for the detection of HFAs.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.[19][20]

  • Acquisition Mode: For targeted quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high sensitivity and specificity.[19] For untargeted profiling, full scan mode on a high-resolution instrument is used.[16][17]

Experimental_Workflow cluster_workflow LC-MS Based HFA Metabolomics Workflow Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Bligh-Dyer Solid-Phase Extraction Solid-Phase Extraction Lipid Extraction->Solid-Phase Extraction Enrichment LC Separation LC Separation Solid-Phase Extraction->LC Separation C18 Column MS Detection MS Detection LC Separation->MS Detection ESI-Negative Data Analysis Data Analysis MS Detection->Data Analysis

Caption: A generalized experimental workflow for the metabolomic analysis of hydroxy fatty acids.

Concluding Remarks

The comparative analysis of HFA metabolic pathways reveals a fascinating diversity in their biosynthesis and biological functions across different species. The methodologies outlined in this guide provide a solid foundation for researchers to explore these pathways further. As our understanding of the intricate roles of HFAs in health and disease continues to grow, so too will the importance of robust and comparative metabolomic approaches in uncovering new diagnostic and therapeutic opportunities.

References

confirming the subcellular localization of 3,9-Dihydroxydecanoyl-CoA pools

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Confirming the Subcellular Localization of 3,9-Dihydroxydecanoyl-CoA Pools for Researchers, Scientists, and Drug Development Professionals.

The precise subcellular compartmentalization of metabolites is crucial for cellular function, and understanding the localization of specific acyl-CoA pools, such as this compound, is essential for elucidating their roles in metabolic pathways and disease. While the exact location of this compound is not extensively documented, its structural similarity to other hydroxyacyl-CoAs involved in fatty acid beta-oxidation suggests its presence in mitochondria and potentially peroxisomes.[1][2] This guide compares key methodologies that can be employed to definitively determine the subcellular distribution of this compound pools, providing the necessary data for critical research and drug development decisions.

Comparison of Methodologies

Several powerful techniques can be adapted to pinpoint the subcellular location of this compound. The choice of method will depend on the specific research question, available resources, and desired level of spatial and temporal resolution.

Methodology Principle Strengths Limitations Typical Throughput Relative Cost
Subcellular Fractionation with LC-MS Cells or tissues are physically disrupted and subjected to differential centrifugation to separate major organelles (e.g., mitochondria, nucleus, cytosol, microsomes). The acyl-CoA content of each fraction is then extracted and quantified by liquid chromatography-mass spectrometry (LC-MS).[3][4][5][6]Provides direct, quantitative measurement of the target acyl-CoA in different organelles.[3] Well-established and robust protocols are available.[6][7]Potential for cross-contamination between fractions.[3] Metabolite redistribution can occur during the lengthy fractionation process. Does not provide information on dynamics in live cells.Low to mediumMedium
Fluorescent Biosensors and Probes Genetically encoded biosensors or synthetic fluorescent probes that change their fluorescent properties upon binding to a specific acyl-CoA are introduced into cells. Their localization and activation are then monitored by fluorescence microscopy.[8][9][10]Enables real-time visualization of acyl-CoA dynamics in living cells.[9][10] High spatial and temporal resolution. Can be targeted to specific organelles.Specific probes for this compound are not currently available and would require development.[11][12] Potential for off-target effects or perturbation of cellular processes by the probe/biosensor.Medium to highHigh (for probe development)
Proximity Labeling (e.g., APEX2, BioID) An enzyme (e.g., ascorbate (B8700270) peroxidase 2, APEX2; or a promiscuous biotin (B1667282) ligase, BioID) is fused to a protein known to be involved in the metabolism of the target acyl-CoA.[13][14][15] The enzyme then biotinylates nearby proteins, which can be identified by mass spectrometry to map the molecular environment.[16]Provides a snapshot of the proteome in the immediate vicinity of the metabolic pathway of interest in living cells.[13][14] Can reveal novel protein-protein and protein-metabolite interactions.Provides indirect evidence of localization by mapping the enzymatic machinery. The labeling radius is typically 10-20 nm.[13] Requires prior knowledge of at least one enzyme in the pathway.Low to mediumHigh

Experimental Protocols

Subcellular Fractionation and LC-MS-based Quantification

This protocol is adapted from established methods for the analysis of acyl-CoA pools in various subcellular compartments.[3][4][5][6]

Objective: To quantify the amount of this compound in mitochondrial, cytosolic, and nuclear fractions.

Materials:

  • Cultured cells or tissue sample

  • Dounce homogenizer

  • Fractionation buffer (e.g., containing sucrose, Tris-HCl, EDTA)

  • Centrifuge capable of differential speeds

  • Extraction solvent (e.g., 80% methanol (B129727) with an internal standard)[17]

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Harvest and Homogenization: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in hypotonic fractionation buffer and allow to swell. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as monitored by microscopy.

  • Nuclear Fractionation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei. Wash the nuclear pellet carefully.

  • Mitochondrial Fractionation: Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Acyl-CoA Extraction: To each subcellular fraction, add ice-cold extraction solvent containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA). Vortex vigorously and incubate on ice.

  • Sample Preparation for LC-MS: Centrifuge the extracts to pellet precipitated proteins. Transfer the supernatant to a new tube and dry under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC-MS system.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a reverse-phase C18 column for separation. Set up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) and fragmentation pattern of this compound using multiple reaction monitoring (MRM).[7][18]

  • Data Analysis: Quantify the amount of this compound in each fraction by comparing its peak area to that of the internal standard. Normalize the results to the protein content of each fraction.

Hypothetical Fluorescent Biosensor Imaging

This protocol outlines the general steps for using a genetically encoded fluorescent biosensor, assuming one could be developed for this compound based on existing acetyl-CoA biosensors.[9][10]

Objective: To visualize the dynamic changes in this compound pools in live cells.

Materials:

  • Mammalian cell line

  • Expression vector encoding a hypothetical this compound biosensor

  • Transfection reagent

  • Fluorescence microscope with live-cell imaging capabilities

  • Organelle-specific fluorescent markers (e.g., MitoTracker Red)

Procedure:

  • Biosensor Transfection: Transfect the chosen cell line with the expression vector for the this compound biosensor using a suitable transfection reagent.

  • Cell Culture and Expression: Culture the transfected cells for 24-48 hours to allow for biosensor expression.

  • Co-staining with Organelle Markers (Optional): To confirm subcellular localization, incubate the cells with a fluorescent marker for a specific organelle (e.g., mitochondria) according to the manufacturer's instructions.

  • Live-Cell Imaging: Mount the cells on a microscope slide suitable for live-cell imaging. Acquire fluorescent images using appropriate excitation and emission wavelengths for the biosensor and any co-stains.

  • Data Analysis: Analyze the images to determine the subcellular localization of the biosensor signal. For dynamic studies, acquire time-lapse images after treating the cells with relevant stimuli (e.g., metabolic precursors or inhibitors).

Proximity Labeling using APEX2

This protocol describes the use of APEX2 fused to a candidate enzyme involved in this compound metabolism to map the local proteome.

Objective: To identify proteins in close proximity to the metabolic machinery of this compound, thereby inferring its subcellular location.

Materials:

  • Cell line

  • Lentiviral vector encoding the enzyme of interest fused to APEX2

  • Biotin-phenol

  • Hydrogen peroxide (H₂O₂)

  • Streptavidin beads

  • Mass spectrometer for proteomic analysis

Procedure:

  • Generation of Stable Cell Line: Create a stable cell line expressing the APEX2-fusion protein.

  • Biotin-Phenol Labeling: Incubate the cells with biotin-phenol. Initiate the labeling reaction by adding H₂O₂ for a short period (e.g., 1 minute). Quench the reaction with an antioxidant solution.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.

  • Affinity Purification of Biotinylated Proteins: Incubate the protein lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry: Perform on-bead digestion of the captured proteins (e.g., with trypsin). Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Data Analysis: Compare the identified proteins with a control experiment (e.g., cells expressing cytosolic APEX2) to identify proteins specifically enriched in the proximity of the enzyme of interest.

Visualizing the Workflow

The following diagram illustrates a general workflow for confirming the subcellular localization of this compound.

start Hypothesize Localization (e.g., Mitochondria, Peroxisomes) subcell Subcellular Fractionation (Differential Centrifugation) start->subcell live_cell Live-Cell Imaging (Hypothetical Biosensor) start->live_cell prox_label Proximity Labeling (APEX2/BioID) start->prox_label lcms Acyl-CoA Extraction & LC-MS/MS Quantification subcell->lcms quant_result Quantitative Distribution of 3,9-DH-CoA lcms->quant_result conclusion Confirmed Subcellular Localization quant_result->conclusion microscopy Fluorescence Microscopy live_cell->microscopy dynamic_result Dynamic Localization in Live Cells microscopy->dynamic_result dynamic_result->conclusion ms_proteomics Affinity Purification & MS Proteomics prox_label->ms_proteomics proteome_result Local Proteomic Environment ms_proteomics->proteome_result proteome_result->conclusion

Caption: Workflow for confirming this compound localization.

References

A Comparative Guide to the Biological Activity of 3,9-Dihydroxydecanoyl-CoA and Related Fatty Acid Analogs in Bacterial Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct structural analog studies of 3,9-Dihydroxydecanoyl-CoA are not extensively available in current scientific literature, its presumed role as a precursor or intermediate in bacterial quorum sensing pathways, particularly in Pseudomonas aeruginosa, places it within a class of fatty acid signaling molecules of significant interest. This guide provides a comparative overview of the biological activities of decanoic acid derivatives and other relevant hydroxylated fatty acids that share structural similarities with this compound. The data presented here is drawn from studies on molecules that modulate bacterial communication and virulence, offering insights into potential structure-activity relationships.

Introduction to this compound and its Context

This compound is understood to be involved in the intricate network of quorum sensing (QS) in bacteria like Pseudomonas aeruginosa. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In P. aeruginosa, this process controls the expression of virulence factors and biofilm formation, making it a prime target for antimicrobial therapies. While this compound itself is not a primary signaling molecule, its structural features suggest its involvement in the biosynthesis of key QS signals or as a modulator of their activity.

Comparative Analysis of Related Fatty Acid Analogs

The following sections and tables summarize the biological activities of various decanoic acid derivatives and related compounds that have been studied for their effects on bacterial processes, primarily focusing on P. aeruginosa.

Decanoic Acid Derivatives and their Impact on Biofilms and Virulence

Several studies have investigated the effects of decanoic acid and its derivatives on bacterial biofilms and virulence factor production. These compounds can either inhibit or promote biofilm formation and may also possess direct antimicrobial properties.

CompoundOrganism(s)Observed EffectConcentrationReference(s)
cis-2-Decenoic acidPseudomonas aeruginosaAntimicrobial effect and decreased the Minimum Inhibitory Concentration (MIC) of Tobramycin.60-100 µM[1][2]
Decanoic acidP. aeruginosa, S. aureusModification of the antimicrobial peptide PMAP-23RI with decanoic acid enhanced its antibacterial activity.Not specified[3]
2-Decenoic acidS. aureus, P. aeruginosaAcylated chitosan (B1678972) membranes with 2-decenoic acid reduced biofilm formation.Not specified[4]
CinnamaldehydePseudomonas aeruginosaInhibited biofilm formation and dispersed preformed biofilms, showed synergistic activity with antibiotics.0.8 - 3 mM[5]
3,4-Dichloro-cinnamaldehydeVibrio harveyiReduced QS-regulated bioluminescence by 99% without affecting bacterial growth.Not specified

Signaling Pathways and Experimental Workflows

To understand the context of this compound's potential role, it is crucial to visualize the relevant bacterial signaling pathways and the experimental methods used to study them.

Quorum Sensing Pathway in Pseudomonas aeruginosa

The following diagram illustrates a simplified overview of the interconnected quorum sensing systems in P. aeruginosa, highlighting the potential position of fatty acid precursors.

Pseudomonas_Quorum_Sensing cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL synthesizes LasR LasR LasR_OdDHL LasR-OdDHL Complex LasR->LasR_OdDHL OdDHL->LasR binds RhlR RhlR LasR_OdDHL->RhlR PqsR PqsR LasR_OdDHL->PqsR Virulence_Biofilm Virulence Factors & Biofilm Formation LasR_OdDHL->Virulence_Biofilm RhlI RhlI BHL C4-HSL RhlI->BHL synthesizes RhlR_BHL RhlR-BHL Complex RhlR->RhlR_BHL BHL->RhlR binds PqsABCD PqsA-D RhlR_BHL->PqsABCD RhlR_BHL->Virulence_Biofilm HHQ HHQ PqsABCD->HHQ synthesizes PqsH PqsH PQS PQS PqsH->PQS converts HHQ PQS->PqsR binds PqsR_PQS PqsR-PQS Complex PqsR->PqsR_PQS FattyAcid_Precursors Fatty Acid Precursors (e.g., this compound) FattyAcid_Precursors->PqsABCD PqsR_PQS->RhlR PqsR_PQS->Virulence_Biofilm

Caption: Simplified schematic of the Las, Rhl, and PQS quorum sensing systems in P. aeruginosa.

Experimental Workflow for Biofilm Inhibition Assay

The following diagram outlines a typical workflow for assessing the ability of a compound to inhibit biofilm formation.

Biofilm_Inhibition_Workflow Start Start: Bacterial Culture Preparation Incubation Incubate with Test Compounds (e.g., Decanoic Acid Analogs) and Controls Start->Incubation Washing Wash to Remove Planktonic Bacteria Incubation->Washing Staining Stain Biofilm with Crystal Violet Washing->Staining Elution Elute Stain with Ethanol or Acetic Acid Staining->Elution Quantification Quantify Absorbance (e.g., at OD570) Elution->Quantification Analysis Data Analysis and Comparison to Controls Quantification->Analysis End End: Determine Biofilm Inhibition Percentage Analysis->End

Caption: General workflow for a crystal violet-based biofilm inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments mentioned in the context of studying fatty acid analogs.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a serial dilution of the test compound in a suitable growth medium (e.g., Luria-Bertani broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., P. aeruginosa at a final concentration of 5 x 10^5 CFU/mL).

  • Include positive (bacteria with no compound) and negative (medium only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the effect of a compound on biofilm formation.

Protocol:

  • Dispense a standardized bacterial suspension into the wells of a 96-well plate.

  • Add various concentrations of the test compound to the wells. Include appropriate controls (e.g., vehicle control).

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).

  • Carefully remove the planktonic (free-floating) bacteria by washing the wells with a buffer (e.g., phosphate-buffered saline).

  • Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.

  • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Conclusion

Although direct comparative studies on structural analogs of this compound are scarce, the existing body of research on related fatty acids provides valuable insights into their potential roles in modulating bacterial behavior. The data on decanoic acid derivatives and other hydroxylated fatty acids suggest that modifications to the carbon chain length, the position and number of hydroxyl groups, and the presence of other functional groups can significantly impact their biological activity. Further research is warranted to synthesize and evaluate specific analogs of this compound to elucidate its precise function and to explore its potential as a lead structure for the development of novel anti-infective agents that target quorum sensing. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

A Comparative Guide to the Biological Activity of 3,9-Dihydroxydecanoyl-CoA Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of 3,9-dihydroxydecanoyl-CoA, key intermediates in fatty acid metabolism. Understanding the distinct roles of these stereoisomers is crucial for research into metabolic disorders and for the development of targeted therapeutic agents. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the metabolic pathways involved.

Introduction

Peroxisomal β-oxidation is a critical metabolic pathway responsible for the degradation of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. A key feature of this pathway is its stereospecificity, with distinct enzymatic systems for the processing of D- and L-hydroxyacyl-CoA intermediates. The biological activity of this compound is therefore critically dependent on the stereochemistry at the 3-hydroxy position. The (S)-enantiomer is a substrate for the L-bifunctional protein (L-PBE), while the (R)-enantiomer is processed by the D-bifunctional protein (D-BP).[1] This fundamental difference in metabolic routing dictates their downstream effects and overall biological significance.

Comparative Biological Activity

While direct comparative studies on the biological activity of the (R)- and (S)-enantiomers of this compound are limited, a substantial body of evidence on the stereospecificity of peroxisomal β-oxidation enzymes allows for a clear inference of their distinct metabolic fates and potential biological impacts.

Table 1: Predicted Comparative Biological Activity of this compound Enantiomers

Feature(S)-3,9-Dihydroxydecanoyl-CoA(R)-3,9-Dihydroxydecanoyl-CoA
Primary Metabolic Pathway Peroxisomal β-oxidation via L-bifunctional protein (L-PBE)Peroxisomal β-oxidation via D-bifunctional protein (D-BP)
Key Enzymes L-enoyl-CoA hydratase / L-3-hydroxyacyl-CoA dehydrogenaseD-enoyl-CoA hydratase / D-3-hydroxyacyl-CoA dehydrogenase[1]
Metabolic Products Chain-shortened fatty acyl-CoAs, acetyl-CoAChain-shortened fatty acyl-CoAs, acetyl-CoA
Potential Pathological Relevance Deficiency in L-PBE can lead to metabolic disorders.Deficiency in D-BP is the most common single-enzyme peroxisomal disorder, leading to severe neurological symptoms.[2]

Signaling Pathways and Metabolic Fate

The differential processing of the (S)- and (R)-enantiomers of this compound by L-PBE and D-BP, respectively, channels them into distinct metabolic routes within the peroxisome. The degradation of these molecules contributes to the cellular pool of acetyl-CoA, which can then be utilized in various metabolic processes, including the citric acid cycle for energy production.[3]

Peroxisomal_Beta_Oxidation cluster_S_pathway (S)-Enantiomer Pathway cluster_R_pathway (R)-Enantiomer Pathway S_Enantiomer (S)-3,9-Dihydroxydecanoyl-CoA L_PBE L-Bifunctional Protein (L-PBE) (L-enoyl-CoA hydratase/ L-3-hydroxyacyl-CoA dehydrogenase) S_Enantiomer->L_PBE S_Metabolites Chain-shortened acyl-CoA + Acetyl-CoA L_PBE->S_Metabolites Citric_Acid_Cycle Citric Acid Cycle (Energy Production) S_Metabolites->Citric_Acid_Cycle Further Metabolism R_Enantiomer (R)-3,9-Dihydroxydecanoyl-CoA D_BP D-Bifunctional Protein (D-BP) (D-enoyl-CoA hydratase/ D-3-hydroxyacyl-CoA dehydrogenase) R_Enantiomer->D_BP R_Metabolites Chain-shortened acyl-CoA + Acetyl-CoA D_BP->R_Metabolites R_Metabolites->Citric_Acid_Cycle Further Metabolism

Figure 1. Differential metabolic pathways of this compound enantiomers.

Experimental Protocols

To facilitate further research in this area, this section outlines key experimental protocols for the synthesis and enzymatic analysis of this compound enantiomers.

Enantioselective Synthesis of (R)- and (S)-3,9-Dihydroxydecanoyl-CoA

A chemo-enzymatic approach can be employed for the stereospecific synthesis of the (R)- and (S)-enantiomers.

Workflow for Synthesis:

Synthesis_Workflow Start Dec-2-en-9-yn-1-oic acid Step1 Activation to CoA thioester Start->Step1 Step2 Enzymatic hydration (Enoyl-CoA hydratase) Step1->Step2 Step3_S Stereospecific reduction of keto group (S-specific ketoreductase) Step2->Step3_S Step3_R Stereospecific reduction of keto group (R-specific ketoreductase) Step2->Step3_R Step4 Reduction of alkyne Step3_S->Step4 Step3_R->Step4 Product_S (S)-3,9-Dihydroxydecanoyl-CoA Step4->Product_S from S-reduction Product_R (R)-3,9-Dihydroxydecanoyl-CoA Step4->Product_R from R-reduction

Figure 2. Chemo-enzymatic synthesis workflow.
Enzymatic Activity Assays

The biological activity of the synthesized enantiomers can be assessed by measuring their rates of degradation by purified L-bifunctional and D-bifunctional proteins.

1. Assay for L-Bifunctional Protein (L-PBE) Activity:

This assay measures the NAD⁺-dependent oxidation of the (S)-3-hydroxyacyl-CoA substrate by the L-3-hydroxyacyl-CoA dehydrogenase component of L-PBE.

  • Principle: The rate of NADH production is monitored spectrophotometrically at 340 nm.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.5)

    • NAD⁺

    • Purified L-bifunctional protein

    • (S)-3,9-dihydroxydecanoyl-CoA

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at 30°C.

    • Initiate the reaction by adding (S)-3,9-dihydroxydecanoyl-CoA.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADH.

2. Assay for D-Bifunctional Protein (D-BP) Activity:

This assay is analogous to the L-PBE assay but uses the (R)-enantiomer as the substrate to measure the activity of the D-3-hydroxyacyl-CoA dehydrogenase component of D-BP.[2]

  • Principle: The rate of NADH production is monitored spectrophotometrically at 340 nm.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.5)

    • NAD⁺

    • Purified D-bifunctional protein

    • (R)-3,9-dihydroxydecanoyl-CoA

  • Procedure:

    • Follow the same procedure as for the L-PBE assay, substituting the (S)-enantiomer with the (R)-enantiomer.

Workflow for Enzymatic Activity Assay:

Assay_Workflow cluster_assay Enzymatic Assay Substrate Enantiomer of This compound ((R) or (S)) Mix Reaction Mixture Substrate->Mix Enzyme Purified Bifunctional Protein (D-BP or L-PBE) Enzyme->Mix Cofactor NAD+ Cofactor->Mix Incubate Incubate at 30°C Mix->Incubate Measure Spectrophotometric Measurement (Absorbance at 340 nm) Incubate->Measure Analyze Calculate Enzyme Activity (Rate of NADH production) Measure->Analyze

Figure 3. General workflow for enzymatic activity assays.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity, dictating its entry into either the L- or D-specific peroxisomal β-oxidation pathways. This guide provides a framework for understanding and investigating the distinct roles of the (R)- and (S)-enantiomers. Further research, utilizing the outlined synthetic and analytical protocols, will be invaluable in elucidating the specific contributions of these molecules to cellular metabolism and their potential implications in health and disease. The development of tools to specifically modulate the activity of L-PBE and D-BP could offer novel therapeutic strategies for a range of metabolic disorders.

References

Validating the Role of 3,9-Dihydroxydecanoyl-CoA in a Specific Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the role of 3,9-Dihydroxydecanoyl-CoA in a specific disease model. Given the limited direct research on this specific molecule, we will draw comparisons with methodologically similar long-chain acyl-CoAs and provide established experimental protocols for robust validation. This document is intended to serve as a comprehensive resource for researchers investigating the function of novel metabolites in disease pathogenesis.

Comparative Analysis of this compound and Alternative Molecules

To effectively validate the role of this compound, it is crucial to compare its effects with structurally or functionally related molecules. This comparative approach helps to elucidate the specificity of its action.

FeatureThis compound (Hypothetical)(S)-3-Hydroxydecanoyl-CoA3,8-Dihydroxydodecanoyl-CoA
Molecular Class Dihydroxy long-chain acyl-CoAMonohydroxy medium-chain acyl-CoADihydroxy long-chain acyl-CoA
Known Associations Under investigationIntermediate in beta-oxidation[1]Long-chain acyl-CoA with potential roles in energy metabolism and lipotoxicity[2]
Potential Function in Disease Model Pro-inflammatory signaling, mitochondrial dysfunctionAltered fatty acid oxidation, energy imbalance[1]Disruption of cellular energy homeostasis, insulin (B600854) resistance[2]
Analytical Detection Methods LC-MS/MS, GC-MS[3]LC-MS/MS, NMR[4]LC-MS/MS

Experimental Protocols

Detailed methodologies are essential for the reproducible validation of this compound's role in a disease model.

Untargeted Metabolomics for Biomarker Discovery

This protocol is designed to identify and relatively quantify a wide range of small molecules, including this compound, in biological samples to discover potential disease biomarkers.[5]

a. Sample Preparation:

  • Collect biological samples (e.g., plasma, tissue homogenates) from both the disease model and control groups.

  • Perform protein precipitation by adding a 4:1 ratio of cold methanol (B129727) to the sample.

  • Vortex the mixture for 1 minute and incubate at -20°C for 2 hours.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and dry it under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for analysis.

b. LC-MS/MS Analysis:

  • Utilize a high-resolution mass spectrometer coupled with ultra-performance liquid chromatography (UPLC).

  • Separate metabolites on a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Acquire data in both positive and negative ionization modes.

c. Data Processing and Analysis:

  • Process raw data using software like Progenesis QI to align peaks, detect features, and perform initial metabolite identification against databases such as the Human Metabolome Database (HMDB).[6]

  • Perform statistical analysis (e.g., PCA, PLS-DA, t-tests) to identify significantly altered metabolites between disease and control groups.[6]

Targeted Validation of this compound

This protocol focuses on the precise quantification of this compound and related metabolites identified from the untargeted analysis.

a. Stable Isotope Labeled Internal Standards:

  • Synthesize or procure a stable isotope-labeled version of this compound (e.g., ¹³C₁₀-3,9-Dihydroxydecanoyl-CoA) to serve as an internal standard for accurate quantification.

b. Method Development for Triple Quadrupole MS:

  • Optimize the mass spectrometer settings for the specific precursor-product ion transitions of this compound and its internal standard.

  • Develop a multiple reaction monitoring (MRM) method for sensitive and specific detection.

c. Quantification:

  • Spike the internal standard into all samples and calibration curve standards.

  • Prepare a calibration curve using a pure standard of this compound.

  • Analyze the samples using the developed MRM method and calculate the absolute concentration of this compound based on the peak area ratio to the internal standard.

In Vitro Functional Assays

These assays are designed to investigate the direct cellular effects of this compound.

a. Cell Culture and Treatment:

  • Culture a cell line relevant to the disease model (e.g., primary neurons for a neurodegenerative disease model).

  • Treat the cells with varying concentrations of this compound and a vehicle control.

  • Include related molecules like (S)-3-Hydroxydecanoyl-CoA as comparators.

b. Assessment of Cellular Viability:

  • Perform an MTT or similar assay to determine the effect of this compound on cell viability.

c. Measurement of Inflammatory Cytokines:

  • Collect the cell culture supernatant and quantify the levels of key inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

d. Mitochondrial Function Analysis:

  • Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanisms and experimental designs is crucial for clear communication and hypothesis generation.

G cluster_upstream Upstream Triggers cluster_core Core Hypothesis cluster_downstream Downstream Effects Disease State Disease State Metabolic Dysregulation Metabolic Dysregulation Disease State->Metabolic Dysregulation Increased this compound Increased this compound Metabolic Dysregulation->Increased this compound Mitochondrial Dysfunction Mitochondrial Dysfunction Increased this compound->Mitochondrial Dysfunction Inflammatory Signaling Inflammatory Signaling Increased this compound->Inflammatory Signaling Cellular Damage Cellular Damage Mitochondrial Dysfunction->Cellular Damage Inflammatory Signaling->Cellular Damage

Caption: Proposed signaling pathway of this compound.

G Disease Model vs. Control Disease Model vs. Control Untargeted Metabolomics Untargeted Metabolomics Disease Model vs. Control->Untargeted Metabolomics Identification of this compound Identification of this compound Untargeted Metabolomics->Identification of this compound Targeted Validation Targeted Validation Identification of this compound->Targeted Validation In Vitro Functional Assays In Vitro Functional Assays Identification of this compound->In Vitro Functional Assays Mechanism Elucidation Mechanism Elucidation In Vitro Functional Assays->Mechanism Elucidation

Caption: Experimental workflow for validating the role of a novel metabolite.

This guide provides a foundational approach to validating the role of this compound in a specific disease model. The provided protocols and conceptual frameworks, based on established metabolomics research, offer a robust starting point for rigorous scientific investigation.

References

Unraveling the Potential of 3,9-Dihydroxydecanoyl-CoA: A Comparative Analysis with Known Lipid Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular signaling, lipid mediators play a pivotal role in regulating a vast array of physiological and pathological processes. While families of well-characterized lipid mediators such as eicosanoids, specialized pro-resolving mediators (SPMs), and lysophospholipids have been extensively studied, the biological functions of many other lipid species remain enigmatic. This guide provides a comparative overview of the potential effects of a lesser-known medium-chain dihydroxy fatty acid, 3,9-Dihydroxydecanoyl-CoA, by drawing parallels with established lipid mediators.

Currently, direct experimental data on the biological activities and signaling pathways of this compound is not available in the public domain. However, by examining the known effects of structurally related dihydroxy fatty acids and 3-hydroxy fatty acids, we can extrapolate potential functions and formulate hypotheses for future investigation.

A Landscape of Lipid Mediators: Known Players and Their Actions

Lipid mediators are broadly classified based on their structure and biosynthetic pathways. Key classes include:

  • Eicosanoids: Derived from arachidonic acid and other 20-carbon polyunsaturated fatty acids, this class includes prostaglandins, leukotrienes, and thromboxanes. They are potent regulators of inflammation, immunity, and cardiovascular function.[1][2][3]

  • Specialized Pro-resolving Mediators (SPMs): This superfamily, which includes resolvins, protectins, and maresins, is primarily derived from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). SPMs actively orchestrate the resolution of inflammation, a critical process for tissue homeostasis and healing.

  • Lysophospholipids: These include molecules like lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), which are involved in a wide range of cellular processes, including cell growth, survival, and migration.

Potential Biological Roles of this compound: An Extrapolative Comparison

Given the absence of direct evidence, the following comparisons are based on the activities of similar molecules.

Comparison with Other Dihydroxy Fatty Acids

Studies on dihydroxy metabolites of other fatty acids, such as dihomo-γ-linolenic acid (DGLA) and arachidonic acid, indicate that they are often produced via the cytochrome P450 (CYP) and epoxide hydrolase (EH) pathways. These dihydroxy fatty acids have been implicated in cellular stress responses and, in some contexts, can have detrimental effects. For instance, certain dihydroxy-eicosatrienoic acids (diHETrEs) have been linked to neuroinflammation.

Based on this, it is plausible that this compound could be a product of similar metabolic pathways involving CYP and EH enzymes acting on a decanoic acid precursor. Its biological effects could be context-dependent, potentially contributing to cellular stress or acting as a signaling molecule in specific pathological conditions.

Comparison with 3-Hydroxy Fatty Acids

Recent research has shed light on the biological activities of medium-chain 3-hydroxy fatty acids. For instance, 3-hydroxydecanoic acid has been shown to possess anti-inflammatory, anti-allergic, and anti-pruritic properties. Furthermore, 3-hydroxydodecanoic acid has demonstrated potent anti-tumor immune responses through the activation of the GPR84 receptor.

These findings suggest that the 3-hydroxy moiety is a key structural feature for biological activity. It is conceivable that this compound, possessing a 3-hydroxy group, could also exhibit immunomodulatory or anti-inflammatory effects. The presence of a second hydroxyl group at the 9-position could potentially modify its receptor affinity, signaling cascade, or metabolic stability compared to its mono-hydroxy counterparts.

Hypothetical Signaling Pathways and Experimental Workflows

To investigate the effects of this compound, a series of experiments would be necessary. The following diagrams illustrate a potential signaling pathway and a general experimental workflow for characterizing its biological activity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response GPCR GPCR/Receptor G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade TF_Activation Transcription Factor Activation Kinase_Cascade->TF_Activation Response Gene Expression Changes, Cytokine Production, Cell Proliferation, etc. TF_Activation->Response Lipid_Mediator This compound Lipid_Mediator->GPCR G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation Synthesis Chemical Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Cell_Culture Cell-based Assays (e.g., Immune cells, Cancer cells) Purification->Cell_Culture Receptor_Binding Receptor Binding Assays Cell_Culture->Receptor_Binding Signaling_Assays Signaling Pathway Analysis (e.g., Western Blot, qPCR) Receptor_Binding->Signaling_Assays Animal_Models Animal Models of Disease (e.g., Inflammation, Cancer) Signaling_Assays->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile gloves, safety glasses or goggles, and a laboratory coat. All handling of 3,9-Dihydroxydecanoyl-CoA and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound.

  • Waste Identification and Segregation : All materials that have come into contact with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous chemical waste.[1][2] It is crucial to segregate this waste from other waste streams such as biological or radioactive waste, unless specific institutional guidelines from your environmental health and safety (EHS) office permit it.[2]

  • Containerization : Select a waste container that is chemically compatible with this compound and any solvents used.[3] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for this purpose.[2] The container must be in good condition, free of leaks, and have a secure, leak-proof closure.[1][3]

  • Labeling : The waste container must be clearly and accurately labeled.[4] The label should include the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and volume.[2] If the waste is in a solution, all components and their estimated percentages must be listed.

  • Waste Accumulation :

    • For Neat (undissolved) Compound or Small Liquid Quantities (<50 mL of solution): Carefully transfer the waste into the designated hazardous waste container. For solids, minimize dust generation by gently sweeping the material into a weigh boat or onto paper before transferring it to the container.[2]

    • For Larger Liquid Quantities (>50 mL of solution): If the compound is dissolved in a volatile organic solvent, it should be collected in a container specifically designated for flammable liquid waste.[2]

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5] This area should be away from heat sources, direct sunlight, and high-traffic areas.[4] Ensure that incompatible chemicals are not stored together.[3][4]

  • Final Disposal : Once the waste container is full or is no longer being added to, arrange for its collection by your institution's licensed hazardous waste contractor.[4] Do not dispose of this chemical waste through the sewer system or as regular municipal trash.[1][4]

III. Waste Characterization Summary

For clear communication with EHS personnel and waste contractors, the following table summarizes the key characteristics of this compound waste.

CharacteristicDescription
Physical State Typically a solid or in solution, depending on experimental use.
Chemical Name This compound
Chemical Class Coenzyme A ester, Thioester
Primary Hazards Assumed to be a potential irritant. As with many research chemicals, full toxicological properties may not be known. Handle with caution.
Incompatibilities Strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[6]
Container Type High-Density Polyethylene (HDPE) or Glass
Disposal Method Incineration or other methods as determined by a licensed hazardous waste disposal facility.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Generation of This compound Waste Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Other Waste Streams Identify->Segregate Containerize Select Compatible Container (HDPE/Glass) Segregate->Containerize Label Label Container: 'HAZARDOUS WASTE' + Chemical Name & Components Containerize->Label Accumulate Accumulate Waste in Designated Area Label->Accumulate Arrange Arrange for Pickup by Licensed Contractor Accumulate->Arrange End End: Proper Disposal Arrange->End

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3,9-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,9-Dihydroxydecanoyl-CoA was not found. The following guidance is based on safety protocols for similar coenzyme A compounds and general laboratory best practices for handling chemicals. Researchers should always conduct a thorough risk assessment before beginning any experiment.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for personal protective equipment, handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent with safe laboratory practices for handling chemicals of unknown toxicity, the following personal protective equipment is recommended.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or GlassesMust have side shields to protect against splashes.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are preferred.[2] Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Protection Laboratory Coat or GownA clean lab coat or a disposable gown should be worn to protect street clothing and skin from contamination.[2]
Respiratory Protection Not Generally RequiredBased on the SDS for Decanoyl-Coenzyme A (hydrate), respiratory protection is not typically required under normal handling conditions.[3] However, if there is a risk of generating aerosols or dust, a fit-tested N95 or higher respirator should be used.[2]
Foot Protection Closed-Toed ShoesShoes must cover the entire foot to protect against spills and falling objects.[1]

Emergency Procedures: First Aid

In the event of exposure, immediate action is critical. The following are general first aid measures.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.[4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[4] If skin irritation occurs, seek medical advice.[4]
Inhalation Move the individual to fresh air.[3] If the person is not breathing, provide artificial respiration. Seek medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6]

  • Avoid direct contact with skin and eyes.[6]

  • Prevent the formation of dust and aerosols.[7]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Follow any specific storage temperature requirements provided by the manufacturer.

Disposal Plan

All waste materials should be handled as potentially hazardous.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container. Do not dispose of it with household garbage.[5]

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of containers in accordance with local, state, and federal regulations.[5]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment B Don PPE A->B C Weighing and Solution Preparation (in fume hood) B->C Proceed to Handling D Experimental Use C->D E Decontaminate Work Area D->E Experiment Complete F Dispose of Waste (Chemical & PPE) E->F G Doff PPE F->G H Wash Hands G->H

Figure 1. A flowchart outlining the key steps for safely handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.